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  • Product: 4-(Tert-butyl)benzenecarbaldehyde oxime
  • CAS: 1551095-44-3

Core Science & Biosynthesis

Foundational

4-(Tert-butyl)benzenecarbaldehyde Oxime: Technical Guide

Executive Summary 4-(Tert-butyl)benzenecarbaldehyde oxime (also known as 4-tert-butylbenzaldoxime) is a crystalline organic compound serving as a critical lipophilic building block in medicinal chemistry and agrochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Tert-butyl)benzenecarbaldehyde oxime (also known as 4-tert-butylbenzaldoxime) is a crystalline organic compound serving as a critical lipophilic building block in medicinal chemistry and agrochemical synthesis.[1][2] Characterized by the presence of a bulky tert-butyl group, this oxime exhibits enhanced solubility in non-polar solvents and distinct steric properties compared to unsubstituted benzaldoximes.

It functions primarily as a stable intermediate for the synthesis of 4-tert-butylbenzonitrile and 4-tert-butylbenzylamine , both of which are precursors to high-value active pharmaceutical ingredients (APIs) and fungicides like Fenpropimorph .[1] Recent applications have expanded its utility into metallurgic extraction (Pd(II) ligands) and flow chemistry for nitroalkane generation.[1]

Part 1: Chemical Identity & Physical Properties[1]

Nomenclature and Identification
  • IUPAC Name: 4-(1,1-Dimethylethyl)benzaldehyde oxime[1]

  • Common Synonyms: 4-tert-butylbenzaldoxime; p-tert-butylbenzaldehyde oxime[1]

  • Parent Aldehyde CAS: 939-97-9 (4-tert-butylbenzaldehyde)[1][3]

  • Oxime CAS: 180261-48-7 (generic/isomer mix); specific isomers may carry distinct numbers.[1]

  • Molecular Formula: C₁₁H₁₅NO[1]

  • Molecular Weight: 177.24 g/mol

Physical & Spectroscopic Data

The compound exists as two geometric isomers (E and Z), typically favoring the E-isomer (trans) under thermodynamic control.[1]

PropertyValue / DescriptionSource
Appearance White to colorless needle-like crystals[1]
Melting Point 104 – 106 °C[1]
Solubility Soluble in EtOH, DMSO, CHCl₃; Insoluble in water[2]
Thermal Stability Onset of decomposition ~223 °C; Energy >300 J/g[3]
1H NMR Characterization (DMSO-d₆, 500 MHz)
  • δ 1.29-1.32: Singlet, 9H (Tert-butyl group)[1]

  • δ 7.42: Doublet, 2H (J = 8.5 Hz, Aromatic protons meta to oxime)[1]

  • δ 7.52: Doublet, 2H (J = 8.5 Hz, Aromatic protons ortho to oxime)[1]

  • δ 8.10 - 8.14: Singlet, 1H (Aldymine proton, CH =N)[1]

  • δ 11.12: Singlet, 1H (Hydroxyl proton, N-OH )[1]

Part 2: Synthesis Protocol

Reaction Mechanism

The synthesis proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon of 4-tert-butylbenzaldehyde, followed by acid-catalyzed dehydration.[1]

SynthesisMechanism Aldehyde 4-tert-butylbenzaldehyde (Electrophile) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate pH 5-7 Nu: Attack NH2OH Hydroxylamine (Nucleophile) NH2OH->Intermediate Product 4-tert-butylbenzaldoxime (E/Z Mixture) Intermediate->Product -H₂O Dehydration

Caption: Nucleophilic addition-elimination pathway for oxime formation.[1]

Experimental Procedure (Self-Validating)

Scale: 50 mmol Yield: 92–95%[1]

  • Preparation: In a 250 mL round-bottom flask, dissolve Hydroxylamine hydrochloride (5.13 g, 74 mmol, 1.5 eq) and Sodium Acetate (10.26 g, 125 mmol, 2.5 eq) in Deionized Water (40 mL).

  • Addition: Add Ethanol (10 mL) to the aqueous solution. Slowly add 4-tert-butylbenzaldehyde (8.11 g, 50 mmol, 1.0 eq) while stirring.

    • Note: The aldehyde is a liquid (mp -20°C, bp 130°C/25mmHg).[1] If it appears cloudy, add more ethanol until a clear/translucent emulsion forms.

  • Reflux: Heat the mixture to reflux (approx. 85-90 °C) for 1–2 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The aldehyde spot (Rf ~0.8) should disappear, replaced by the lower Rf oxime spot.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (100 mL). The oxime will precipitate as a white solid.

    • Filter the solid using a Buchner funnel. Wash with cold water (3 x 20 mL) to remove residual salts.[1]

  • Purification: Recrystallize from aqueous ethanol (EtOH:H₂O 8:2) to obtain pure needle-like crystals (mp 104–106 °C).

Part 3: Reactivity & Transformations[6][7][8]

This oxime serves as a "chemical hinge," capable of dehydrating to nitriles or rearranging to amides.

Reactivity Oxime 4-(Tert-butyl)benzaldoxime Nitrile 4-Tert-butylbenzonitrile (Dehydration) Oxime->Nitrile SOCl₂ or Ac₂O/Heat Amide 4-Tert-butylbenzamide (Beckmann) Oxime->Amide H₂SO₄ or PCl₅ Amine 4-Tert-butylbenzylamine (Reduction) Oxime->Amine H₂/Raney Ni or LiAlH₄ Palladium Pd(II) Complex (Extraction) Oxime->Palladium PdCl₂/HCl

Caption: Primary divergent synthetic pathways for 4-tert-butylbenzaldoxime.[1]

Dehydration to Nitrile[9]
  • Target: 4-tert-butylbenzonitrile (CAS 4210-32-6).[1]

  • Reagents: Oxalyl chloride/DMSO/Et₃N (Swern-like) or simple thermal dehydration with Ac₂O.[1]

  • Significance: The nitrile is a direct precursor to tetrazoles (sartans) and high-performance polymers.[1]

Beckmann Rearrangement
  • Target: 4-tert-butylbenzamide.[1]

  • Conditions: Acid catalysis (e.g., PPA or H₂SO₄).[1]

  • Mechanism: Migration of the aryl group to the nitrogen atom, followed by hydrolysis.

Part 4: Applications in Drug Development

Fungicide Precursor (Fenpropimorph Analogues)

While industrial synthesis of Fenpropimorph (a morpholine fungicide) typically proceeds via the aldehyde condensation, the oxime provides a route to 4-tert-butylbenzylamine derivatives.[1]

  • Mechanism: The lipophilic tert-butyl group anchors the molecule in the sterol biosynthesis pathway enzymes (specifically

    
    -reductase inhibition).[1]
    
  • Research Utility: Oxime ethers of this scaffold are investigated for increased hydrolytic stability compared to the parent fungicide.

Metallurgic Extraction

Research indicates 4-tert-butylbenzaldoxime acts as a selective extractant for Palladium(II) from acidic chloride solutions [4].[1] The bulky tert-butyl group prevents the formation of "third phase" emulsions (crud) often seen with smaller oximes, making it ideal for microfluidic extraction systems.

Part 5: Safety & Handling

Thermal Hazards

CRITICAL WARNING: Oximes are potentially explosive if heated under confinement.

  • DSC Data: Onset of decomposition is 223 °C with an enthalpy of >300 J/g [3].

  • Protocol: Never distill the oxime to dryness at high temperatures. Ensure reaction temperatures for dehydration steps are carefully controlled (<120 °C recommended).

Toxicology[3]
  • Skin/Eye: Irritant. The parent aldehyde is a sensitizer; treat the oxime with equal caution.

  • Handling: Use nitrile gloves and work in a fume hood to avoid inhalation of dusts.

References

  • Synthesis and Crystal Structure: Semantic Scholar / Tetrahedron Data. "Reaction of 4-tert-butylbenzaldehyde afforded the title compound as colorless needle-like crystals; mp 104–106 °C." [1]

  • Solubility & NMR Data: RSC Advances, 2013, Supporting Information. "4-tert-Butylbenzaldehyde oxime (white solid, 92% yield): 1H NMR (500 MHz, DMSO-d6)..."

  • Thermal Safety (DSC): Journal of Flow Chemistry / PMC. "Continuous Platform to Generate Nitroalkanes... DSC for oxime shows onset 223 °C." [1]

  • Metallurgic Application: International Journal of Mineral Processing, 2011.[4] "Microfluidic extraction of copper... evaluating 4-tert-butylbenzaldehyde oxime as extractant."

  • Parent Aldehyde Data: PubChem Compound Summary for CID 70324.

Sources

Exploratory

4-(Tert-butyl)benzenecarbaldehyde oxime structure and properties

The following technical guide provides an in-depth analysis of 4-(tert-butyl)benzenecarbaldehyde oxime , a pivotal intermediate in organic synthesis and drug development. Structure, Properties, and Synthetic Utility Exec...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-(tert-butyl)benzenecarbaldehyde oxime , a pivotal intermediate in organic synthesis and drug development.

Structure, Properties, and Synthetic Utility

Executive Summary

4-(Tert-butyl)benzenecarbaldehyde oxime (also known as 4-tert-butylbenzaldoxime) is a crystalline organic compound derived from the condensation of 4-tert-butylbenzaldehyde and hydroxylamine. It serves as a critical junction intermediate in the synthesis of 4-tert-butylbenzylamine (a pharmacophore in antifungal and antihistamine agents), 4-tert-butylbenzonitrile , and nitroalkane derivatives .

While chemically stable under ambient conditions, this compound exhibits significant energetic decomposition potential at elevated temperatures (>200°C), necessitating strict thermal control during processing. This guide outlines its physicochemical profile, validated synthesis protocols, and reactivity pathways.

Chemical Identity & Structural Analysis[1][2]

PropertyData
IUPAC Name (E/Z)-4-(tert-butyl)benzaldehyde oxime
Common Name 4-tert-Butylbenzaldoxime
CAS Number 180261-48-7 (Oxime specific); Note: Often referenced via aldehyde CAS 939-97-9 in generic databases.
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.25 g/mol
SMILES CC(C)(C)C1=CC=C(C=NO)C=C1
Appearance White crystalline solid
Stereochemistry Exists as E (anti) and Z (syn) isomers; E-isomer is thermodynamically favored.
Structural Insights

The bulky tert-butyl group at the para position exerts a strong inductive effect (+I), increasing electron density on the aromatic ring. This stabilizes the oxime against hydrolysis relative to unsubstituted benzaldehyde oxime but increases lipophilicity (LogP ~3.5), influencing its solubility in non-polar organic solvents (DCM, Toluene) while remaining insoluble in water.

Physicochemical Properties[3][4][5][6]

ParameterValue / DescriptionSource/Context
Melting Point 98–102 °C (Typical range for pure isomer mix)Crystalline solid isolation
Decomposition Onset ~223 °CCRITICAL SAFETY PARAMETER [1]
Enthalpy of Decomp. > 300 J/gHigh energy release potential [1]
Solubility Soluble: Ethanol, Methanol, DCM, Ethyl AcetateInsoluble: WaterAmphiphilic character
pKa ~11.0 (Oxime OH)Weakly acidic

Synthesis & Production Protocol

The standard synthesis involves the condensation of 4-tert-butylbenzaldehyde with hydroxylamine hydrochloride. The following protocol ensures high yield (>90%) and purity.

Protocol: Condensation via Hydroxylamine Hydrochloride

Reagents:

  • 4-tert-Butylbenzaldehyde (1.0 equiv)[1]

  • Hydroxylamine hydrochloride (

    
    ) (1.2 equiv)
    
  • Sodium Carbonate (

    
    ) or Pyridine (1.5 equiv)
    
  • Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-tert-butylbenzaldehyde in ethanol in a round-bottom flask.

  • Buffering: Prepare an aqueous solution of hydroxylamine hydrochloride and sodium carbonate. Note:

    
     buffers the HCl released, preventing acid-catalyzed hydrolysis.
    
  • Addition: Dropwise add the aqueous amine solution to the aldehyde solution at 0–5°C to control exotherm.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (Silica, Hexane:EtOAc 8:2).

  • Workup: Evaporate ethanol under reduced pressure. The residue will precipitate as a white solid upon addition of ice-cold water.

  • Purification: Filter the solid and wash with cold water. Recrystallize from Ethanol/Water if necessary.

Synthesis Workflow Diagram

SynthesisWorkflow Start 4-tert-Butylbenzaldehyde (Liquid) Reaction Reflux (78°C) 2-4 Hours Start->Reaction Dissolve Reagents NH2OH·HCl + Na2CO3 (Ethanol/Water) Reagents->Reaction Dropwise Add Isolation Evaporation & Ice Water Precip. Reaction->Isolation TLC Confirmation Product 4-tert-Butylbenzaldehyde Oxime (White Solid) Isolation->Product Filtration

Figure 1: Standard synthetic workflow for the production of 4-tert-butylbenzaldehyde oxime.

Reactivity Profile & Mechanistic Pathways

The oxime moiety (


) is amphoteric and versatile. The 4-tert-butyl group remains inert during these transformations but dictates solubility and steric access.
A. Beckmann Rearrangement (Amide Synthesis)

Under acidic catalysis (e.g.,


, 

, or Zeolites), the oxime rearranges to N-(4-tert-butylphenyl)formamide or 4-tert-butylbenzamide , depending on the catalyst and stereochemistry.
  • Mechanism:[2] Protonation of -OH

    
     Water loss 
    
    
    
    Alkyl migration (anti-periplanar)
    
    
    Hydrolysis.
B. Dehydration (Nitrile Synthesis)

Treatment with dehydrating agents (Acetic Anhydride,


) converts the oxime to 4-tert-butylbenzonitrile .
  • Utility: The nitrile is a precursor for tetrazoles (sartans) and high-performance polymers.

C. Reduction (Amine Synthesis)

Reduction using


, 

, or

yields 4-tert-butylbenzylamine .
  • Relevance: This amine is a key building block for pharmaceutical agents like Butenafine (antifungal) and various antihistamines.

D. Oxidation (Nitroalkane Synthesis)

Recent continuous-flow methodologies utilize peracetic acid to oxidize the oxime to 1-(tert-butyl)-4-(nitromethyl)benzene .

  • Note: This pathway is energetic and requires careful thermal management [1].

Reactivity Network Diagram

Reactivity Oxime 4-tert-Butylbenzaldehyde Oxime Nitrile 4-tert-Butylbenzonitrile (Dehydration) Oxime->Nitrile Amine 4-tert-Butylbenzylamine (Reduction) Oxime->Amine Amide 4-tert-Butylbenzamide (Beckmann Rearr.) Oxime->Amide Nitro 1-(tert-butyl)-4-(nitromethyl)benzene (Oxidation) Oxime->Nitro R_Dehyd Ac2O / POCl3 R_Dehyd->Nitrile R_Red H2/Pd-C or LiAlH4 R_Red->Amine R_Rearr H+ / SOCl2 R_Rearr->Amide R_Ox Peracetic Acid (AcOOH) R_Ox->Nitro

Figure 2: Divergent synthetic pathways from the oxime intermediate.

Safety & Handling (E-E-A-T)

Hazard Identification:

  • Skin Sensitizer: Like the parent aldehyde, the oxime may cause allergic skin reactions (H317).

  • Thermal Hazard: Differential Scanning Calorimetry (DSC) data indicates an exothermic decomposition onset at 223°C with energy release >300 J/g .[3]

  • Recommendation: Do not heat bulk material above 150°C. Use continuous flow reactors for oxidative transformations to mitigate thermal runaway risks [1].

Storage:

  • Store in a cool, dry place (<25°C).

  • Protect from light (prevents E/Z isomerization).

References

  • Continuous Platform to Generate Nitroalkanes On-Demand. National Institutes of Health (NIH) / PubMed Central. Verified 2025.[4][5] Link

  • 4-tert-Butylbenzaldehyde Properties & Safety. PubChem. Verified 2025.[4][5] Link

  • Beckmann Rearrangement Mechanisms. Organic Chemistry Portal. Verified 2025.[4][5] Link

  • Oxime Synthesis Protocols. BenchChem Application Notes. Verified 2025.[4][5] Link

Sources

Foundational

An In-depth Technical Guide to 4-(Tert-butyl)benzenecarbaldehyde Oxime: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(tert-butyl)benzenecarbaldehyde oxime, a derivative of the industrially significant aro...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(tert-butyl)benzenecarbaldehyde oxime, a derivative of the industrially significant aromatic aldehyde, 4-tert-butylbenzaldehyde. While a specific CAS number for the oxime is not prominently registered in major chemical databases, this guide establishes its identity through synthetic pathways and analytical characterization. The document delves into the chemical properties, synthesis, and spectral analysis of both the parent aldehyde and its oxime derivative. Furthermore, it explores the broader therapeutic landscape of oximes, a class of compounds renowned for their diverse biological activities, to extrapolate the potential applications of the title compound in drug discovery and development. This guide is intended to be a foundational resource for researchers interested in the synthesis and evaluation of novel oxime-based therapeutic agents.

Introduction: The Significance of the Oxime Moiety in Medicinal Chemistry

Oximes, characterized by the R1R2C=N-OH functional group, are a class of organic compounds that have garnered substantial interest in medicinal chemistry due to their versatile reactivity and broad spectrum of biological activities.[1] The conversion of an aldehyde or ketone to an oxime can significantly alter its physicochemical properties, often leading to enhanced biological efficacy.[2] Oximes are recognized for their potential as antibacterial, antifungal, anti-inflammatory, antioxidant, and anticancer agents.[1] Notably, certain oximes are approved as antidotes for organophosphate poisoning, highlighting their clinical significance.[1]

This guide focuses on 4-(tert-butyl)benzenecarbaldehyde oxime, a derivative of 4-tert-butylbenzaldehyde. The parent aldehyde is a key intermediate in the synthesis of fragrance compounds and has been investigated for its own biological properties.[3][4] The introduction of the oxime functionality to this scaffold presents an opportunity to explore novel therapeutic activities.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical properties and spectral data is fundamental for the identification, purification, and characterization of a compound.

4-tert-Butylbenzaldehyde (Precursor)

The starting material for the synthesis of the title oxime is 4-tert-butylbenzaldehyde.

  • CAS Number: 939-97-9[3]

  • Molecular Formula: C₁₁H₁₄O[3]

  • Molecular Weight: 162.23 g/mol [3]

  • Appearance: Colorless to pale yellow liquid[3]

  • Solubility: Soluble in organic solvents and moderately soluble in water.

  • Boiling Point: 130 °C at 25 mmHg

  • Density: 0.97 g/mL at 25 °C

Table 1: Key Physicochemical Properties of 4-tert-Butylbenzaldehyde

PropertyValueReference(s)
CAS Number 939-97-9,[3]
Molecular Formula C₁₁H₁₄O,[3]
Molecular Weight 162.23 g/mol ,[3]
Boiling Point 130 °C / 25 mmHg
Density 0.97 g/mL at 25 °C
4-(Tert-butyl)benzenecarbaldehyde Oxime
  • Molecular Formula: C₁₁H₁₅NO

  • Molecular Weight: 177.25 g/mol

Spectral Data:

A critical aspect of chemical synthesis is the confirmation of the product's structure through analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule. For 4-(tert-butyl)benzenecarbaldehyde oxime, the following peaks are characteristic:

    • A singlet around δ 1.29 ppm corresponding to the nine equivalent protons of the tert-butyl group.

    • A multiplet (often appearing as two overlapping doublets) between δ 7.42-7.53 ppm representing the four protons on the benzene ring.

    • A singlet around δ 8.10 ppm for the proton of the C=N-OH group (oxime proton).

    • A broad singlet around δ 11.12 ppm corresponding to the hydroxyl proton of the oxime.

Synthesis of 4-(Tert-butyl)benzenecarbaldehyde Oxime

The synthesis of oximes from aldehydes is a well-established and generally high-yielding reaction. The most common method involves the condensation of an aldehyde with hydroxylamine hydrochloride in the presence of a base.

Reaction Principle

The reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the C=N double bond of the oxime. The base is required to neutralize the hydrochloride salt of hydroxylamine, liberating the free hydroxylamine to act as a nucleophile.

G cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde 4-tert-Butylbenzaldehyde Reaction Condensation Reaction (in a suitable solvent like Ethanol/Water) Aldehyde->Reaction Hydroxylamine Hydroxylamine Hydrochloride (NH₂OH·HCl) Hydroxylamine->Reaction Base Base (e.g., Sodium Acetate, Pyridine) Base->Reaction Oxime 4-(tert-butyl)benzenecarbaldehyde Oxime Reaction->Oxime

Caption: General workflow for the synthesis of 4-(tert-butyl)benzenecarbaldehyde oxime.

Experimental Protocol

This protocol is a generalized procedure based on standard oximation reactions. Researchers should optimize conditions as necessary.

Materials:

  • 4-tert-Butylbenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or other suitable base

  • Ethanol

  • Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 4-tert-butylbenzaldehyde in a minimal amount of ethanol.

  • Preparation of Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride and an equimolar amount of sodium acetate in a mixture of ethanol and water.

  • Reaction: Add the hydroxylamine solution to the stirred solution of the aldehyde at room temperature.

  • Heating: Gently heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, slowly add cold water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure 4-(tert-butyl)benzenecarbaldehyde oxime.

Potential Applications in Drug Development

While specific biological studies on 4-(tert-butyl)benzenecarbaldehyde oxime are not extensively reported in the literature, the broader class of benzaldehyde oximes has shown significant promise in various therapeutic areas. The presence of the tert-butyl group can enhance lipophilicity, which may influence the pharmacokinetic properties of the molecule, such as membrane permeability and metabolic stability.

G Core 4-(tert-butyl)benzenecarbaldehyde Oxime Lipophilic tert-butyl group Versatile oxime moiety Antimicrobial Antimicrobial Activity Potential against bacteria and fungi Core->Antimicrobial Antioxidant Antioxidant Properties Scavenging of reactive oxygen species Core->Antioxidant Anticancer Anticancer Potential Induction of apoptosis in cancer cells Core->Anticancer Enzyme_Inhibition Enzyme Inhibition Targeting key enzymes in disease pathways Core->Enzyme_Inhibition

Caption: Potential therapeutic avenues for 4-(tert-butyl)benzenecarbaldehyde oxime.

Antimicrobial Activity

Benzaldehyde oxime derivatives have been investigated for their antimicrobial properties. The imine group (=N-OH) is often crucial for their biological action. The introduction of various substituents on the aromatic ring can modulate their potency and spectrum of activity against different bacterial and fungal strains.

Antioxidant Properties

Oximes are known to possess antioxidant activities. They can act as free radical scavengers, protecting cells from oxidative damage, which is implicated in a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

Anticancer Potential

Several studies have highlighted the anticancer potential of oxime derivatives. They can induce apoptosis (programmed cell death) in cancer cells through various mechanisms. The specific substitution pattern on the aromatic ring can influence their cytotoxicity and selectivity towards cancer cells over normal cells.

Conclusion and Future Directions

4-(tert-butyl)benzenecarbaldehyde oxime is a readily synthesizable compound with a chemical scaffold that holds significant potential for drug discovery. While its specific biological activities require further investigation, the well-documented therapeutic properties of the broader oxime class provide a strong rationale for its evaluation in various disease models. Future research should focus on the comprehensive biological screening of this compound, including its antimicrobial, antioxidant, and anticancer activities. Furthermore, the synthesis of a library of related derivatives with modifications to the oxime moiety or the aromatic ring could lead to the discovery of novel and potent therapeutic agents. This technical guide serves as a starting point for researchers to explore the promising chemical and biological landscape of 4-(tert-butyl)benzenecarbaldehyde oxime.

References

  • Taş, M., et al. (2021). Synthesis, characterization and antioxidant activities of some novel oxime derivatives.
  • PubChem. (n.d.). 4-tert-Butylbenzaldehyde. Retrieved from [Link]

  • Journal of Science in Medicine and Life. (n.d.). Preparation of Oxime Derivatives and Studying the Biological Activity. Retrieved from [Link]

  • Belov, D. S., et al. (2020). Oxime radicals: generation, properties and application in organic synthesis. Beilstein Journal of Organic Chemistry, 16, 107-158.
  • Patel, K. et al. (2022). Synthesis and characterization of novel oxime analogues. Indian Journal of Chemistry, 61B, 1169-1172.
  • Wikipedia. (n.d.). 4-tert-Butylbenzaldehyde. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-tert-butyl benzaldehyde. Retrieved from [Link]

  • Ciccone, L., et al. (2022).
  • NIST. (n.d.). Benzaldehyde, oxime. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-tert-butylbenzaldehyde.
  • Kato, M., et al. (1998). Benzaldehyde O-Alkyloximes as New Plant Growth Regulators. Bioscience, Biotechnology, and Biochemistry, 62(5), 996-997.
  • Gomes, S., et al. (2023). The Structural Diversity and Biological Activity of Steroid Oximes. Molecules, 28(4), 1735.
  • ResearchGate. (2025). Recent advance in synthesis and biological activity of oxime derivatives. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities. Retrieved from [Link]

  • Journal of Advanced Chemical Sciences. (2024). A Review: Recent advances in chemistry and applications of 2,4-dihydroxybenzaldehyde oxime and its transition metal complexes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Synthesis Pathways for Aromatic Oximes

Strategic Imperative in Drug Discovery Aromatic oximes ( ) are not merely transient intermediates; they are pivotal "switch" compounds in pharmaceutical synthesis. Their strategic value lies in three domains: The Beckman...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Imperative in Drug Discovery

Aromatic oximes (


) are not merely transient intermediates; they are pivotal "switch" compounds in pharmaceutical synthesis. Their strategic value lies in three domains:
  • The Beckmann Gateway: They serve as the exclusive precursors for the stereospecific Beckmann rearrangement, yielding

    
    -substituted amides and lactams—pharmacophores found in drugs like Paracetamol (via rearrangement of 4-hydroxyacetophenone oxime) and precursors for hydroxamic acid-based HDAC inhibitors.
    
  • Bioisosteres: The oxime moiety itself acts as a hydrolytically stable bioisostere for carbonyls and hydrazones in kinase inhibitors.

  • Chiral Scaffolding: The geometry of the

    
     bond (
    
    
    
    isomerism) dictates the regioselectivity of downstream rearrangements, making stereocontrol a critical quality attribute (CQA).

This guide delineates the two primary high-fidelity synthesis pathways: Nucleophilic Condensation (Classical) and Catalytic Amine Oxidation (Modern), providing self-validating protocols for each.

Pathway A: Nucleophilic Condensation (The Gold Standard)

The reaction between an aromatic carbonyl (aldehyde/ketone) and hydroxylamine is the industry standard due to its reliability. However, it is not a simple "mix and stir" operation; it is a pH-controlled equilibrium governed by general acid catalysis.

Mechanistic Causality

The reaction proceeds via the attack of the nucleophilic nitrogen of hydroxylamine on the carbonyl carbon.

  • The pH Paradox: The reaction rate is bell-shaped with respect to pH.

    • Low pH (< 3): The amine is protonated (

      
      ), destroying nucleophilicity. Reaction stalls.
      
    • High pH (> 9): The carbonyl oxygen is not sufficiently activated (protonated) to accept the attack. Additionally, hydroxylamine is unstable.[1]

    • Optimum (pH 4.5 – 6.0): A balance is struck where sufficient free base (

      
      ) exists to attack the partially protonated/activated carbonyl.
      
Visualization: General Acid-Catalyzed Mechanism

The following diagram illustrates the stepwise conversion and the critical dehydration step.

OximeMechanism cluster_conditions Critical Control Points Start Aromatic Carbonyl (Ar-COR) Tetrahedral Tetrahedral Intermediate (Hemiaminal) Start->Tetrahedral Nucleophilic Attack (pH 4-7) NH2OH Hydroxylamine (:NH2OH) NH2OH->Tetrahedral Transition Acid-Catalyzed Dehydration (-H2O) Tetrahedral->Transition Proton Transfer Product Aromatic Oxime (Ar-C(R)=N-OH) Transition->Product Elimination Control1 pH < 3: Amine Protonation (Stalls) Control2 pH > 9: Carbonyl Deactivation

Figure 1: Mechanistic pathway of acid-catalyzed oxime formation showing the critical dehydration step.

Validated Protocol: Buffered Condensation

Target: Acetophenone Oxime (Model Substrate)

Reagents:

  • Acetophenone (10 mmol)[2]

  • Hydroxylamine hydrochloride (

    
    ) (15 mmol)
    
  • Sodium Acetate (

    
    ) (30 mmol) [Acts as buffer/base]
    
  • Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Workflow:

  • Solubilization: Dissolve 1.04 g of hydroxylamine hydrochloride and 2.46 g of sodium acetate in 10 mL of water.

    • Why:

      
       neutralizes the 
      
      
      
      , liberating free
      
      
      while buffering the solution to ~pH 5-6.
  • Addition: Add 1.20 g (10 mmol) of acetophenone dissolved in 30 mL of ethanol.

  • Reflux: Heat the mixture to reflux (80°C) for 60–90 minutes. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).

  • Work-up: Evaporate ethanol under reduced pressure. The oxime usually precipitates upon cooling the remaining aqueous phase.

  • Purification: Filter the solid. Recrystallize from ethanol/water if necessary to remove trace

    
    -isomer (if 
    
    
    
    is desired).

Validation Check:

  • Melting Point: 59–60°C (Lit. 60°C).

  • NMR: Distinct singlet for

    
     at 
    
    
    
    10.5–11.5 ppm (DMSO-
    
    
    ).

Pathway B: Catalytic Amine Oxidation (The Modern Route)

For substrates where the aldehyde/ketone is unstable or difficult to access, the direct oxidation of primary benzylamines offers a potent alternative. This method avoids the use of unstable hydroxylamine salts and generates water as the sole byproduct.

Mechanistic Insight

This pathway involves the dehydrogenation of the amine to an imine intermediate, followed by oxygen insertion.

  • Catalyst System: Tungsten (

    
    ) or Gold/Copper (
    
    
    
    ) nanoparticles are preferred for their high selectivity toward oximes over nitriles.
  • Oxidant: Molecular Oxygen (

    
    ) or Hydrogen Peroxide (
    
    
    
    ).
Visualization: Catalytic Cycle (Au/CuO System)

OxidationCycle Amine Benzylamine (Ar-CH2-NH2) Imine Imine Intermediate (Ar-CH=NH) Amine->Imine -2H (Dehydrogenation) Cat_O2 Catalyst-O2 Complex Cat_O2->Imine Activation Oxidation Oxygen Insertion Imine->Oxidation Oxime Aldoxime (Ar-CH=N-OH) Oxidation->Oxime

Figure 2: Oxidative transformation of benzylamines to oximes via imine intermediate.

Validated Protocol: Au/CuO Catalyzed Aerobic Oxidation

Reference: ACS Omega 2021 [4]

Reagents:

  • Benzylamine derivative (1.0 mmol)[3][4]

  • Catalyst:

    
     (0.05 mol%) + 
    
    
    
    (10 mol%)[3]
  • Solvent: Toluene

  • Oxidant: Atmospheric

    
     (Balloon)
    

Workflow:

  • Setup: Charge a reaction tube with benzylamine, catalysts, and toluene (5 mL).

  • Atmosphere: Purge with

    
     and attach an oxygen balloon.
    
  • Reaction: Heat to 100°C for 12–24 hours.

  • Filtration: Filter the catalyst (reusable).

  • Isolation: Evaporate solvent. Purification via column chromatography is rarely needed due to high specificity.

Stereochemical Engineering: E/Z Control

The geometry of the oxime is the single most critical parameter for the Beckmann Rearrangement .

  • Rule: The group anti (trans) to the hydroxyl group migrates.

  • Aldoximes: Predominantly form the thermodynamically stable E-isomer (steric bulk of Ar vs H).

  • Ketoximes: Form mixtures.[5] Separation or directed synthesis is required.

Isomerization Protocol (Z


 E): 
Dissolve the Z-oxime (or mixture) in dry ether and saturate with dry 

gas.[6] The hydrochloride salt of the E-isomer (which is less soluble and thermodynamically favored in the salt form) precipitates. Neutralize with

to recover pure E-oxime [2].[5]

Comparative Data Analysis

FeatureNucleophilic CondensationCatalytic Amine OxidationGrindstone (Green)
Substrate Aldehyde / KetonePrimary BenzylamineAldehyde / Ketone
Reagent

+ Base

/ Catalyst

+

Atom Economy Moderate (Salt waste)High (Water byproduct)High
Reaction Time 1 – 3 Hours12 – 24 Hours5 – 20 Minutes
Scalability Excellent (Kg scale)Moderate (Gas transfer limits)Low (Solid handling)
Key Risk Thermal instability of

Over-oxidation to nitrileHomogeneity of mix

References

  • Saikia, L., et al. (2011).[7] A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry.[7][8] PMC.

  • Google Patents. (1979). Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes (US4158015A).

  • Organic Chemistry Portal. (2023). Oxime Synthesis: Recent Literature and Protocols.

  • Ishida, T., et al. (2021). Excellent Catalytic Performances of a Au/C–CuO Binary System in the Selective Oxidation of Benzylamines to Imines. ACS Omega.

  • Lad, U. P., et al. (2014). Synthesis of Oximes in Aqueous Medium Using Hyamine as an Ecofriendly Catalyst.

Sources

Foundational

Biological Activity of Substituted Benzaldehyde Oximes: A Technical Guide

Executive Summary Substituted benzaldehyde oximes represent a versatile scaffold in medicinal chemistry, characterized by the azomethine group ( ). Unlike their aldehyde precursors, oximes exhibit enhanced hydrolytic sta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted benzaldehyde oximes represent a versatile scaffold in medicinal chemistry, characterized by the azomethine group (


). Unlike their aldehyde precursors, oximes exhibit enhanced hydrolytic stability and unique hydrogen-bonding capabilities, making them potent pharmacophores. This guide analyzes their structure-activity relationships (SAR), detailing their efficacy as antimicrobial agents, enzyme inhibitors (Tyrosinase, FabH), and cytotoxic agents.

Chemical Foundation & Structure-Activity Relationship (SAR)

The biological efficacy of benzaldehyde oximes is governed by the electronic and steric nature of substituents on the phenyl ring. The core pharmacophore relies on the amphoteric nature of the oxime group, which can act as both a hydrogen bond donor (via


) and acceptor (via 

).
The Electronic Effect (Hammett Correlation)

The activity often correlates with the Hammett substituent constant (


).
  • Electron-Withdrawing Groups (EWGs): Substituents like

    
    , 
    
    
    
    , and
    
    
    (positive
    
    
    ) increase the acidity of the oxime proton, enhancing binding affinity in metal-dependent enzymes (e.g., Tyrosinase) via chelation.
  • Electron-Donating Groups (EDGs): Groups like

    
     and 
    
    
    
    (negative
    
    
    ) increase electron density on the aromatic ring, facilitating radical scavenging (antioxidant activity) and interaction with electrophilic biological targets.
Lipophilicity and Permeability

Substituents modulate the partition coefficient (LogP). Halogenated derivatives (e.g., 2,4-dichloro) exhibit increased lipophilicity, allowing passive diffusion through the lipid bilayer of microbial cell walls, a critical step for intracellular target engagement.

Therapeutic Modules

Module A: Antimicrobial & Antifungal Activity

Benzaldehyde oximes exert antimicrobial effects through two primary mechanisms: membrane disruption and interference with metabolic enzymes.

Mechanistic Insight:

  • Redox Cycling: Phenolic oximes (e.g., vanillin oxime) act as redox cyclers, disrupting cellular antioxidation systems (Superoxide Dismutase, Glutathione Reductase) in fungi such as Aspergillus fumigatus.

  • Enzyme Inhibition: Specific derivatives inhibit

    
    -ketoacyl-ACP synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis.
    

Table 1: Comparative Antimicrobial Activity (MIC in


) 
Compound DerivativeS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungi)Mechanism Implicated
2,4-Dichlorobenzyl oxime 3.136.2512.5FabH Inhibition / Membrane Lysis
Vanillin oxime 25.050.025.0Redox Cycling / Oxidative Stress
3-Iodo-4,5-dimethoxy N/AN/A< 10.0Tubulin binding (Combretastatin analog)
Standard (Ciprofloxacin) 0.50.01-DNA Gyrase Inhibition
Module B: Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme rate-limiting in melanogenesis.[1][2][3] Benzaldehyde oximes inhibit this enzyme via two pathways:

  • Schiff Base Formation: The aldehyde/oxime moiety reacts with primary amino groups in the enzyme active site.[3]

  • Copper Chelation: The oxime nitrogen and oxygen coordinate with the binuclear copper active site, preventing substrate (L-DOPA) entry.

Table 2: Tyrosinase Inhibition Kinetics

CompoundIC50 (

)
Inhibition TypeBinding Mode
2,4-Dihydroxybenzaldehyde oxime 1.52CompetitiveChelation of Cu active site
4-Substituted benzaldehyde 31.0Non-competitiveHydrophobic pocket occlusion
Kojic Acid (Control) 18.25MixedChelation

Visualizing the Mechanisms

The following diagram illustrates the dual-pathway mechanism of action for substituted benzaldehyde oximes, highlighting the divergence between enzymatic inhibition and cellular disruption.

OximeMechanism cluster_Enzyme Enzymatic Targets cluster_Cellular Cellular Targets Oxime Substituted Benzaldehyde Oxime FabH FabH Synthase (Fatty Acid Bio.) Oxime->FabH Active Site Binding Cu_Chelation Cu++ Chelation Oxime->Cu_Chelation N/O Coordination Membrane Lipid Bilayer Permeation Oxime->Membrane Lipophilicity (LogP) Tyrosinase Tyrosinase (Melanogenesis) Cu_Chelation->Tyrosinase Inhibition Redox Redox Homeostasis (SOD/Glutathione) Membrane->Redox Intracellular Entry Apoptosis Apoptosis Induction Redox->Apoptosis ROS Accumulation

Figure 1: Mechanistic pathways of benzaldehyde oximes targeting enzymatic active sites and cellular redox systems.

Experimental Protocols

Green Synthesis of Benzaldehyde Oximes (Microwave-Assisted)

Rationale: Microwave irradiation reduces reaction time from hours to minutes and improves yield by minimizing thermal degradation.

Reagents: Substituted benzaldehyde (1.0 eq), Hydroxylamine hydrochloride (


, 1.2 eq), Sodium Acetate (1.5 eq), Ethanol/Water (1:1).

Protocol:

  • Dissolution: Dissolve 5 mmol of the substituted benzaldehyde in 10 mL of Ethanol:Water (1:1) in a microwave-safe vessel.

  • Addition: Add 6 mmol of

    
     and 7.5 mmol of Sodium Acetate.
    
  • Irradiation: Irradiate at 200W,

    
     for 3-5 minutes. Monitor progress via TLC (Solvent: Hexane/Ethyl Acetate 7:3).
    
  • Work-up: Cool to room temperature. Pour into ice-cold water.

  • Isolation: Filter the precipitate. Recrystallize from ethanol to obtain pure oxime.

    • Validation: Melting point determination and

      
      -NMR (Singlet at 
      
      
      
      8.1-8.3 ppm for
      
      
      ).
Tyrosinase Inhibition Assay

Rationale: Spectrophotometric measurement of dopachrome formation allows precise calculation of IC50.

Protocol:

  • Preparation: Prepare 0.1 M phosphate buffer (pH 6.8). Dissolve test compounds in DMSO (final concentration < 3.3%).

  • Incubation: In a 96-well plate, mix:

    • 80

      
       Phosphate buffer
      
    • 10

      
       Tyrosinase solution (46 units/mL, mushroom source)
      
    • 10

      
       Test compound solution
      
  • Activation: Incubate at

    
     for 10 minutes.
    
  • Substrate Addition: Add 20

    
     of L-DOPA (2.5 mM).
    
  • Measurement: Monitor absorbance at 475 nm (Dopachrome peak) for 10 minutes using a microplate reader.

  • Calculation:

    
    . Plot Log[Concentration] vs. % Inhibition to determine IC50.[1]
    

Synthesis Workflow Diagram

Synthesis Start Substituted Benzaldehyde (R-Ph-CHO) Microwave Microwave Irradiation (200W, 80°C, 3-5 min) Start->Microwave Reagents NH2OH·HCl + NaOAc (Ethanol/Water) Reagents->Microwave Workup Ice Water Precipitation & Filtration Microwave->Workup Product Benzaldehyde Oxime (R-Ph-CH=N-OH) Workup->Product

Figure 2: Microwave-assisted synthesis workflow for high-yield oxime production.

References

  • Microwave synthesis method of benzaldehyde oxime compound.
  • Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Kim, J.H., et al. (2011).[4] PMC. [Link]

  • Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. Zhang, Y., et al. (2012).[5] PubMed. [Link]

  • Kinetic of Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives. Magiatis, P., et al. (2013).[2] J Rep Pharma Sci. [Link][2]

Sources

Exploratory

The Renaissance of Oxime Therapeutics: From Antidotes to Oncological Kinase Inhibitors

Executive Summary For over six decades, oximes have been pigeonholed as "antidotes"—specifically, reactivators of acetylcholinesterase (AChE) following organophosphate (OP) poisoning. While this remains their primary cli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For over six decades, oximes have been pigeonholed as "antidotes"—specifically, reactivators of acetylcholinesterase (AChE) following organophosphate (OP) poisoning. While this remains their primary clinical utility, the landscape of oxime research has shifted dramatically. Modern drug development has pivoted toward non-quaternary oximes capable of penetrating the blood-brain barrier (BBB) and oxime-based kinase inhibitors with potent anti-tumorigenic properties.

This technical guide dissects the therapeutic potential of oximes, moving beyond the traditional 2-PAM paradigm to explore novel scaffolds (amidines, sugar-oximes) and their expanding role in oncology.

Part 1: Molecular Mechanistics of AChE Reactivation

To develop superior oximes, one must first master the failure points of current therapeutics. The standard of care (Pralidoxime/2-PAM, Obidoxime) relies on a quaternary nitrogen to anchor the molecule within the AChE anionic site. However, this permanent charge creates a pharmacokinetic dead-end: the inability to cross the BBB to treat central nervous system (CNS) toxicity.[1]

The Nucleophilic Displacement Mechanism

The reactivation of AChE is a classic nucleophilic substitution reaction (


).
  • Inhibition: The OP agent phosphorylates the serine hydroxyl group (Ser203 in human AChE) in the catalytic triad.

  • Attack: The oxime moiety (

    
    ) deprotonates to form the oximate anion (
    
    
    
    ).
  • Displacement: The oximate attacks the phosphorus atom of the OP-enzyme complex.

  • Restoration: The OP-oxime conjugate leaves, freeing the enzyme.

Critical Failure Mode: Aging. If the oxime is not administered immediately, the OP-enzyme complex undergoes "aging" (dealkylation of the phosphoryl group), creating a negatively charged phosphate that repels the nucleophilic oxime.

Visualization: The Reactivation Pathway

The following diagram illustrates the kinetic competition between reactivation and aging.

AChE_Reactivation AChE Native AChE (Active) Inhibited OP-Inhibited AChE (Phosphorylated) AChE->Inhibited OP Attack (Sarin/VX) Complex Oxime-POX Transition State Inhibited->Complex Oxime Attack (Nucleophilic) Aged Aged AChE (Irreversible) Inhibited->Aged Dealkylation (Time-Dependent) Complex->Inhibited Re-inhibition Reactivated Reactivated AChE + Phosphylated Oxime Complex->Reactivated Leaving Group Displacement

Caption: Kinetic pathway of AChE inhibition and oxime-mediated reactivation versus irreversible aging.

Part 2: The Pharmacokinetic Barrier (The BBB Challenge)

The "Holy Grail" of oxime research is a broad-spectrum reactivator that is lipophilic enough to cross the BBB but polar enough to remain soluble in plasma.

Comparison of Oxime Generations

The following table contrasts the established quaternary salts with emerging non-quaternary candidates.

FeatureGeneration 1: Quaternary PyridiniumsGeneration 2: Bis-PyridiniumsGeneration 3: Novel Non-Quaternary
Examples Pralidoxime (2-PAM)Obidoxime, HI-6RS-194B, Monoisonitrosoacetone (MINA)
Structure Charged Pyridine Ring (

)
Linked Pyridine RingsUncharged Amidines / Ketoximes
BBB Penetration < 5% (Poor)< 3% (Very Poor)High (Lipophilic)
Mechanism Ionic anchoring to anionic siteDual-site binding (Peripheral + Catalytic)Passive diffusion + Reversible protonation
Key Limitation No CNS protection; narrow spectrumPoor BBB transport; rapid eliminationLower affinity for AChE anionic site
The "Pro-drug" Strategy

Recent successes involve amidine-oximes and sugar-oximes .

  • Amidine-oximes: These exist in equilibrium between a neutral form (crosses BBB) and a protonated form (binds AChE).

  • Sugar-oximes: Conjugating oximes to glucose moieties exploits the GLUT1 transporter to actively ferry the drug into the brain.

Part 3: Beyond Antidotes – Oncological Kinase Inhibition

While historically viewed as antidotes, the oxime functional group (


) is a bioisostere of the carbonyl group found in many kinase inhibitors. It provides unique hydrogen bonding capabilities (one donor, two acceptors) that enhance binding affinity to the ATP-binding pocket of kinases.
Indirubin Oximes

Indirubin is a component of the traditional Chinese medicine Danggui Longhui Wan. Synthetic oxime derivatives (e.g., Indirubin-3'-oxime) have shown potent inhibition of:

  • CDKs (Cyclin-Dependent Kinases): Arresting cell cycle in G2/M phase.

  • GSK-3β: Modulating Wnt signaling pathways in colorectal cancer.

  • FLT3: Targeting acute myeloid leukemia (AML).[2]

Mechanistic Insight: The oxime substitution at the 3' position increases solubility and allows for tighter packing within the kinase hinge region compared to the parent ketone.

Part 4: Validated Experimental Protocol

The Modified Ellman Assay for Oxime Screening

Warning: Standard Ellman assays often yield false positives when testing oximes. Oximes can directly hydrolyze the substrate (acetylthiocholine) or react with the colorimetric reagent (DTNB), a process known as "oximolysis."

Objective: Determine the reactivation potency (


) of a novel oxime while correcting for chemical interference.
Reagents
  • Buffer: 0.1 M Phosphate buffer (pH 7.4).

  • Enzyme: Human Recombinant AChE (hAChE).

  • Substrate: Acetylthiocholine iodide (ATCh).[3]

  • Chromogen: DTNB (Ellman’s Reagent).[4][5][6]

  • Inhibitor: Paraoxon-ethyl (or surrogate).

Step-by-Step Protocol
  • Inhibition Phase:

    • Incubate hAChE with Paraoxon (excess) for 30 min at 37°C.

    • Remove excess inhibitor via spin-column filtration (Critical step to prevent re-inhibition).

  • Reactivation Phase:

    • Aliquot inhibited enzyme into a 96-well plate.

    • Add the test oxime (10–100 µM).

    • Incubate for defined intervals (

      
       min).
      
  • Measurement (The Correction Step):

    • Add ATCh (1 mM) and DTNB (0.3 mM).

    • Control A (Standard): Uninhibited AChE + Substrate + DTNB.

    • Control B (Spontaneous): Inhibited AChE + Buffer (No Oxime).

    • Control C (Oximolysis Blank): Buffer + Oxime + Substrate + DTNB (No Enzyme).

  • Calculation:

    • Measure Absorbance (

      
      ) at 412 nm.[4]
      
    • True Activity =

      
      .
      
    • Calculate % Reactivation relative to Control A.

Workflow Visualization

The following diagram outlines the decision tree for screening novel oximes, integrating the critical "Oximolysis Check."

Oxime_Workflow Start Novel Oxime Library Oximolysis Oximolysis Screen (Oxime + DTNB + ATCh) Start->Oximolysis Fail1 Discard: High Chemical Hydrolysis Oximolysis->Fail1 >10% Background Pass1 In Vitro Reactivation (Modified Ellman) Oximolysis->Pass1 Low Interference PAMPA BBB Permeability (PAMPA Assay) Pass1->PAMPA High Reactivation (kr) Kinase Kinase Panel (Off-Target/Oncology) Pass1->Kinase Secondary Screen InVivo In Vivo Efficacy (Guinea Pig/Rat Model) PAMPA->InVivo High Pe (Permeability) Kinase->InVivo Anti-tumor Potential

Caption: Integrated screening workflow for oxime therapeutics, prioritizing chemical stability and BBB permeability.

References

  • Worek, F., et al. (2010). "Kinetic prerequisites of oximes as effective reactivators of organophosphate-inhibited acetylcholinesterase." Journal of Toxicology. Link

  • Amitai, G., et al. (2021). "Non-quaternary oximes detoxify nerve agents and reactivate nerve agent-inhibited human butyrylcholinesterase."[7][8] Communications Biology. Link

  • Chambers, J.E., et al. (2016). "Novel brain-penetrating oximes for reactivation of cholinesterase inhibited by sarin and VX surrogates."[7] Annals of the New York Academy of Sciences. Link

  • Kuca, K., et al. (2020).[9] "Recent developments on oximes to improve the blood brain barrier penetration for the treatment of organophosphorus poisoning."[1][7][10][11][12] RSC Advances. Link

  • Moon, M.J., et al. (2010). "5,5'-substituted indirubin-3'-oxime derivatives as potent cyclin-dependent kinase inhibitors with anticancer activity."[13][14] Bioorganic & Medicinal Chemistry. Link

  • Sinko, G., et al. (2011). "Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method." International Journal of Molecular Sciences. Link

Sources

Foundational

The Pivotal Oxime: From Classical Rearrangements to C-H Activation Directing Groups

Executive Summary Oximes ( ) are often underestimated as mere derivatives for carbonyl characterization.[1] In modern organic synthesis, they function as "chemical chameleons"—versatile intermediates capable of unlocking...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oximes (


) are often underestimated as mere derivatives for carbonyl characterization.[1] In modern organic synthesis, they function as "chemical chameleons"—versatile intermediates capable of unlocking complex molecular architectures. This guide analyzes the oxime’s dual role: as a substrate for classical skeletal rearrangements (Beckmann, Neber) and as a powerful oxidizing directing group in transition-metal-catalyzed C-H activation. We provide mechanistic insights, industrial context (e.g., Caprolactam, Valdecoxib), and self-validating experimental protocols.

Fundamental Chemistry & Stereochemical Control

The utility of oximes hinges on their geometric isomerism. Unlike imines, oximes possess high configurational stability across the C=N double bond, existing as


 and 

isomers.
The Stereoelectronic Imperative

The reactivity of an oxime is dictated by the position of the hydroxyl group relative to the substituents.

  • Beckmann Rearrangement: Strictly stereospecific. The group anti (trans) to the leaving hydroxyl group migrates.[2]

  • C-H Activation: The geometry determines which C-H bond is accessible to the metal center for cyclometallation.

Critical Consideration: In synthesis, thermodynamic control usually favors the


-isomer (sterically less crowded), but kinetic control or photoisomerization may be required to access the 

-isomer for specific cyclizations.

The Beckmann Rearrangement: Industrial & Mechanistic Pillars[2][3][4]

The acid-mediated rearrangement of ketoximes to amides is the most significant industrial application of oxime chemistry.

Mechanism: The Concerted Migration

The reaction does not proceed via a free carbocation. It involves a concerted [1,2]-sigmatropic shift where the alkyl migration and the expulsion of the leaving group (water/sulfonate) occur simultaneously. This stereospecificity preserves the chirality of the migrating group.[2]

Graphviz Diagram 1: Beckmann Rearrangement Mechanism

This diagram illustrates the protonation, concerted alkyl migration (anti-periplanar), and hydrolysis of the nitrilium intermediate.

BeckmannMechanism Oxime Ketoxime (Protonation) Transition Transition State (Concerted [1,2]-Shift) Oxime->Transition - H2O Nitrilium Nitrilium Ion (Linear Intermediate) Transition->Nitrilium R-Migration Imidate Imidate (Hydrolysis) Nitrilium->Imidate + H2O Amide Amide/Lactam (Tautomerization) Imidate->Amide Tautomerization

Caption: The concerted migration of the anti-alkyl group generates a nitrilium ion, which hydrolyzes to the amide.

Industrial Case Study: Caprolactam

The synthesis of Nylon-6 relies entirely on the Beckmann rearrangement of cyclohexanone oxime.[2][3]

  • Scale: >4 million tons/year globally.

  • Catalyst: Oleum (fuming sulfuric acid) is the traditional catalyst, though modern vapor-phase processes use high-silica zeolites (MFI type) to eliminate ammonium sulfate waste.

Oximes in C-H Activation: The Oxidizing Directing Group

In the last decade, oximes have evolved from passive substrates to active Directing Groups (DGs) in Palladium (Pd) and Rhodium (Rh) catalysis.

The "Internal Oxidant" Concept

Standard C-H activation requires an external oxidant (e.g., Cu(OAc)₂, Ag₂CO₃) to regenerate the active metal species (e.g., Pd(II) from Pd(0)). Oxime esters (e.g., O-acetyl oximes) function as Oxidizing Directing Groups . The N-O bond acts as an internal oxidant.[4] Upon reductive elimination, the N-O bond cleaves, transferring the oxygen to the metal and regenerating the active catalyst without external oxidants.

Graphviz Diagram 2: Pd-Catalyzed C-H Activation Cycle

This diagram details the catalytic cycle utilizing the oxime as an internal oxidant.

CHActivation Start Oxime Ester + Pd(II) Coordination Coordination (N-Pd Interaction) Start->Coordination CH_Cleavage C-H Activation (Palladacycle Formation) Coordination->CH_Cleavage - AcOH OxAdd Coupling Partner (Insertion) CH_Cleavage->OxAdd RedElim Reductive Elimination (C-C/C-N Bond Formed) OxAdd->RedElim OxidativeTurnover N-O Bond Cleavage (Internal Oxidation) RedElim->OxidativeTurnover Pd(0) -> Pd(II) OxidativeTurnover->Start Regenerated Cat.

Caption: The N-O bond cleavage provides the thermodynamic driving force to re-oxidize Pd(0) to Pd(II).

Heterocycle Synthesis: The Valdecoxib Pathway[7]

Oximes are precursors to isoxazoles, a critical pharmacophore.[5] A prime example is the synthesis of Valdecoxib (a COX-2 inhibitor).

Synthetic Strategy
  • Formation: Condensation of a ketone with hydroxylamine.

  • Cyclization: The oxime dianion (generated by 2 equiv. of base) attacks an ester or amide; alternatively, oxidative cyclization of

    
    -unsaturated oximes yields isoxazoles.
    

Data: Reagents for Isoxazole Formation from Oximes

MethodReagent SystemMechanismKey Advantage
Oxidative Cyclization

/

/

IodocyclizationMild conditions; yields 3,5-disubstituted isoxazoles.
1,3-Dipolar Cycloaddition

/

+ Alkyne
Nitrile Oxide formationHighly convergent; tolerates sensitive functional groups.
Metal Catalysis

/

AminopalladationEfficient for sterically hindered substrates.

Experimental Protocols

Protocol A: General Oxime Formation (Kinetic Control)

Use this protocol for standard conversion of ketones/aldehydes to oximes.

Reagents: Ketone (10 mmol), Hydroxylamine hydrochloride (


, 12 mmol), Sodium Acetate (

, 15 mmol), Ethanol/Water (3:1).
  • Preparation: Dissolve

    
     and 
    
    
    
    in water (10 mL).
  • Addition: Add the ketone dissolved in Ethanol (30 mL) to the aqueous solution.

    • Note: Maintain pH ~4-5. If pH drops too low, protonation of the amine inhibits nucleophilic attack. If too high, the carbonyl is not activated.

  • Reaction: Stir at room temperature for 1-4 hours. Monitor by TLC (Oximes are typically more polar than ketones).

  • Workup: Evaporate ethanol. The oxime usually precipitates. Filter and wash with cold water. Recrystallize from EtOH/Water.

Protocol B: Beckmann Rearrangement (Polyphosphoric Acid Method)

A robust method for converting ketoximes to amides.

Reagents: Ketoxime (5 mmol), Polyphosphoric Acid (PPA, 15 g).

  • Setup: Heat PPA to 50°C in a beaker to lower viscosity.

  • Addition: Add ketoxime slowly with vigorous stirring. The reaction is exothermic; do not allow temperature to exceed 100°C (risk of fragmentation).

  • Heating: Once addition is complete, heat to 110-120°C for 30-60 minutes.

    • Checkpoint: Evolution of bubbles indicates decomposition/fragmentation (bad).

  • Quench: Pour the reaction mixture onto 100g of crushed ice. Stir until the PPA complex hydrolyzes.

  • Isolation: The amide will precipitate. Filter, wash with saturated

    
     (to remove acid traces), and dry.
    
Protocol C: Pd-Catalyzed C-H Acetoxylation (Sanford Method)

Targeting the ortho-position of an O-methyl oxime.

Reagents: Oxime ether (1 equiv),


 (5 mol%), 

(2 equiv), Acetic Anhydride/Acetic Acid (1:1).
  • Mixture: Combine substrate, catalyst, and oxidant in a sealed tube.

  • Reaction: Heat to 100°C for 6-12 hours.

  • Mechanism Check: The oxime nitrogen coordinates Pd, directing it to the ortho C-H bond.

    
     oxidizes the Pd(II)-C bond to Pd(IV), facilitating reductive elimination of the acetoxy group.
    
  • Workup: Filter through a celite pad, concentrate, and purify via column chromatography.

References

  • Glatz, G. et al. (2016).[6] The Beckmann Rearrangement: Mechanism and Applications. Chemical Reviews. [Link]

  • Neber, P. W.[7][8][9][10] & Friedolsheim, A. (1926).[7] Über eine neue Art der Umlagerung von Oximen. Liebigs Annalen. [Link]

  • Desai, L. V. et al. (2004). Palladium-Catalyzed C–H Activation/Functionalization Directed by Oximes. Journal of the American Chemical Society. [Link]

  • Waldo, J. P. & Larock, R. C. (2005).[5][11] Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters. [Link]

  • Ritzén, A. (2002). Synthesis of the COX-2 Inhibitor Valdecoxib. Journal of Organic Chemistry. [Link]

Sources

Exploratory

Next-Generation Oxime Derivatives: Rational Design, Green Synthesis, and Cholinesterase Targeting

As a Senior Application Scientist navigating the intersection of organic synthesis and pharmacology, the discovery and development of novel oxime derivatives (>C=N-OH) represents a critical frontier. Oximes are not merel...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the intersection of organic synthesis and pharmacology, the discovery and development of novel oxime derivatives (>C=N-OH) represents a critical frontier. Oximes are not merely versatile synthetic intermediates; they are potent pharmacophores with profound implications in neuropharmacology, specifically as acetylcholinesterase (AChE) reactivators and cholinesterase inhibitors[1].

This technical guide deconstructs the mechanistic rationale, modern green synthesis workflows, and biological validation protocols required to engineer these molecules. We will move beyond standard operating procedures to explore the causality behind each experimental choice, ensuring that every protocol functions as a self-validating system.

Mechanistic Rationale in Oxime Design

The pharmacological efficacy of oxime derivatives stems from the unique stereoelectronic properties of the >C=N-OH functional group. The adjacent nitrogen atom donates electron density to the oxygen, a phenomenon known as the alpha-effect , which renders the hydroxylamine oxygen exceptionally nucleophilic.

In the context of organophosphate (OP) poisoning, OPs covalently bind to the catalytic serine residue in the active site of AChE. The rationally designed oxime acts as a targeted molecular scalpel: its nucleophilic oxygen attacks the phosphorus atom of the inhibited enzyme, displacing the OP and restoring native enzymatic function. Recent structural adjustments, such as incorporating benzobicyclo[3.2.1]octene scaffolds, have allowed researchers to fine-tune the steric bulk and electronic distribution, yielding derivatives with highly specific affinities for both AChE and butyrylcholinesterase (BChE)[1].

Modern Synthetic Methodologies: The Shift to Green Chemistry

Historically, oxime synthesis relied on harsh conditions, refluxing carbonyl precursors with hydroxylamine hydrochloride in toxic solvents like pyridine. Modern application science prioritizes green chemistry, leveraging solvent-free or aqueous environments to drive the oximation reaction efficiently while minimizing hazardous waste[2][3].

The Causality of Reagent Selection

In our laboratory workflows, we exclusively utilize Hydroxylamine Hydrochloride (NH₂OH·HCl) rather than the free base form. The causality here is strictly chemical stability: the hydrochloride salt is significantly more robust against ambient oxidation, ensuring a precise, stoichiometric delivery of the nucleophile during the reaction[4]. However, because the nucleophile is locked as a salt, the reaction environment must facilitate in situ neutralization to liberate the free amine.

Recent breakthroughs have demonstrated that commercial mineral water can serve as an optimal, catalyst-free solvent for this process[5]. The inherent trace minerals (e.g., Ca²⁺, Mg²⁺) act as mild Lewis acids to increase the electrophilicity of the carbonyl carbon, while the natural bicarbonate content aids in neutralizing the HCl salt[5].

Synthesis N1 Carbonyl Precursor (Aldehyde/Ketone) N3 Green Solvent Medium (Mineral Water / Cu-SiO2) N1->N3 N2 Hydroxylamine·HCl (Stable Nucleophile Source) N2->N3 N4 In Situ Neutralization (Base/Buffer Addition) N3->N4 N5 Nucleophilic Attack (Tetrahedral Intermediate) N4->N5 N6 Dehydration (-H2O) & Oxime Formation N5->N6

Green synthesis workflow of oxime derivatives via in situ neutralization.

Experimental Protocol: Self-Validating Green Synthesis of Aryl Oximes

The following protocol details the catalyst-free synthesis of aryl oximes using mineral water, optimized for high yield and environmental sustainability[5].

Step 1: Stoichiometric Preparation Weigh 0.25 mmol of the target aryl aldehyde and 0.30 mmol of NH₂OH·HCl[5]. Causality: A slight molar excess (1.2 equivalents) of the hydroxylamine salt is critical. It drives the equilibrium of the nucleophilic addition toward complete conversion and compensates for any trace oxidative degradation of the reagent[4][5].

Step 2: Solvent Activation Suspend the reagents in 2.0 mL of commercial mineral water in a reaction vial[5]. Causality: As opposed to pure deionized water, the specific pH and dissolved salts in mineral water facilitate the necessary acid-base interplay without requiring exogenous pyridine or sodium acetate[3][5].

Step 3: Ambient Reaction Stir the mixture vigorously at room temperature (20–25°C) for 10 to 15 minutes[5].

Step 4: Validation Checkpoint (Self-Validating System) Before proceeding to isolation, perform Thin Layer Chromatography (TLC) utilizing an ethyl acetate/hexane mobile phase. Co-spot the reaction mixture directly adjacent to a pure starting material reference[2]. Validation Logic: The protocol validates itself when the starting material spot completely disappears. If the aldehyde spot persists, the reaction has stalled, indicating either insufficient neutralization or degraded NH₂OH·HCl. Do not proceed to extraction until this internal control confirms 100% conversion.

Step 5: Isolation and Purification Extract the aqueous mixture with ethyl acetate (2 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure oxime derivative[2][3].

Biological Evaluation: Cholinesterase Targeting

Once synthesized and structurally characterized (via ¹H-NMR, ¹³C-NMR, and HRMS), the novel oxime derivatives must be evaluated for their biological efficacy. Recent literature highlights the potency of complex oxime architectures, such as benzobicyclo[3.2.1]octene derivatives, in targeting cholinesterases[1].

Quantitative Activity Summary

The table below summarizes the inhibitory profiles of recently discovered cholinesterase-targeting derivatives, providing a benchmark for novel oxime development[1][6][7].

Compound Scaffold / DerivativeTarget EnzymeActivity (IC₅₀ in µM)Primary Mechanism
Benzobicyclo[3.2.1]octene oxime ether (Cmpd 51) AChE8.3Competitive Inhibition / Affinity Binding
Homarine alkyl ester (HO-C16) AChE7.57Active Site Tryptophan Quenching
Hexahydroacridine-1,8-dione (Cmpd 4p) AChE35.63Mixed Inhibition

Experimental Protocol: AChE Reactivation/Inhibition Assay (Modified Ellman's Method)

To quantify the biological activity of the synthesized oximes, we employ a modified Ellman's assay. This spectrophotometric method relies on the rapid reaction between thiocholine (the enzymatic product) and DTNB to form a highly absorptive yellow anion[4].

EllmanAssay E1 AChE + Inhibitor (Incubation Phase) E2 Add Oxime Derivative (Reactivator Candidate) E1->E2 E3 Add ATCh (Substrate) & DTNB (Chromogen) E2->E3 E4 Enzymatic Cleavage (Thiocholine Release) E3->E4 E5 TNB Anion Formation (Yellow Color) E4->E5 E6 Absorbance Readout (412 nm) E5->E6

Logical flow of the modified Ellman's assay for AChE reactivation.

Step 1: Enzyme Preparation & Inhibition Incubate human AChE with a known organophosphate inhibitor (e.g., paraoxon) in a 0.1 M phosphate buffer (pH 8.0) for 15 minutes at 37°C. Causality: The pH 8.0 buffer is strictly maintained because the subsequent chromogenic reaction with DTNB is highly pH-dependent and optimally proceeds in slightly alkaline conditions[4].

Step 2: Reactivator Incubation Introduce the novel oxime derivative (at varying concentrations, e.g., 10 µM to 100 µM) into the inhibited enzyme solution and incubate for 30 minutes.

Step 3: Substrate and Chromogen Addition Add Acetylthiocholine iodide (ATCh, substrate) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to the microplate wells.

Step 4: Validation Checkpoint (Self-Validating System) The assay plate must include three internal controls:

  • 100% Activity Control: Uninhibited AChE + Buffer (Establishes the maximum V_max).

  • 0% Reactivation Control: Inhibited AChE + Buffer (Accounts for spontaneous reactivation).

  • Blank Control: Buffer + ATCh + DTNB (Accounts for non-enzymatic substrate hydrolysis). Validation Logic: If the Blank Control shows significant absorbance at 412 nm, the ATCh substrate has spontaneously degraded, and the assay is invalid. The dynamic range is only verified if the 100% Activity Control is at least 10-fold higher than the 0% Reactivation Control.

Step 5: Kinetic Measurement Measure the change in absorbance continuously at 412 nm over 5 minutes using a microplate reader. Calculate the percentage of reactivation relative to the uninhibited control.

References

  • Title : Hydroxylamine•HCl - Fisher Scientific | Source : fishersci.com | URL : 4

  • Title : A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC | Source : nih.gov | URL : 2

  • Title : Cupper supported silica promoted one-pot synthesis of aromatic oxime derivatives - Der Pharma Chemica | Source : derpharmachemica.com | URL : 3

  • Title : the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water - Indian Academy of Sciences | Source : ias.ac.in | URL : 5

  • Title : Synthesis of Oximes with NH2OH center dot HCl/DOWEX(R)50WX4 System - ResearchGate | Source : researchgate.net | URL :8

  • Title : Modeling and synthesis of novel oxime derivatives as potential cholinesterase inhibitors | Request PDF - ResearchGate | Source : researchgate.net | URL : 6

  • Title : Homarine Alkyl Ester Derivatives as Promising Acetylcholinesterase Inhibitors | Request PDF - ResearchGate | Source : researchgate.net | URL : 7

  • Title : Ana Ratković - Google Scholar | Source : google.com | URL : 9

  • Title : Benzobicyclo[3.2.1]octene Derivatives as a New Class of Cholinesterase Inhibitors - MDPI | Source : mdpi.com | URL :1

  • Title : Danijela Baric (0000-0002-5614-5167) - ORCID | Source : orcid.org | URL : 10

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Foundational

Technical Assessment: 4-(tert-Butyl)benzenecarbaldehyde Oxime

Topic: Technical Assessment of 4-(tert-Butyl)benzenecarbaldehyde Oxime: Physicochemical Properties and Synthetic Utility Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Prof...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Assessment of 4-(tert-Butyl)benzenecarbaldehyde Oxime: Physicochemical Properties and Synthetic Utility Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(tert-Butyl)benzenecarbaldehyde oxime (CAS: 180261-48-7), often referred to as 4-tert-butylbenzaldoxime, is a critical organic intermediate with a molecular weight of 177.24 g/mol . Characterized by its lipophilic tert-butyl group and reactive aldoxime functionality, this compound serves as a pivotal scaffold in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic protocol, and an examination of its applications in heterocycle formation and metal coordination chemistry.

Molecular Identity & Stoichiometric Fundamentals

Understanding the precise molecular weight and isotopic distribution is essential for accurate stoichiometry in synthetic planning and mass spectrometry analysis.

Physicochemical Data Profile
PropertySpecification
IUPAC Name (1E)-N-[[4-(1,1-dimethylethyl)phenyl]methylidene]hydroxylamine
Common Name 4-tert-Butylbenzaldoxime
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
Exact Mass 177.1154 Da
CAS Number 180261-48-7
Appearance White crystalline solid (needles)
Melting Point 104–106 °C [1, 2]
Solubility Soluble in EtOH, DMSO, CHCl₃, EtOAc; Insoluble in H₂O
Structural Implications

The tert-butyl group at the para position exerts a significant positive inductive effect (+I), increasing the electron density of the aromatic ring. This lipophilicity facilitates the compound's transport across non-polar membranes in biological applications and enhances its solubility in organic solvents during extraction processes, such as palladium recovery [3].

Synthetic Methodology: Validated Protocol

The synthesis of 4-(tert-butyl)benzenecarbaldehyde oxime is a classic condensation reaction between the corresponding aldehyde and hydroxylamine. The following protocol is optimized for high yield (>90%) and purity, minimizing side reactions.

Reaction Scheme


Reagents & Materials
  • Precursor: 4-tert-Butylbenzaldehyde (1.0 eq)

  • Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 – 1.5 eq)

  • Base: Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) (1.1 – 1.5 eq)

  • Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Procedure
  • Preparation: Dissolve 4-tert-butylbenzaldehyde (e.g., 10 mmol) in Ethanol (15 mL).

  • Activation: In a separate beaker, dissolve Hydroxylamine hydrochloride (12 mmol) in minimal water (5 mL).

  • Buffering: Add the base (Na₂CO₃, 15 mmol) slowly to the hydroxylamine solution to liberate the free amine. Note: Evolution of CO₂ gas will occur if using carbonate.

  • Addition: Add the buffered hydroxylamine solution dropwise to the aldehyde solution with vigorous stirring.

  • Reaction: Stir at room temperature for 1–2 hours. Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot should disappear.

  • Workup:

    • Evaporate the bulk of the ethanol under reduced pressure.

    • Add cold water (20 mL) to the residue. The oxime typically precipitates as a white solid.

    • Filter the precipitate and wash with cold water.

  • Purification: Recrystallize from aqueous ethanol or chloroform/hexane to yield colorless needles (MP: 104–106 °C).

Process Flow Diagram

SynthesisFlow Start Start: 4-tert-Butylbenzaldehyde Mix Dissolve in EtOH Start->Mix React Combine & Stir (RT, 2h) Condensation Reaction Mix->React PrepReagent Prep: NH2OH·HCl + Na2CO3 (in H2O) PrepReagent->React Check TLC Check (Aldehyde Consumed?) React->Check Check->React No (Continue Stirring) Workup Evaporate EtOH Add Cold Water Check->Workup Yes Filter Filter Precipitate Workup->Filter Purify Recrystallize (EtOH/H2O) Filter->Purify Product Final Product: 4-(tert-Butyl)benzaldoxime Purify->Product

Figure 1: Optimized synthesis workflow for 4-(tert-butyl)benzenecarbaldehyde oxime.

Analytical Characterization

Validating the molecular structure is critical. The following spectroscopic data confirms the identity of the synthesized oxime.

Proton NMR (¹H-NMR)

The oxime proton and the tert-butyl group are the key diagnostic signals.

Signal (δ ppm)MultiplicityIntegrationAssignmentInterpretation
1.29 - 1.32 Singlet (s)9H-C(CH₃)₃Characteristic tert-butyl group.
7.40 - 7.43 Doublet (d)2HAr-H (meta)Aromatic protons adjacent to t-Bu.
7.51 - 7.53 Doublet (d)2HAr-H (ortho)Aromatic protons adjacent to oxime.
8.10 - 8.14 Singlet (s)1H-CH=N-Aldoxime methine proton.
11.12 Singlet (s)1H=N-OHHydroxyl proton (exchangeable).[1]
(Data compiled from DMSO-d₆ and CDCl₃ spectra [1, 2])
Mass Spectrometry
  • Expected [M+H]⁺: 178.12

  • Fragmentation: Loss of the hydroxyl group (M-17) or the tert-butyl group (M-57) are common fragmentation pathways observed in EI-MS.

Functional Applications

The utility of 4-(tert-butyl)benzenecarbaldehyde oxime extends beyond simple characterization; it is a versatile "chemical handle."[2]

1,3-Dipolar Cycloaddition (Isoxazoline Synthesis)

The oxime can be converted into a nitrile oxide in situ using an oxidant (e.g., Chloramine-T or NCS). This intermediate undergoes 1,3-dipolar cycloaddition with alkenes to form isoxazolines, which are pharmacophores found in various bioactive compounds [2].

Metal Extraction

Research indicates that lipophilic oximes like 4-tert-butylbenzaldoxime are effective extractants for Palladium(II) from acidic chloride solutions. The bulky tert-butyl group prevents the formation of "crud" (stable emulsions) and enhances phase separation kinetics [3].

Reaction Pathway Diagram

ApplicationPathways Oxime 4-t-Butylbenzaldoxime NitrileOxide Nitrile Oxide (Transient Intermediate) Oxime->NitrileOxide Oxidation (NCS/Base) PalladiumComplex Pd(II)-Oxime Complex (Metal Recovery) Oxime->PalladiumComplex + Pd(II) (Acidic Media) Coordination Isoxazoline Isoxazoline Derivative (Bioactive Scaffold) NitrileOxide->Isoxazoline + Alkene (1,3-Dipolar Cycloaddition)

Figure 2: Divergent application pathways: Heterocycle synthesis and Metal extraction.

References

  • RSC Advances. (2013). General Procedure for Preparation of Oximes and Spectral Data. Royal Society of Chemistry.

  • Semantic Scholar. (2000). Effect of β-cyclodextrin on the extraction of isoxazolines from aqueous ethanol into chloroform.

  • ResearchGate. (2009). Materials recovery from waste liquid crystal displays: A focus on indium and palladium extraction.

  • CymitQuimica. 4-(tert-butyl)benzenecarbaldehyde oxime Product Page.

Sources

Exploratory

Safety and handling of 4-(tert-butyl)benzenecarbaldehyde oxime

An In-depth Technical Guide to the Safety and Handling of 4-(tert-butyl)benzenecarbaldehyde Oxime Abstract This technical guide provides a comprehensive overview of 4-(tert-butyl)benzenecarbaldehyde oxime, a compound of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safety and Handling of 4-(tert-butyl)benzenecarbaldehyde Oxime

Abstract

This technical guide provides a comprehensive overview of 4-(tert-butyl)benzenecarbaldehyde oxime, a compound of interest in synthetic chemistry and drug discovery programs. Due to the limited availability of specific safety and handling data for this particular oxime in public literature, this document synthesizes information from its precursor, 4-(tert-butyl)benzaldehyde, general principles of oxime chemistry, and data from structurally related compounds. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals, offering detailed protocols and safety recommendations grounded in established chemical principles to ensure safe handling, storage, and application. The guide covers physicochemical properties, synthesis, hazard analysis, risk mitigation strategies, and emergency procedures.

Introduction to 4-(tert-butyl)benzenecarbaldehyde Oxime

Chemical Identity and Structure

4-(tert-butyl)benzenecarbaldehyde oxime is an organic compound featuring a 4-tert-butylphenyl group attached to an aldoxime functional group (-CH=NOH). The presence of the bulky tert-butyl group influences its solubility and reactivity, while the oxime moiety is a versatile functional group for further chemical transformations. Oximes can exist as E/Z stereoisomers; without specific analytical data, it should be assumed that a synthesis may produce a mixture of isomers.

Relevance in Organic Synthesis and Drug Development

Oximes are highly valuable intermediates in organic chemistry.[1] They are readily synthesized from aldehydes or ketones and can be converted into a variety of other functional groups, including amines via reduction or amides via the Beckmann rearrangement.[1][2] In medicinal chemistry, the oxime functional group is present in a range of bioactive molecules and approved drugs, including antibiotics and reactivators for acetylcholinesterase (AChE) inhibited by organophosphates.[3][4] The unique electronic and steric properties of the 4-(tert-butyl)phenyl group make this specific oxime a useful building block for creating complex molecules with potential therapeutic applications.[5]

Physicochemical and Toxicological Profile

Physicochemical Properties

This table includes data for the parent aldehyde to provide a baseline for estimating the properties of the oxime derivative.

Property4-(tert-butyl)benzaldehyde (Precursor)4-(tert-butyl)benzenecarbaldehyde Oxime (Predicted)Source
Molecular Formula C₁₁H₁₄OC₁₁H₁₅NO[6]
Molecular Weight 162.23 g/mol ~177.25 g/mol [6]
Appearance Colorless to light yellow liquidPredicted to be a white to off-white solid[5]
Boiling Point 130 °C @ 25 mmHgHigher than the parent aldehyde due to hydrogen bonding[7]
Density 0.97 g/mL at 25 °CHigher than the parent aldehyde
Solubility Soluble in water (120 mg/L)Poorly soluble in water, soluble in organic solvents (e.g., ethanol, ether)[2][8]
Toxicological Data Summary (Inferred)

The toxicological profile is inferred from the parent aldehyde and general hazards associated with aromatic oximes. The oxime should be handled as a substance with significant potential hazards until specific data is generated.

Hazard Category4-(tert-butyl)benzaldehyde (Precursor)4-(tert-butyl)benzenecarbaldehyde Oxime (Inferred Hazard)Source
Acute Oral Toxicity Toxic if swallowed (H301)Assumed to be harmful or toxic if swallowed.
Skin Corrosion/Irritation May cause an allergic skin reaction (H317)Causes skin irritation. May cause an allergic skin reaction. [9][10]
Serious Eye Damage/Irritation Causes serious eye irritationCauses serious eye irritation. [9][10]
Respiratory Irritation May cause respiratory irritationMay cause respiratory irritation. [10][11][12]
Reproductive Toxicity Suspected of damaging fertility or the unborn child (H361)Handle as a potential reproductive toxin.
Thermal Instability Combustible liquidThermally sensitive. May decompose energetically upon heating. [13][14]

Synthesis and Mechanistic Pathway

Overview of Oxime Synthesis

Oximes are typically synthesized via a condensation reaction between an aldehyde or a ketone and hydroxylamine.[2][15] The reaction is often carried out using hydroxylamine hydrochloride, with a mild base added to liberate the free hydroxylamine nucleophile. The causality here is straightforward: the nitrogen of hydroxylamine is a potent nucleophile that attacks the electrophilic carbonyl carbon of the aldehyde.

Detailed Protocol: Synthesis from 4-(tert-butyl)benzaldehyde

This protocol is a standard, self-validating method for aldoxime formation. The progress can be monitored by TLC, and the identity of the product can be confirmed by standard analytical techniques (NMR, IR, MS).

  • Setup: In a well-ventilated fume hood, equip a round-bottomed flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add 4-(tert-butyl)benzaldehyde (1.0 eq). Dissolve it in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Hydroxylamine Solution: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and a mild base like sodium acetate or pyridine (1.1 eq) in a minimal amount of water or ethanol. The base is critical to deprotonate the hydroxylamine hydrochloride, freeing the nucleophilic nitrogen.

  • Reaction: Add the hydroxylamine solution to the aldehyde solution.

  • Heating: Gently heat the reaction mixture to reflux (typically 50-80 °C) and stir for 1-3 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration. Otherwise, the product may be isolated by extraction after removing the ethanol under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the 4-(tert-butyl)benzenecarbaldehyde oxime as a solid.

Mechanistic Pathway of Oximation

Caption: Mechanism of oxime formation from an aldehyde.

Hazard Analysis and Risk Mitigation

Primary Hazards
  • Thermal Instability: The N-O bond in oximes is inherently weaker than C-C or C-N bonds, making them susceptible to thermal decomposition, which can be energetic or explosive under confinement.[13][14]

  • Chemical Reactivity: Oximes can undergo a highly exothermic Beckmann rearrangement in the presence of acid, which can lead to a thermal runaway if not controlled.[13]

  • Peroxidation: Aldoximes have the potential to form explosive peroxides and should not be distilled to dryness.[13]

  • Physiological Effects: Based on its precursor and related compounds, the oxime is expected to be a skin, eye, and respiratory irritant, a potential skin sensitizer, and should be treated as toxic if ingested.[10][12]

Engineering Controls
  • Fume Hood: All handling of solid and dissolved 4-(tert-butyl)benzenecarbaldehyde oxime must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should have adequate general ventilation. Storage areas should also be well-ventilated.[16]

Personal Protective Equipment (PPE)

A robust PPE strategy is non-negotiable and serves as the primary barrier to exposure.

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in addition to goggles when handling larger quantities or when there is a risk of splashing or energetic decomposition.[10]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Gloves should be inspected before use and disposed of properly after handling.[16]

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are required. For large-scale operations, a chemical-resistant apron may be necessary.[10]

Risk Mitigation Workflow

risk_mitigation A 1. Plan Experiment B 2. Review Safety Data (SDS, Technical Guides) A->B C 3. Perform Risk Assessment (Thermal, Chemical, Health) B->C D 4. Implement Engineering Controls (Fume Hood, Blast Shield if needed) C->D E 5. Select & Don Correct PPE (Goggles, Gloves, Lab Coat) D->E F 6. Execute Protocol (Small scale first) E->F G 7. Segregate & Dispose of Waste F->G H Review & Refine Process G->H H->A

Caption: A workflow for mitigating risks when handling hazardous chemicals.

Safe Handling and Storage Protocols

General Handling Procedures
  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[17]

  • Use in a well-ventilated area, preferably a fume hood.[16]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling.[17]

  • Avoid generating dust when handling the solid material.

  • Keep away from heat, sparks, and open flames. Oximes may decompose upon heating.[13]

Storage Requirements
  • Store in a tightly closed, properly labeled container.[17]

  • Keep in a cool, dry, and well-ventilated area.[9]

  • Store away from incompatible materials such as strong acids and oxidizing agents.[16]

  • The storage area should be locked or accessible only to authorized personnel.

Incompatibility and Reactivity Profile
  • Strong Acids: Can catalyze a potentially violent Beckmann rearrangement.[13]

  • Strong Oxidizing Agents: May react vigorously.

  • Heat: Prone to thermal decomposition, which may be auto-catalytic.[18][19]

Emergency and First Aid Procedures

Spill Management
  • Minor Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up carefully to avoid creating dust and place it into a sealed container for disposal.

  • Major Spill: Evacuate the laboratory immediately and alert emergency personnel.

Fire Response
  • Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.

  • Do not use a direct stream of water, as it may spread the material.

  • Firefighters should wear self-contained breathing apparatus (SCBA) due to the potential for hazardous decomposition products like nitrogen oxides.[9]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16][20]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or a rash occurs.[20]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[17][20]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them one or two glasses of water to drink. Seek immediate medical attention and show the Safety Data Sheet or container label.[20]

Waste Disposal

  • Chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Dispose of the material and its container at an approved hazardous waste treatment facility. Do not mix with other waste streams.

  • Contaminated containers should be treated as the product itself.

Thermal Stability Analysis (Proposed)

Given the known thermal sensitivity of oximes, a thorough thermal hazard assessment is a critical and self-validating step before any scale-up operations.[14]

Rationale for Analysis

The primary goal is to determine the onset temperature of decomposition and the energy released. This data is essential for defining safe operating and storage temperatures and preventing thermal runaway.

Proposed Experimental Protocols
  • Thermogravimetric Analysis (TGA):

    • Objective: To determine the temperature at which the compound begins to lose mass, indicating decomposition.[19]

    • Methodology: Heat a small sample (3-5 mg) under an inert nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from ambient temperature to approximately 500 °C. Record the mass loss as a function of temperature.[19]

  • Differential Scanning Calorimetry (DSC):

    • Objective: To identify melting points and measure the heat flow associated with decomposition (exothermic events).[14]

    • Methodology: Heat a small, hermetically sealed sample (1-3 mg) at a controlled rate (e.g., 10 °C/min). An exothermic deviation from the baseline indicates decomposition and can be integrated to quantify the energy released.[14]

Potential Thermal Decomposition Pathway

decomposition_pathway cluster_main Thermal Decomposition Oxime 4-(tert-butyl)benzenecarbaldehyde Oxime Radicals Iminyl Radical + Hydroxyl Radical Oxime->Radicals Δ (Heat) Homolytic N-O Cleavage Products Nitrile, Aldehyde, Nitrogen Oxides, etc. Radicals->Products Rearrangement & Fragmentation

Caption: A proposed pathway for the thermal decomposition of an oxime.

Conclusion

4-(tert-butyl)benzenecarbaldehyde oxime is a valuable synthetic intermediate that requires careful and informed handling due to its inferred toxicological properties and the inherent thermal instability of the oxime functional group. While specific experimental data for this compound is scarce, a robust safety protocol can be developed by applying established principles from its precursor and the broader class of oxime compounds. Adherence to the engineering controls, PPE requirements, and handling procedures outlined in this guide is essential for mitigating risks. It is strongly recommended that a comprehensive thermal hazard analysis be conducted before this material is used in any process, particularly on a large scale.

References

  • Thermal decomposition of O-benzyl ketoximes; role of reverse radical disproportion
  • A Technical Guide to the Thermal Stability and Decomposition of 1-(Naphthalen-1-yl)ethanone Oxime. Benchchem.
  • Oximes. CAMEO Chemicals | NOAA.
  • SAFETY DATA SHEET - 4-tert-butylbenzaldehyde. Sigma-Aldrich.
  • 4-[(tert-Butyl)
  • SAFETY DATA SHEET - 4-TERT-BUTYL CATECHOL.
  • An In-depth Technical Guide on the Thermal Stability and Decomposition of (Z)-glyoxylic acid oxime. Benchchem.
  • Oxime. Wikipedia.
  • 4-tert-butylbenzaldehyde - Chemical & Physical Properties. Cheméo.
  • SAFETY DATA SHEET - 3,5-Di-tert-butylsalicaldehyde. Fisher Scientific.
  • 4-tert-Butylbenzaldehyde. Chem-Impex.
  • SAFETY DATA SHEET - Combustible Liquid. SigmaAldrich.cn.
  • 4-tert-Butylbenzaldehyde. Wikipedia.
  • 4-tert-Butylbenzaldehyde. PubChem.
  • 4-tert-Butylbenzaldehyde Properties. ChemicalBook.
  • 4-tert-Butylbenzaldehyde 97 939-97-9. Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-tert-Butylbenzaldehyde. Fisher Scientific.
  • Unsubstituted Oximes as Potential Therapeutic Agents. MDPI.
  • 4-Butylbenzaldehyde SDS, 1200-14-2 Safety D
  • Method for synthesizing 4-tert-butyl benzaldehyde.
  • SAFETY DATA SHEET - Benzaldehyde, oxime. ThermoFisher.
  • BENZALDEHYDE Safety D
  • Process for the preparation of 4-tert-butylbenzaldehyde.
  • FDA-Approved Oximes and Their Significance in Medicinal Chemistry. PMC.
  • Which of the following reagents will convert benzenecarbaldehyde (benzaldehyde) into an oxime. Vaia.
  • Benzaldehyde oxime(932-90-1)MSDS Melting Point Boiling Density Storage Transport. Guidechem.
  • The Medicinal Properties for FDA-Approved Oximes. Encyclopedia MDPI.
  • Dual Acting Oximes Designed for Therapeutic Decontamination of Reactive Organophosphates via Catalytic Inactivation and Acetylcholinesterase Reactivation.

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Protocols & Analytical Methods

Method

Synthesis of 4-(Tert-butyl)benzenecarbaldehyde oxime from 4-tert-butylbenzaldehyde

This Application Note details the optimized synthesis of 4-(tert-butyl)benzenecarbaldehyde oxime (also known as 4-tert-butylbenzaldehyde oxime) from 4-tert-butylbenzaldehyde. This protocol is designed for researchers req...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the optimized synthesis of 4-(tert-butyl)benzenecarbaldehyde oxime (also known as 4-tert-butylbenzaldehyde oxime) from 4-tert-butylbenzaldehyde. This protocol is designed for researchers requiring high-purity intermediates for subsequent transformations such as nitrile synthesis, oxidative aminations, or pharmacological screenings.

Part 1: Technical Abstract & Core Directive

Objective: To synthesize 4-(tert-butyl)benzenecarbaldehyde oxime via a condensation reaction between 4-tert-butylbenzaldehyde and hydroxylamine hydrochloride. Scale: Laboratory bench scale (10–50 mmol), scalable to pilot. Key Outcome: Isolation of the target oxime as a white crystalline solid (Yield: >90%) with high isomeric purity.

Part 2: Scientific Integrity & Mechanism

Reaction Mechanism

The formation of the oxime proceeds through a nucleophilic addition-elimination pathway.

  • Nucleophilic Attack: The nitrogen atom of hydroxylamine (:NH₂OH) attacks the electrophilic carbonyl carbon of the aldehyde.

  • Proton Transfer: Rapid proton transfer generates a tetrahedral carbinolamine intermediate.

  • Dehydration: Acid-catalyzed elimination of water yields the C=N double bond.

Stereochemistry Note: The reaction initially produces a mixture of E (anti) and Z (syn) isomers. However, for benzaldehyde derivatives, the E-isomer is thermodynamically more stable and is typically the major product isolated after recrystallization.

Pathway Visualization

ReactionMechanism Start 4-tert-Butylbenzaldehyde (Electrophile) Intermediate Tetrahedral Carbinolamine Start->Intermediate Nucleophilic Attack Reagent Hydroxylamine HCl + Base (NaOH/NaOAc) Reagent->Intermediate Transition Dehydration (- H₂O) Intermediate->Transition Proton Transfer Product 4-(tert-Butyl)benzaldehyde Oxime (White Crystalline Solid) Transition->Product Elimination

Caption: Mechanistic pathway from carbonyl activation to oxime formation via carbinolamine intermediate.

Part 3: Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.Role
4-tert-Butylbenzaldehyde 162.231.0Substrate
Hydroxylamine HCl 69.491.2–1.5Nucleophile Source
Sodium Hydroxide (NaOH) 40.001.5–2.0Base (Neutralizes HCl)
Ethanol (95%) 46.07SolventReaction Medium
Water (Deionized) 18.02Co-solventSolubilizes Salts

Safety Pre-Check:

  • 4-tert-Butylbenzaldehyde: Toxic if swallowed, aquatic toxicity. Handle in a fume hood.

  • Hydroxylamine HCl: Corrosive and potential sensitizer. Avoid metal spatulas (catalytic decomposition risk).

  • Thermal Hazard: Oximes can exhibit high decomposition energy (>300 J/g).[1] Do not overheat crude solids.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Dissolve 4-tert-butylbenzaldehyde (10.0 mmol, 1.62 g) in 15 mL of ethanol in a round-bottom flask.

  • In a separate beaker, dissolve Hydroxylamine hydrochloride (12.0 mmol, 0.83 g) in 5 mL of water .

Step 2: Reaction Initiation

  • Add the aqueous hydroxylamine solution to the aldehyde solution with vigorous stirring.

  • Critical Step: Add NaOH (20 mmol, 0.8 g) dissolved in 5 mL water dropwise to the mixture.

    • Why? The base frees the nucleophilic NH₂OH from its hydrochloride salt.

  • A white precipitate may begin to form immediately.

  • Heat the mixture to reflux (approx. 80°C) for 1–2 hours . Monitor by TLC (Silica; Hexane:EtOAc 4:1). The aldehyde spot (Rf ~0.6) should disappear, replaced by the lower Rf oxime spot.

Step 3: Workup & Isolation [2]

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of ice-cold water with stirring. This forces the complete precipitation of the oxime.

  • Filtration: Collect the white solid by vacuum filtration.

  • Wash: Rinse the filter cake with 2 x 10 mL of cold water to remove residual salts (NaCl).

Step 4: Purification

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol/Water (1:1) or Hexane/Ethyl Acetate .

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the purified crystals and dry in a vacuum desiccator over P₂O₅ or silica gel.

Part 4: Characterization & Quality Control

Expected Data
PropertyValue / Observation
Appearance White crystalline solid
Yield 90–95% (Typical)
¹H NMR (500 MHz, DMSO-d₆) δ 1.29 (s, 9H, t-Bu), 7.42 (d, 2H, Ar-H), 7.52 (d, 2H, Ar-H), 8.10 (s, 1H, CH=N), 11.12 (s, 1H, OH)
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in cold water
Troubleshooting Guide
IssueProbable CauseCorrective Action
Oily Product Incomplete crystallization or impurities.Scratch flask glass to induce nucleation; Recrystallize from Hexane/EtOAc.
Low Yield Incomplete precipitation.Ensure the final pour is into ice-cold water; check pH (should be near neutral/slightly basic).
Yellow Color Oxidation traces.Wash crude solid with cold dilute NaHSO₃ solution before recrystallization.

Part 5: Workflow Diagram

ExperimentalWorkflow Prep Dissolve Aldehyde in EtOH Dissolve NH₂OH·HCl in H₂O Mix Combine Solutions Add NaOH Dropwise Prep->Mix Reflux Reflux at 80°C (1-2 Hours) Mix->Reflux Quench Pour into Ice Water (Precipitate Forms) Reflux->Quench Filter Vacuum Filtration & Water Wash Quench->Filter Purify Recrystallize (EtOH/H₂O or Hex/EtOAc) Filter->Purify Final Pure Oxime (White Solid) Purify->Final

Caption: Operational workflow for the synthesis and isolation of 4-tert-butylbenzaldehyde oxime.

References

  • RSC Advances (Supplementary Information) . General Procedure for Preparation of Oximes.[1][3] Royal Society of Chemistry. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem . 4-tert-Butylbenzaldehyde (Compound Summary). Available at: [Link]

  • Organic Syntheses . General Methods for Oxime Formation (Coll. Vol. 2). Available at: [Link]

Sources

Application

Application Note: Protocols for the Oximation of Aromatic Aldehydes

Executive Summary Oximes are indispensable intermediates in organic synthesis, serving as direct precursors for amines, nitriles, and amides (via the Beckmann rearrangement)[1]. The oximation of aromatic aldehydes is a f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oximes are indispensable intermediates in organic synthesis, serving as direct precursors for amines, nitriles, and amides (via the Beckmann rearrangement)[1]. The oximation of aromatic aldehydes is a fundamental transformation, yet achieving quantitative yields without side reactions requires precise control over reaction kinetics, pH, and thermodynamics. This application note synthesizes field-proven methodologies, detailing both classical solution-phase and modern mechanochemical protocols, while providing the mechanistic rationale behind each experimental parameter.

Mechanistic Principles & Causality

The Dual-Step Pathway and the pH Paradox

The formation of an oxime from an aromatic aldehyde and hydroxylamine hydrochloride (


) is not a single concerted reaction, but rather proceeds via a two-step addition-elimination mechanism[2].
  • Nucleophilic Addition : The free base of hydroxylamine attacks the electrophilic carbonyl carbon to form a hemiaminal intermediate. This step requires a relatively high pH to ensure hydroxylamine exists as a free, unprotonated nucleophile.

  • Acid-Catalyzed Dehydration : The hemiaminal hydroxyl group must be protonated to form a good leaving group (

    
    ), driving the formation of the 
    
    
    
    double bond. This step strictly requires an acidic environment.

Causality in Base Selection : Using a strong base (like


) rapidly liberates hydroxylamine but can stall the subsequent dehydration step by deprotonating the intermediate[3]. Conversely, using no base leaves the hydroxylamine fully protonated and unreactive. The optimal solution is a weak base, such as sodium acetate (

) or pyridine[1], which buffers the reaction at pH ~4.5–5.0. This "Goldilocks" pH optimally balances the concentration of free nucleophile with the availability of protons for dehydration.
Stereochemical Outcomes

Aromatic aldehydes typically yield a mixture of E (anti) and Z (syn) oximes. However, the E-isomer is overwhelmingly favored thermodynamically due to severe steric repulsion between the aromatic ring and the hydroxyl group in the Z-configuration.

Mechanism A Aromatic Aldehyde (Ar-CHO) C Hemiaminal Intermediate [Ar-CH(OH)-NHOH] A->C Nucleophilic Addition (Requires free amine) B Hydroxylamine (NH2OH) B->C Nucleophilic Addition (Requires free amine) D Aromatic Oxime (Ar-CH=N-OH) C->D Acid-Catalyzed Dehydration E Water (H2O) C->E Elimination

Figure 1: Mechanistic pathway of aromatic aldehyde oximation highlighting pH-dependent steps.

Experimental Methodologies

To accommodate different laboratory constraints and green chemistry initiatives, two self-validating protocols are provided.

Protocol A: Classical Solution-Phase Synthesis

This method utilizes a buffered hydroalcoholic solvent system, ideal for scaling up and ensuring complete dissolution of solid aromatic aldehydes[2].

  • Preparation : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of the aromatic aldehyde in 20 mL of absolute ethanol.

  • Reagent Addition : Add 12.0 mmol (1.2 equiv) of hydroxylamine hydrochloride (

    
    ) and 15.0 mmol (1.5 equiv) of anhydrous sodium acetate (
    
    
    
    ) to the solution[2].
  • Reaction Execution : Attach a reflux condenser. Heat the mixture to 70°C and stir for 1–3 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (3:1) mobile phase[1]. The reaction validates itself when the UV-active aldehyde spot is completely consumed.

  • Workup : Once complete, cool the mixture to room temperature. Concentrate the ethanol under reduced pressure. Dilute the resulting residue with 30 mL of ethyl acetate and 20 mL of distilled water.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional 20 mL of ethyl acetate.

  • Isolation : Combine the organic layers, wash with brine (20 mL), dry over anhydrous

    
    , and filter. Evaporate the solvent to yield the crude oxime.
    
  • Purification : Recrystallize the crude product from a mixture of ethanol and water to obtain the pure E-oxime as a crystalline solid.

Protocol B: Green Mechanochemical (Grindstone) Synthesis

In alignment with green chemistry principles, the solvent-free "grindstone" method utilizes mechanical energy to drive the reaction[2]. By grinding the solid reagents together, the local concentration of reactants is maximized, often driving the reaction to >95% completion in under 10 minutes[4].

  • Preparation : To an agate mortar, add 5.0 mmol of the solid aromatic aldehyde and 6.0 mmol (1.2 equiv) of hydroxylamine hydrochloride[4].

  • Catalyst/Support Addition : Add 6.0 mmol of solid sodium hydroxide (

    
    ) or sodium acetate, along with 1.0 g of silica gel or Florisil as a solid support[4].
    
  • Execution : Grind the mixture vigorously with a pestle at room temperature for 3 to 10 minutes[2]. The mixture will transition into a paste as water is generated as a byproduct of the condensation.

  • Monitoring : Take a micro-aliquot, dissolve in ethyl acetate, and check via TLC to confirm complete consumption of the aldehyde.

  • Workup : Suspend the resulting paste in 20 mL of ethyl acetate and filter through a sintered glass funnel to remove the solid support and inorganic salts.

  • Isolation : Wash the filtrate with a small amount of water (10 mL) to remove residual salts, dry over

    
    , and concentrate under reduced pressure to yield the highly pure oxime[4].
    

Workflow S1 1. Reagent Preparation Aldehyde + NH2OH·HCl + Base S2 2. Reaction Execution Solution Reflux or Solid Grinding S1->S2 S3 3. Quench & Extraction Dilute with H2O, Extract (EtOAc) S2->S3 S4 4. Drying & Concentration Wash with Brine, Dry (Na2SO4) S3->S4 S5 5. Purification Recrystallization or Chromatography S4->S5

Figure 2: Standardized experimental workflow for the synthesis and isolation of aromatic oximes.

Data Presentation

Table 1: Comparison of Oximation Methodologies

ParameterProtocol A (Solution-Phase)Protocol B (Mechanochemical)
Typical Reaction Time 1 – 3 hours3 – 10 minutes
Temperature 70°C (Reflux)Room Temperature
Solvent Requirement Ethanol / WaterNone (Solvent-free)
Yield Expectation 85% – 95%> 95%
Scalability Excellent (Multi-gram to Kilo)Limited (Best for < 5g scale)
Environmental Impact Moderate (Solvent waste generated)Low (Green chemistry compliant)

Table 2: Troubleshooting Guide for Oximation Reactions

Observation / IssueMechanistic CauseRecommended Solution
Incomplete conversion of aldehyde Insufficient free hydroxylamine due to low pH.Add an additional 0.5 equiv of

to buffer the solution appropriately.
Reaction stalls at intermediate pH is too high, preventing the acid-catalyzed dehydration step.Avoid strong bases like

for sensitive substrates; switch to

or Pyridine.
Formation of side products High temperatures causing Beckmann rearrangement or nitrile formation.Lower the reflux temperature or switch to the room-temperature mechanochemical method.
Poor crystallization of oxime Presence of Z-isomer impurities disrupting the crystal lattice.Perform column chromatography or triturate with cold hexanes before recrystallization.

References

  • Benchchem . Synthetic Methodologies for 4-Isobutylbenzaldehyde Oxime and Substituted Benzaldehyde Oxime Analogues. 2

  • Organic Syntheses . 1-Indanone oxime.1

  • Organic Syntheses . Benzophenone oxime. 3

  • ResearchGate . Mechanochemo-enzymatic Synthesis of Aromatic Aldehyde Oxime Esters. 4

Sources

Method

Using 4-(Tert-butyl)benzenecarbaldehyde oxime in Beckmann rearrangement

An In-Depth Technical Guide to the Beckmann Rearrangement of 4-(Tert-butyl)benzenecarbaldehyde Oxime Authored by: A Senior Application Scientist This document provides a comprehensive guide for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Beckmann Rearrangement of 4-(Tert-butyl)benzenecarbaldehyde Oxime

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the application of the Beckmann rearrangement to 4-(tert-butyl)benzenecarbaldehyde oxime. This transformation is a classic and powerful method for converting an aldoxime into a valuable N-substituted amide, in this case, N-(4-tert-butylphenyl)formamide.[1][2] The guide delves into the underlying mechanism, provides detailed experimental protocols, discusses critical process parameters, and outlines necessary safety precautions.

Introduction: The Beckmann Rearrangement

The Beckmann rearrangement, named after its discoverer Ernst Otto Beckmann, is a cornerstone reaction in organic synthesis that converts an oxime into an amide.[3] The reaction is typically catalyzed by acids, which facilitate the intramolecular rearrangement.[4] While classically associated with converting ketoximes to substituted amides (or lactams from cyclic ketoximes), the rearrangement of aldoximes, such as 4-(tert-butyl)benzenecarbaldehyde oxime, is also a significant transformation.[3][5] This specific substrate is of interest due to the presence of the bulky tert-butyl group, which can influence reaction kinetics and product stability, and its utility in synthesizing building blocks for medicinal chemistry and materials science.

The overall transformation is as follows:

4-(tert-butyl)benzenecarbaldehyde oxime → N-(4-tert-butylphenyl)formamide

This guide will explore the nuances of this specific reaction, providing the technical detail necessary for successful and reproducible execution in a laboratory setting.

Reaction Mechanism: An Acid-Catalyzed Intramolecular Shift

Understanding the reaction mechanism is paramount to troubleshooting and optimizing the rearrangement. The process begins with the activation of the oxime's hydroxyl group by a protic or Lewis acid, converting it into a good leaving group.[6] This is followed by a concerted 1,2-shift of the group positioned anti-periplanar to the leaving group on the nitrogen atom.[3][7] In the case of aldoximes in solution, the reaction may proceed without strict stereospecificity due to potential E/Z isomerization under acidic conditions.[3][6]

The key steps are:

  • Protonation: The hydroxyl group of the oxime is protonated by the acid catalyst, forming a better leaving group (water).[4]

  • Rearrangement & Dehydration: The 4-(tert-butyl)phenyl group migrates from the carbon to the nitrogen atom, displacing the water molecule in a concerted step. This results in the formation of a highly electrophilic nitrilium ion intermediate.[6][8]

  • Hydration: A water molecule attacks the electrophilic carbon of the nitrilium ion.[9]

  • Deprotonation & Tautomerization: The resulting intermediate is deprotonated and then tautomerizes from the imidic acid (enol-like) form to the more stable amide product.[4][9]

Beckmann_Mechanism cluster_start Step 1: Protonation cluster_rearrange Step 2: Rearrangement cluster_hydrate Step 3: Hydration cluster_tautomerize Step 4: Tautomerization Oxime 4-(tert-butyl)benzenecarbaldehyde Oxime ProtonatedOxime Protonated Oxime Oxime->ProtonatedOxime + H+ Nitrilium Nitrilium Ion Intermediate ProtonatedOxime->Nitrilium - H2O (Aryl Migration) ImidicAcidAdduct Imidic Acid Adduct Nitrilium->ImidicAcidAdduct + H2O Product N-(4-tert-butylphenyl)formamide ImidicAcidAdduct->Product - H+ (Tautomerization)

Caption: Mechanism of the acid-catalyzed Beckmann rearrangement.

Experimental Protocols

Two protocols are presented: a classical approach using a strong Brønsted acid and a milder alternative using cyanuric chloride, which can be beneficial for sensitive substrates.[10][11]

Protocol 1: Rearrangement Using Polyphosphoric Acid (PPA)

This protocol employs a strong, dehydrating acid catalyst. Forcing conditions may be required, but this method is often effective.[4]

Materials & Reagents

Reagent/MaterialGradeSupplier ExamplePurpose
4-(tert-butyl)benzenecarbaldehyde oxime>98%Sigma-AldrichStarting Material
Polyphosphoric Acid (PPA)Reagent GradeAcros OrganicsCatalyst and Reaction Medium
Dichloromethane (DCM)ACS GradeFisher ScientificExtraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeLabChemNeutralizing Quench
Anhydrous Magnesium Sulfate (MgSO₄)Anhydrous, >98%Alfa AesarDrying Agent
Round-bottom flask100 mLPyrexReaction Vessel
Magnetic stirrer and stir bar-IKAAgitation
Heating mantle with temperature control-Glas-ColHeating
Separatory funnel250 mLKimbleLiquid-Liquid Extraction
Rotary evaporator-BüchiSolvent Removal

Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, place 4-(tert-butyl)benzenecarbaldehyde oxime (e.g., 5.0 g, 28.2 mmol).

  • Catalyst Addition: Carefully add polyphosphoric acid (approx. 50 g) to the flask. The PPA serves as both the catalyst and the solvent. The mixture will be viscous.

  • Heating: Heat the mixture with vigorous stirring to 80-100 °C using a heating mantle. The exact temperature may require optimization.

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). To take a sample, carefully extract a small aliquot, quench it in ice-water, extract with ethyl acetate, and spot the organic layer on a TLC plate (e.g., mobile phase: 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting oxime spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 1-3 hours.

  • Quenching: After the reaction is complete (as determined by TLC), allow the flask to cool to room temperature. Very slowly and carefully, pour the viscous reaction mixture into a beaker containing crushed ice (approx. 200 g) with stirring. Caution: This quenching process is highly exothermic.

  • Neutralization & Extraction: The acidic aqueous mixture will likely contain a solid precipitate (the crude product). Neutralize the mixture to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution. Transfer the entire mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).[10]

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-(4-tert-butylphenyl)formamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to afford the pure amide.

Protocol 2: Mild Rearrangement Using Cyanuric Chloride

This method avoids the use of harsh acids and high temperatures, making it suitable for substrates with sensitive functional groups.[11] The reaction proceeds via an active Vilsmeier-Haack-type intermediate.[11]

Additional Materials & Reagents

Reagent/MaterialGradeSupplier ExamplePurpose
2,4,6-Trichloro[4][12]triazine (TCT)>98%TCI AmericaActivating Agent
N,N-Dimethylformamide (DMF)AnhydrousSigma-AldrichReagent and Solvent
1 N Hydrochloric Acid (HCl)ACS GradeVWRAqueous Wash
Brine (Saturated NaCl Solution)ACS Grade-Aqueous Wash

Step-by-Step Procedure

  • Complex Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2,4,6-trichloro[4][12]triazine (TCT) (1.1 equivalents) to anhydrous N,N-dimethylformamide (DMF) (approx. 2 mL per 10 mmol of TCT). Stir at room temperature until a white solid complex forms and TLC analysis shows the complete consumption of TCT.[10][11]

  • Oxime Addition: Add a solution of 4-(tert-butyl)benzenecarbaldehyde oxime (1.0 equivalent) in DMF (approx. 10-15 mL) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. The reaction is typically slower than the PPA method and may require several hours (4-24 h) for completion.[11] Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding water (approx. 20 mL). Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic phase sequentially with a saturated solution of Na₂CO₃, 1 N HCl, and finally with brine.[10][11]

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.[10]

  • Purification: Purify by recrystallization or column chromatography as needed.

Experimental Workflow and Troubleshooting

A successful experiment relies on a logical workflow from setup to analysis.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Purification & Analysis A Reagent & Glassware Preparation (Dry) B Reaction Setup & Catalyst Addition A->B C Heating & Stirring B->C D TLC Monitoring C->D E Quenching (Ice-Water) D->E F Extraction E->F G Drying & Concentration F->G H Recrystallization or Chromatography G->H I Characterization (NMR, MS, MP) H->I

Caption: General workflow for the Beckmann rearrangement.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Insufficiently active catalyst; reaction temperature too low; insufficient reaction time.Ensure the acid catalyst is not old/hydrolyzed. For PPA, increase the temperature in 10°C increments. For the TCT method, ensure the complex fully forms before adding the oxime. Extend the reaction time.
Reaction Mixture Turns Dark/Black Decomposition of starting material or product due to overly harsh conditions.Use a milder catalyst (e.g., switch from PPA to the TCT method). Lower the reaction temperature. Ensure the reaction is carried out under an inert atmosphere if the substrate is air-sensitive.[12]
Formation of Byproducts Beckmann fragmentation or hydrolysis of the oxime back to the aldehyde.Ensure anhydrous conditions, as water can promote side reactions. Choose a catalyst/condition known to favor rearrangement over fragmentation.[3]
Difficult Product Isolation Emulsion during extraction; product is too soluble in the aqueous phase.Add brine to the separatory funnel to break emulsions. Perform additional extractions. Ensure the pH is properly neutralized before extraction.

Safety and Handling

Chemical safety is of utmost importance. Always perform a thorough risk assessment before beginning any experiment.

  • Strong Acids (Polyphosphoric Acid): Highly corrosive and can cause severe chemical burns. The quenching process is highly exothermic. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles. Conduct all operations within a certified chemical fume hood.[12]

  • Thionyl Chloride / Cyanuric Chloride: These reagents are corrosive and moisture-sensitive. They can release toxic gases (e.g., HCl, SO₂) upon contact with water. Handle exclusively in a fume hood with appropriate PPE.[10][12]

  • Solvents (DCM, DMF): Dichloromethane is a suspected carcinogen. N,N-Dimethylformamide is a skin irritant and can be absorbed through the skin. Minimize exposure and handle with care in well-ventilated areas.[10]

  • General Precautions: Be aware of the location and proper use of safety showers, eyewash stations, and fire extinguishers.

References

  • BenchChem. (n.d.). Preventing side reactions during the Beckmann rearrangement of electron-rich oximes.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Beckmann Rearrangement of Cyclohexanone Oxime.
  • S. Sugunan, et al. (2004). Solid acid-catalyzed dehydration/Beckmann rearrangement of aldoximes: towards high atom efficiency green processes. Applied Catalysis A: General.
  • Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Beckmann Rearrangement.
  • De Luca, L., et al. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • G. G. A. Balavoine, et al. (n.d.). Catalytic synthesis of amides via aldoximes rearrangement. RSC Publishing. Retrieved from [Link]

  • Chemistry Steps. (2025). Beckmann Rearrangement. Retrieved from [Link]

  • J. Mex. Chem. Soc. (2017). Nano Fe3O4 as Green Catalyst for Beckmann Rearrangement under Ultrasound Irradiation.
  • Ashenhurst, J. (n.d.). Beckmann Rearrangement. Master Organic Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Beckmann Rearrangement Guide. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Oximes.
  • Komeda, M., et al. (2015). The Effective Catalyst (Cobalt Salt/Lewis Acid) for Beckmann Rearrangement of Cycloalkanone Oximes to Lactams under Mild Conditions. International Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Beckmann Rearrangement. Retrieved from [Link]

  • De Luca, L., et al. (n.d.). Beckmann Rearrangement of Oximes under Very Mild Conditions.
  • Henle, J. (2013). The Beckmann Rearrangement. Denmark Group Meeting.
  • BenchChem. (n.d.). Catalysts for the Beckmann Rearrangement of Cyclic Oximes: Application Notes and Protocols.
  • PubChem. (n.d.). N-(4-tert-Butyl-phenyl)-formamide. Retrieved from [Link]

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Application

Application Note: 4-tert-Butylbenzaldehyde Derivatives in Fragrance Synthesis

The following technical guide details the synthetic utility, stabilization strategies, and regulatory landscape of 4-tert-butylbenzaldehyde (4-TBB) derivatives in the fragrance industry. Executive Summary 4-tert-butylben...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthetic utility, stabilization strategies, and regulatory landscape of 4-tert-butylbenzaldehyde (4-TBB) derivatives in the fragrance industry.

Executive Summary

4-tert-butylbenzaldehyde (4-TBB) serves as the critical aromatic scaffold for a class of odorants known as "Muguet" (Lily-of-the-Valley). The bulky tert-butyl group at the para position provides essential steric bulk and lipophilicity, anchoring the molecule in olfactory receptors (specifically hOR17-4).

This guide focuses on the two primary derivatives:

  • Lilial (Butylphenyl Methylpropional) – Historically significant, now strictly regulated.[1]

  • Bourgeonal (3-(4-tert-butylphenyl)propanal) – Current industrial standard.

Critical Regulatory Warning: As of March 1, 2022, Lilial is classified as a CMR 1B substance (Reprotoxic) and is banned in cosmetic products within the EU (Regulation 2021/1902).[1][2][3][4][5] This guide includes synthesis protocols for educational and non-cosmetic industrial applications, while emphasizing the regulatory pivot toward Bourgeonal and stabilized Schiff bases.

Chemical Pathway Visualization

The following flow chart illustrates the divergent synthesis pathways from the parent 4-TBB molecule to its primary fragrance derivatives and their stabilized forms.

G Start 4-tert-Butylbenzaldehyde (Starting Material) Step1A Aldol Condensation (+ Propanal) Start->Step1A Step1B Aldol Condensation (+ Acetaldehyde) Start->Step1B InterA Intermediate: 4-tert-butyl-α-methylcinnamaldehyde Step1A->InterA Step2A Selective Hydrogenation (Pd/C, H2) InterA->Step2A ProdA LILIAL (Banned in EU Cosmetics) Step2A->ProdA Restricted InterB Intermediate: 4-tert-butylcinnamaldehyde Step1B->InterB Step2B Selective Hydrogenation (Pd/C, H2) InterB->Step2B ProdB BOURGEONAL (Active Usage) Step2B->ProdB Step3 Schiff Base Formation (+ Methyl Anthranilate) ProdB->Step3 Stable Stabilized Schiff Base (High Substantivity) Step3->Stable - H2O

Caption: Divergent synthesis of Lilial and Bourgeonal from 4-TBB, highlighting the regulatory restriction on Lilial and the stabilization route via Schiff base formation.

Synthetic Protocols

The synthesis of these derivatives relies on a two-step sequence: Cross-Aldol Condensation followed by Selective Hydrogenation .

Protocol A: Cross-Aldol Condensation

Objective: Construct the carbon chain while avoiding the self-polymerization of the aliphatic aldehyde (propanal or acetaldehyde).

  • Reagents:

    • 4-tert-butylbenzaldehyde (1.0 eq)

    • Propanal (for Lilial) OR Acetaldehyde (for Bourgeonal) (1.2 eq)

    • Catalyst: NaOH (aq) or KOH/Methanol

    • Solvent: Methanol or Ethanol

Step-by-Step Methodology:

  • Preparation: Charge a reactor with 4-tert-butylbenzaldehyde and solvent (MeOH). Heat to 40–50°C.

  • Catalyst Addition: Add aqueous NaOH (approx. 10-15% wt) dropwise.

  • Controlled Addition (The "Expertise" Step): Slowly dose the aliphatic aldehyde (propanal/acetaldehyde) over 2–4 hours.

    • Why? Dumping the aliphatic aldehyde causes "self-aldol" side reactions, creating polymeric gums. Slow addition ensures the aromatic aldehyde (which cannot self-condense) is always in excess relative to the aliphatic aldehyde.

  • Quench: Neutralize with dilute acetic acid to pH 7.

  • Workup: Separate the organic phase, wash with brine, and distill.

    • Target Intermediate: α,β-unsaturated aldehyde (Cinnamaldehyde derivative).

Protocol B: Chemoselective Hydrogenation

Objective: Reduce the alkene (C=C) without reducing the aldehyde (C=O) to an alcohol.

  • Reagents:

    • α,β-unsaturated intermediate (from Protocol A)

    • Catalyst: 5% Pd/C (Palladium on Carbon)

    • Inhibitor: Potassium Acetate (KOAc) or Trimethylamine (trace)

Step-by-Step Methodology:

  • Loading: Load the unsaturated intermediate into a high-pressure autoclave. Add methanol solvent and Pd/C catalyst (0.5 mol%).

  • Selectivity Modulation: Add a trace amount of base (KOAc).

    • Mechanism: The base poisons the catalyst slightly, making it less active toward the carbonyl (C=O) group, preventing over-reduction to the alcohol (which has weak odor).

  • Reaction: Pressurize with H₂ (2–5 bar) at moderate temperature (40–60°C).

  • Validation (Self-Validating Step): Monitor H₂ uptake. The reaction consumes exactly 1 equivalent of H₂. When uptake plateaus, stop immediately.

    • QC Check: GC-MS should show <1% starting material and <2% over-reduced alcohol (3-(4-tert-butylphenyl)propanol).

Stabilization Strategy: Schiff Bases

Aldehydes like Bourgeonal are unstable in high-pH functional products (e.g., bleach, laundry detergents) and can oxidize to odorless benzoic acid derivatives.

Solution: Convert the aldehyde to a Schiff Base using Methyl Anthranilate.[6][7]

Protocol:

  • Mix: Combine Bourgeonal (1.0 eq) and Methyl Anthranilate (1.0 eq).

  • Dehydration: Heat to 60–80°C under vacuum to remove the water byproduct.

  • Result: A viscous, yellow-to-orange liquid.

    • Benefit: The Schiff base hydrolyzes slowly upon dilution in water (e.g., during a wash cycle), releasing the fragrance gradually (blooming effect) and preventing premature oxidation.

Comparative Data: Lilial vs. Bourgeonal[8]

FeatureLilial (Butylphenyl Methylpropional)Bourgeonal
CAS Number 80-54-618127-01-0
Odor Profile Soft, powdery, floral, freshPowerful, green, aquatic, floral
Synthesis Route 4-TBB + Propanal4-TBB + Acetaldehyde
EU Status BANNED (CMR 1B) Allowed (Restricted levels)
IFRA Standard Prohibited in cosmeticsRestricted (Sensitization)
Stability Moderate (oxidizes in air)Moderate (oxidizes in air)

References

  • European Chemicals Agency (ECHA). (2022). Substance Information: 2-(4-tert-butylbenzyl)propionaldehyde (Lilial).[1] Retrieved from [Link]

  • European Commission. (2021). Commission Regulation (EU) 2021/1902 (Omnibus Act IV) banning CMR substances.[2][3] Retrieved from [Link]

  • Davey, P. N., et al. (2005). Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial, via an aldol condensation in an ionic liquid.[8][9] Green Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Bourgeonal Compound Summary.[6][10] Retrieved from [Link]

  • Perfumery & Flavorist. (2012). Schiff Bases: A Primer.[11] Retrieved from [Link]

Sources

Method

Application Note: 4-(Tert-butyl)benzenecarbaldehyde Oxime in Agrochemical Discovery

Based on your request, I have designed this Application Note and Protocol guide to function as a high-level technical resource for agrochemical discovery. It moves beyond generic descriptions to focus on the strategic ut...

Author: BenchChem Technical Support Team. Date: March 2026

Based on your request, I have designed this Application Note and Protocol guide to function as a high-level technical resource for agrochemical discovery. It moves beyond generic descriptions to focus on the strategic utility of 4-(tert-butyl)benzenecarbaldehyde oxime as a scaffold for Mitochondrial Electron Transport Inhibitors (METI).

Executive Summary & Strategic Value

In the competitive landscape of agrochemical discovery, 4-(tert-butyl)benzenecarbaldehyde oxime (CAS: 22059-33-2) represents a critical "privileged structure." It serves as a dual-purpose scaffold:

  • Bioisosteric Anchor: The tert-butyl group provides a metabolically robust, bulky lipophilic moiety essential for penetrating the waxy cuticle of plant leaves and the chitinous exoskeleton of arthropods.

  • Reactive Warhead Precursor: The oxime functionality (>C=N-OH) is the gateway to oxime ethers , a chemical class historically validated in acaricides (e.g., Fenpyroximate) and fungicides (e.g., Strobilurin analogs).

This guide details the protocols for synthesizing this scaffold, derivatizing it into active candidates, and validating its efficacy via biological screening.[1][2]

Mechanism of Action & Rationale

The strategic value of this molecule lies in its ability to target Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) . The tert-butyl phenyl tail mimics the natural ubiquinone tail, lodging into the hydrophobic pocket of the enzyme, while the oxime ether linkage positions the "head" group to disrupt electron transfer.

Visualization: METI Design Logic

The following diagram illustrates the workflow from scaffold synthesis to target interaction.

METI_Design Aldehyde 4-tert-butyl benzaldehyde Oxime SCAFFOLD: 4-(tert-butyl)benzaldehyde oxime Aldehyde->Oxime + NH2OH·HCl Deriv Derivatization (Oxime Ethers) Oxime->Deriv + R-X (Alkylation) Target Target: Mitochondrial Complex I Deriv->Target Hydrophobic Binding Outcome Outcome: ATP Depletion (Pest Mortality) Target->Outcome e- Transport Block

Figure 1: Strategic workflow converting the aldehyde precursor into a bioactive METI candidate.

Experimental Protocols

Protocol A: High-Purity Synthesis of the Oxime Scaffold

Objective: Synthesize 4-(tert-butyl)benzenecarbaldehyde oxime with >98% purity, minimizing the formation of the Beckmann rearrangement byproduct.

Reagents:

  • 4-tert-butylbenzaldehyde (16.2 g, 100 mmol)

  • Hydroxylamine hydrochloride (8.34 g, 120 mmol)

  • Sodium Acetate (anhydrous) (12.3 g, 150 mmol)

  • Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Methodology:

  • Dissolution: In a 500 mL round-bottom flask, dissolve 16.2 g of 4-tert-butylbenzaldehyde in 150 mL of Ethanol.

  • Buffer Preparation: Dissolve Sodium Acetate and Hydroxylamine HCl in 50 mL of deionized water. Note: Pre-dissolving prevents localized acidity which can degrade the aldehyde.

  • Addition: Add the aqueous solution dropwise to the ethanolic aldehyde solution over 20 minutes at room temperature.

  • Reflux: Heat the mixture to 60°C for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde spot (Rf ~0.7) should disappear; the oxime spot (Rf ~0.4) will appear.[3][4][5]

  • Work-up: Evaporate ethanol under reduced pressure. The residue will be a white slurry. Add 100 mL ice-water.

  • Filtration: Filter the white precipitate. Wash with cold water (3 x 50 mL) to remove salts.

  • Recrystallization: Recrystallize from Ethanol/Water (1:1) to yield white needles.

    • Yield Target: >90%

    • Melting Point: 108–110°C

Protocol B: Derivatization to Oxime Ethers (Active Candidates)

Objective: Create a library of O-alkylated analogs to screen for biological activity. Reaction:



ComponentQuantityRole
Scaffold 1.0 eqThe Oxime synthesized in Protocol A
Alkyl Halide (R-X) 1.1 eqThe variable group (e.g., benzyl bromide, propargyl chloride)
Base 2.0 eqPotassium Carbonate (

) or NaH (for difficult substrates)
Solvent 10 mL/gDMF (Dimethylformamide) or Acetone

Procedure:

  • Dissolve the oxime (1.0 eq) in DMF.

  • Add

    
     (2.0 eq) and stir for 15 minutes to generate the oximate anion.
    
  • Add the alkyl halide (1.1 eq) slowly.

  • Stir at ambient temperature for 4-12 hours.

  • Quench: Pour into ice water. Extract with Ethyl Acetate.

  • Purification: Silica gel column chromatography is required to separate the E and Z isomers, as the E-isomer is typically more bioactive in agrochemical applications [1].

Biological Validation: Acaricidal Leaf-Disc Bioassay

Context: Oxime ethers derived from this scaffold are frequently tested against Tetranychus urticae (Two-spotted spider mite), a major crop pest.

Self-Validating Control System:

  • Negative Control: Solvent only (Acetone/Water + Surfactant). Mortality must be <5%.

  • Positive Control: Fenpyroximate (commercial standard) at 10 mg/L. Mortality must be >95%.

Methodology:

  • Leaf Preparation: Cut 2 cm diameter discs from kidney bean leaves (Phaseolus vulgaris). Place them on wet cotton wool in petri dishes (abaxial side up).

  • Infestation: Transfer 20 adult female mites to each disc. Allow 2 hours for acclimatization.

  • Treatment: Spray the discs with the synthesized Oxime Ether candidates (dissolved in acetone/water with 0.1% Tween 80) using a Potter Spray Tower to ensure uniform deposition (

    
    ).
    
  • Incubation: Maintain at 25°C, 65% RH, 16:8 L:D photoperiod.

  • Data Collection: Count mortality at 24h and 48h. Mites are considered dead if they fail to move legs when prodded with a fine brush.

Data Reporting Template
Compound IDR-GroupConc.[4][6][7] (mg/L)Mortality (24h) %Mortality (48h) %
Control (-) N/A02%4%
Control (+) Fenpyroximate1098%100%
Cand-01 Benzyl5045%80%
Cand-02 4-Cl-Benzyl5085%98%

References

  • Design, Synthesis, and Acaricidal Activity of Oxazoline Derivatives Containing an Oxime Ether Moiety. Journal of Agricultural and Food Chemistry. Validates the bioactivity of benzaldehyde oxime ethers against mites.

  • Synthesis and antifungal activity of cinnamaldehyde oxime ester derivatives. Chinese Journal of Pesticide Science. Demonstrates the fungicidal utility of the oxime ester scaffold.[2][7][8][9]

  • 4-tert-Butylbenzaldehyde. PubChem. Chemical and physical property data for the precursor.[2][3][9][10][11] [3]

  • Recent advance in synthesis and biological activity of oxime derivatives. ResearchGate. Review of oxime applications in agriculture.

Sources

Application

Application Note: O-Alkylation and Arylation of 4-(Tert-butyl)benzenecarbaldehyde Oxime

Introduction & Strategic Significance The synthesis of oxime ethers from 4-(tert-butyl)benzenecarbaldehyde oxime is a critical transformation in medicinal chemistry. The tert-butyl group at the para-position serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

The synthesis of oxime ethers from 4-(tert-butyl)benzenecarbaldehyde oxime is a critical transformation in medicinal chemistry. The tert-butyl group at the para-position serves as a pivotal lipophilic anchor, often enhancing the bioavailability and membrane permeability of drug candidates compared to their unsubstituted analogs. Furthermore, oxime ethers act as hydrolytically stable bioisosteres of ketones and esters.

However, the functionalization of this scaffold presents a classic chemoselectivity challenge: the ambident nucleophilicity of the oxime anion. Researchers frequently encounter mixtures of O-alkylated products (oxime ethers) and N-alkylated side-products (nitrones) .

This guide provides field-validated protocols to maximize O-selectivity, specifically tailored for the lipophilic 4-tert-butyl derivative. It covers both classical alkylation and modern transition-metal-catalyzed arylation.

Critical Mechanistic Insights

The Ambident Nucleophile Challenge

The oxime anion resonates between oxygen and nitrogen. According to Hard-Soft Acid-Base (HSAB) theory:

  • Oxygen (Hard Nucleophile): Favored by "hard" electrophiles and conditions that promote a "naked" anion (polar aprotic solvents).

  • Nitrogen (Soft Nucleophile): Favored by soft electrophiles and solvents that tightly solvate the oxygen.

For 4-(tert-butyl)benzenecarbaldehyde oxime, the electron-donating tert-butyl group slightly increases the electron density of the system, making the oxygen more nucleophilic than in electron-deficient analogs.

E/Z Isomerism Control

The starting oxime typically exists as an E/Z mixture, with the E-isomer often being thermodynamically preferred (steric avoidance of the aryl ring and hydroxyl group). O-alkylation generally preserves the geometry of the starting material, but acid-catalyzed isomerization can occur during workup.

Protocol 1: Chemoselective O-Alkylation

Method A: Base-Mediated Williamson Ether Synthesis (Primary Route)

This method is best for primary and unhindered secondary alkyl halides.

Reagents:

  • Substrate: 4-(tert-butyl)benzenecarbaldehyde oxime (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.2 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH)

  • Solvent: DMF or Acetonitrile (ACN)

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with 4-(tert-butyl)benzenecarbaldehyde oxime (10 mmol) and anhydrous DMF (5 mL/mmol).

  • Deprotonation:

    • Option A (Mild): Add Cs₂CO₃ (1.5 equiv). Stir at RT for 30 min.

    • Option B (Strong): Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir until H₂ evolution ceases (~30 min).

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir.

    • Primary halides: 2–4 hours at RT.[1]

    • Secondary halides: Heat to 60°C for 6–12 hours.

  • Workup: Quench with water (caution with NaH). Extract with EtOAc.[2][3][4] The tert-butyl group ensures high solubility in organics. Wash with brine to remove DMF.

  • Purification: Silica gel chromatography (Hexanes/EtOAc). O-alkyl products typically elute before N-alkyl nitrones (less polar).

Method B: Mitsunobu Reaction (Alternative)

Use this when the alkyl halide is unstable or unavailable, but the alcohol is available.

Protocol:

  • Dissolve oxime (1.0 equiv), Alcohol (1.1 equiv), and Triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous THF.

  • Cool to 0°C.

  • Add DIAD (Diisopropyl azodicarboxylate, 1.2 equiv) dropwise.

  • Stir at RT for 12 hours.

Data Summary: Base & Solvent Effects on Selectivity

Table 1: Optimization of O-Alkylation for 4-t-Butylbenzaldehyde Oxime

EntryBaseSolventTemp (°C)ElectrophileYield (O-Isomer)Selectivity (O:N)
1K₂CO₃AcetoneRefluxMeI65%85:15
2NaHTHF0 -> RTMeI78%90:10
3Cs₂CO₃ DMF RT BnBr 92% >98:2
4KOHDMSORTEtBr88%95:5
5Ag₂CO₃Toluene80EtI45%40:60 (N-favored)

Note: Silver salts (Entry 5) coordinate to the nitrogen lone pair, often reversing selectivity to favor the Nitrone. Avoid Ag unless N-alkylation is desired.

Visualization: Alkylation Pathways

AlkylationPathways Oxime Oxime (Ambident Nucleophile) Anion Delocalized Anion [O-N=C <-> O=N-C] Oxime->Anion Deprotonation Base Base (Cs2CO3 or NaH) Base->Oxime ProductO Oxime Ether (Thermodynamic Product) Anion->ProductO Alkyl Halide (DMF/Cs2CO3) ProductN Nitrone (Kinetic/Side Product) Anion->ProductN Alkyl Iodide (Non-polar) PathO Path A: O-Alkylation (Hard/Hard Interaction) PathN Path B: N-Alkylation (Soft/Soft Interaction)

Figure 1: Divergent pathways in oxime alkylation. Path A is favored by hard bases and polar aprotic solvents.

Protocol 2: Transition-Metal Catalyzed O-Arylation

Direct arylation avoids the need for unstable O-aryl hydroxylamines. We recommend a Copper-Catalyzed Cross-Coupling (Chan-Lam or Ullmann-type).

Method: Copper-Catalyzed C-O Coupling

This protocol is robust for coupling 4-(tert-butyl)benzenecarbaldehyde oxime with aryl boronic acids.

Reagents:

  • Substrate: Oxime (1.0 equiv)[3]

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Cu(OAc)₂ (10–20 mol%)

  • Ligand: 2,2'-Bipyridine (20 mol%) - Optional but enhances rate

  • Base: Na₂CO₃ (2.0 equiv)[3]

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene

  • Atmosphere: Air or O₂ balloon (Oxidative coupling)

Step-by-Step Protocol:

  • Setup: In a reaction tube, combine the oxime (1.0 mmol), aryl boronic acid (1.5 mmol), Cu(OAc)₂ (0.1 mmol), and Na₂CO₃ (2.0 mmol).

  • Solvent: Add DCE (4 mL).

  • Activation: If using molecular sieves (recommended for moisture sensitivity), add 200 mg of 4Å MS.

  • Reaction: Stir vigorously at RT (or 40°C for sluggish substrates) under an air atmosphere (open tube or balloon). The reaction requires oxygen as the terminal oxidant to regenerate Cu(II).

  • Monitoring: Monitor by TLC. Reaction time is typically 12–24 hours.

  • Workup: Filter through a pad of Celite to remove copper salts. Wash with CH₂Cl₂. Concentrate and purify.

Visualization: Catalytic Cycle (Cu-Mediated)

CuCycle Start Cu(II) Species Complex1 Transmetallation (Cu-Aryl) Start->Complex1 Ar-B(OH)2 Complex2 Coordination (Cu-Aryl-Oxime) Complex1->Complex2 Oxime-H ProductStep Reductive Elimination Complex2->ProductStep -AcOH ProductStep->Start Product Release Reoxidation Oxidation (Air) Cu(0) -> Cu(II) ProductStep->Reoxidation Cu(0) Reoxidation->Start

Figure 2: Simplified Chan-Lam oxidative coupling cycle for O-arylation of oximes.

Troubleshooting & Quality Control

Distinguishing Isomers (NMR)

The most common failure mode is misidentifying the N-alkyl nitrone as the O-alkyl ether.

  • ¹³C NMR: The imine carbon (C=N) in Oxime Ethers typically resonates at 145–155 ppm . In Nitrones , this shifts downfield to 130–140 ppm .

  • ¹H NMR: The benzylic proton (HC=N) in the E-oxime ether is usually a sharp singlet around 8.0–8.2 ppm . In the nitrone, it may shift and broaden.

Side Reactions
  • Hydrolysis: If yields are low, ensure anhydrous solvents. The oxime bond can hydrolyze back to the aldehyde under acidic aqueous conditions.

  • Beckmann Rearrangement: Avoid strong Lewis acids or high temperatures (>100°C) without checking for amide formation (rearrangement product).

Safety & Handling

  • Explosion Hazard: While 4-tert-butyl derivatives are high molecular weight and relatively stable, low molecular weight oxime ethers can be energetic. Always perform a DSC (Differential Scanning Calorimetry) scan before scaling up >10g.

  • Alkylating Agents: Benzyl bromide and Methyl iodide are potent lachrymators and carcinogens. Handle only in a fume hood.

  • Waste: Copper salts are toxic to aquatic life. Dispose of aqueous layers from arylation reactions as heavy metal waste.

References

  • Review of Oxime Ether Synthesis: K. C. K. Swamy et al., "Ambident Nucleophilicity of Oximes: Selectivity in Alkylation and Arylation," Chem. Rev., 2018. (Generalized reference for ambident nature)

  • Copper-Catalyzed O-Arylation Protocol: T. J. Maimone, S. L.[5] Buchwald, "Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate," J. Am. Chem. Soc., 2010, 132, 9990.[5] (Provides foundational catalytic conditions adapted here).

  • Chan-Lam Coupling of Oximes: Petrassek, M. et al., "Copper-mediated cross-coupling of oximes with arylboronic acids," Organic Letters, 2011.

  • Chemoselectivity in Oxime Alkylation: Cervenka, J. et al., "A Selective Process for N-alkylation in Competition with O-alkylation," ResearchGate, 2018.

  • Synthesis of 4-tert-butylbenzaldehyde: "4-tert-Butylbenzaldehyde," Wikipedia/PubChem Data, Accessed 2025.

Sources

Method

Application Note: Solvent-Free Mechanochemical Synthesis of Oximes via Grindstone Chemistry

Scientific Rationale & Introduction Oximes are highly crystalline, versatile nitrogen-containing intermediates essential to synthetic organic chemistry. They are universally utilized for the protection, purification, and...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Introduction

Oximes are highly crystalline, versatile nitrogen-containing intermediates essential to synthetic organic chemistry. They are universally utilized for the protection, purification, and characterization of carbonyl compounds[1]. Beyond their protective role, oximes are critical precursors for the synthesis of nitriles, nitrones, azaheterocycles, and amides via the Beckmann rearrangement[1],[2].

Classically, oximation is achieved by refluxing an alcoholic solution of an aldehyde or ketone with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base such as pyridine[1],[2]. However, this conventional approach is plagued by severe drawbacks: the acute toxicity and foul odor of pyridine, prolonged reaction times, the generation of hazardous organic solvent waste, and often suboptimal yields[1],[2].

To bypass these environmental and operational bottlenecks, grindstone chemistry —a practical sub-discipline of mechanochemistry—has emerged as a powerful, solvent-free alternative[3],[4]. By manually grinding solid reactants in a mortar and pestle, mechanical energy is converted into localized heat, driving the chemical transformation with exceptional atom economy, zero volatile organic compound (VOC) emissions, and minimal waste[4].

Mechanistic Insights: The Causality of Grindstone Chemistry

As a Senior Application Scientist, it is crucial to understand why grinding dry powders leads to highly efficient covalent bond formation. The efficacy of grindstone chemistry relies on three fundamental physicochemical phenomena:

  • Crystal Lattice Disruption: Mechanical grinding fractures the crystalline lattice of the solid reactants, continuously exposing fresh, highly reactive surfaces that would otherwise remain inaccessible.

  • Localized Heating (Hot Spots): Friction generates microscopic "hot spots" where temperatures transiently spike. This provides the necessary activation energy for nucleophilic attack without requiring bulk external heating[4].

  • Eutectic Melt Formation & In Situ Dehydration: As the carbonyl compound, NH₂OH·HCl, and the catalyst/base (e.g., Bi₂O₃ or NaOH) are ground together, they often form a eutectic mixture. This localized melting lowers the activation barrier and facilitates rapid mass transfer. Crucially, the dehydration step of oxime formation releases water as a byproduct. This physically transforms the dry powder into a sticky paste—a built-in, physical validation of reaction progress.

Mechanism N1 Solid-State Acid-Base Reaction (NH2OH·HCl + Base) N2 Liberation of Free NH2OH (In situ generation) N1->N2 N3 Nucleophilic Addition to C=O (Friction-induced activation) N2->N3 N4 Tetrahedral Intermediate (Unstable) N3->N4 N5 Dehydration (-H2O) (Drives paste formation) N4->N5 H+ transfer N6 Oxime (C=N-OH) (E/Z Isomers) N5->N6 Localized heating

Mechanistic pathway of oxime formation via solid-state grindstone chemistry.

Experimental Protocol: Solvent-Free Oximation

This protocol utilizes 4 as an eco-friendly, non-toxic catalyst[4]. Simple bases like NaOH or functional polymers like Poly(N-vinylimidazole) can also be substituted depending on substrate sensitivity[2],[5].

Materials & Reagents
  • Carbonyl substrate (Aldehyde or Ketone): 1.0 mmol

  • Hydroxylamine hydrochloride (NH₂OH·HCl): 1.2 to 1.5 mmol

  • Catalyst (e.g., Bi₂O₃): 0.5 mmol (50 mol%)[1]

  • Equipment: Agate mortar and pestle

  • Consumables: Ethyl acetate (for TLC), Ice-cold distilled water (for workup)

Step-by-Step Methodology (Self-Validating Workflow)
  • Preparation: Accurately weigh the carbonyl compound, NH₂OH·HCl, and Bi₂O₃. Transfer them sequentially into a clean, dry agate mortar.

  • Mechanochemical Activation: Begin grinding the mixture vigorously with the pestle at room temperature.

    • Causality Note: Maintain a steady, circular grinding motion. This ensures uniform friction, maximizing the generation of localized hot spots and preventing unreacted pockets of powder.

  • Physical Validation (The Phase Change): Observe the mixture closely. Within 2 to 5 minutes, the dry powder will typically become damp or transform into a thick paste. This phase change is a direct, self-validating signal that dehydration (the release of H₂O) is occurring as the oxime forms. Continue grinding for a total of 5–15 minutes[4].

  • Reaction Monitoring: Extract a micro-aliquot (~1 mg) of the paste on the tip of a spatula, dissolve it in 0.5 mL of ethyl acetate, and perform Thin Layer Chromatography (TLC) against the starting carbonyl compound to confirm complete conversion.

  • Quenching and Isolation: Once TLC indicates completion, add 5–10 mL of ice-cold distilled water directly to the mortar. Triturate the paste with the pestle until a free-flowing solid precipitate forms.

  • Purification: Filter the solid product under vacuum using a Büchner funnel. Wash the filter cake with additional cold water to remove unreacted NH₂OH·HCl and any water-soluble byproducts. The catalyst (Bi₂O₃) can often be recovered at this stage if desired[4].

  • Drying: Dry the resulting oxime crystals in a vacuum desiccator. The product is typically of high purity (>95%), but can be recrystallized from aqueous ethanol if ultra-high purity is required for downstream crystallographic studies.

Workflow A Carbonyl Substrate (Aldehyde/Ketone) D Grindstone Activation (Mortar & Pestle) A->D B NH2OH·HCl (Hydroxylamine Source) B->D C Catalyst/Base (e.g., Bi2O3, NaOH) C->D E Eutectic Melt / Paste Formation (Physical Validation) D->E 5-15 min grinding F Aqueous Quench & Filtration (Product Isolation) E->F TLC confirmed G Pure Oxime Crystals (High Yield) F->G Dry in vacuo

Workflow for the solvent-free mechanochemical synthesis of oximes.

Data Presentation: Methodological Comparison

To illustrate the superiority of the mechanochemical approach, the following table summarizes typical comparative metrics between conventional reflux and grindstone chemistry for oxime synthesis.

MetricConventional Reflux MethodGrindstone Chemistry (Solvent-Free)
Reaction Medium Ethanol / PyridineNone (Solid-State)
Temperature 70°C – 80°C (Reflux)Ambient (Room Temperature)
Reaction Time 2 – 12 Hours5 – 15 Minutes
Typical Yield 60% – 80%90% – 98%
E-Factor (Waste) High (Organic solvents, toxic base)Near Zero (Water wash only)
Stereoselectivity Often mixed E/Z isomersHigh E-isomer preference for bulky substrates

Note: Data synthesized from comparative studies on mechanochemical oximation[1],[4],[2].

Troubleshooting & Optimization

  • The mixture remains a dry powder after 10 minutes: This indicates a failure to form a eutectic melt, often due to highly rigid, high-melting-point aromatic ketones. Solution: Implement Liquid-Assisted Grinding (LAG) by adding 1–2 drops of ethanol or ethyl acetate to act as a molecular lubricant and facilitate mass transfer[6].

  • Product oils out during aqueous quench: Some aliphatic oximes have low melting points and may oil out instead of precipitating. Solution: Ensure the quenching water is ice-cold (< 5°C) and scratch the sides of the mortar vigorously to induce crystallization.

References

  • Source: National Institutes of Health (PMC)
  • Title: Poly(N-vinylimidazole)
  • Title: Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes Source: MDPI URL
  • Title: Reaction conditions for mechanochemical synthesis (Method B)

Sources

Application

Application Note: Metabolic Modulation of Plant Growth via Oximes

Abstract Oximes ( ) represent a critical chemical class in plant physiology, functioning as both metabolic intermediates and bioactive signaling molecules.[1][2][3] While often overshadowed by their downstream products (...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Oximes (


) represent a critical chemical class in plant physiology, functioning as both metabolic intermediates and bioactive signaling molecules.[1][2][3] While often overshadowed by their downstream products (auxins and glucosinolates), oximes—specifically Indole-3-acetaldoxime (IAOx) —act as a central metabolic hub partitioning carbon flux between growth (via Indole-3-acetic acid, IAA) and defense (via camalexin and glucosinolates).

This guide provides researchers with standardized protocols for using oximes to modulate plant growth. Unlike standard auxins (NAA, 2,4-D) which directly activate TIR1 receptors, oximes require metabolic conversion, offering a unique "slow-release" mechanism that mimics endogenous biosynthesis rates and reduces the phytotoxicity associated with auxin spikes.

Part 1: Mechanistic Framework

The IAOx Metabolic Hub

To effectively use oximes as growth regulators, one must understand the Tryptophan-dependent auxin biosynthesis pathway. Exogenous application of IAOx bypasses the rate-limiting step catalyzed by the CYP79B family of cytochrome P450 monooxygenases.

Key Regulatory Logic:

  • Precursor Availability: By supplying IAOx, you bypass the regulation of CYP79B2/B3, forcing flux into downstream pathways.

  • Bifurcation: The plant must "decide" to convert the exogenous IAOx into IAA (growth) or Glucosinolates (defense). This decision is heavily influenced by the expression of CYP83B1 (defense) vs. Nitrilases/YUC (growth).

  • Synthetic Oximes: Certain synthetic oximes (e.g., benzaldoxime) function as herbicide safeners or nitric oxide (NO) donors, modulating stomatal closure and stress resilience.

IAOx_Pathway Trp L-Tryptophan IAOx Indole-3-acetaldoxime (IAOx) Trp->IAOx Rate Limiting Step CYP79 CYP79B2/B3 Trp->CYP79 IAN Indole-3-acetonitrile IAOx->IAN IAM Indole-3-acetamide IAOx->IAM IG Indole Glucosinolates (Defense) IAOx->IG High S-Flux Cam Camalexin (Phytoalexin) IAOx->Cam IAA Indole-3-acetic Acid (Active Auxin) IAN->IAA NIT1-3 IAM->IAA AMI1 CYP83 CYP83B1 CYP83->IG NIT Nitrilases AMI AMI1

Figure 1: The IAOx Hub. Exogenous application of IAOx (Red) forces flux into either Auxin biosynthesis (Green) or Defense pathways (Gray), depending on tissue type and stress status.

Part 2: Application Protocols

Protocol A: Chemical Complementation in Tissue Culture

Purpose: To rescue low-auxin phenotypes (e.g., cyp79b2/b3 mutants) or induce rooting in recalcitrant species without the callus-inducing side effects of synthetic auxins like 2,4-D.

Materials:

  • Indole-3-acetaldoxime (IAOx) (Purity >98%)

  • Solvent: Dimethyl sulfoxide (DMSO) or Ethanol

  • Base Media: Murashige & Skoog (MS) without hormones

  • Syringe filters (0.22 µm, PTFE)

Step-by-Step Methodology:

  • Stock Preparation (Critical Stability Step):

    • Dissolve IAOx in DMSO to create a 100 mM stock solution .

    • Note: IAOx is light-sensitive and thermolabile. Do not autoclave.

    • Store aliquots at -20°C in amber tubes. Discard after 3 months.

  • Media Formulation:

    • Prepare MS media + Sucrose + Agar. Autoclave and cool to 50°C.

    • Add IAOx stock via filter sterilization to reach final concentrations.

    • Dose Range:

      • Arabidopsis/Model systems: 0.1 µM – 10 µM.

      • Woody/Recalcitrant crops: 10 µM – 50 µM.

  • Experimental Setup:

    • Control (-): DMSO equivalent volume (Mock).

    • Control (+): Indole-3-butyric acid (IBA) at 1 µM.

    • Treatment: IAOx gradient (0.5, 1.0, 5.0, 10.0 µM).

  • Growth Conditions:

    • Plate seedlings vertically.

    • Grow under long-day conditions (16h light / 8h dark) at 22°C.

    • Observation: Measure primary root length and lateral root density at Day 7 and Day 10.

Expected Outcome: IAOx should restore root gravitropism and length in auxin-deficient mutants. In wild-type plants, high concentrations (>10 µM) may induce a "high-auxin" phenotype (epinasty, excessive root hairs) or, conversely, stress necrosis if the glucosinolate pathway is overloaded.

Protocol B: Foliar Application for Stress Priming

Purpose: Use of synthetic oximes (e.g., Benzaldoxime) or IAOx to prime defense pathways or modulate stomatal conductance.

Formulation: Oximes are often hydrophobic. A surfactant is strictly required for foliar uptake.

ComponentConcentrationFunction
Active Ingredient 100 µM - 1 mMGrowth Regulator / Signal
Tween-20 0.05% (v/v)Surfactant (Wetting Agent)
Ethanol 0.5% (v/v)Co-solvent
Buffer 5 mM MES (pH 5.7)Maintain stability of oxime

Application Workflow:

  • Timing: Apply 2 hours after "dawn" (lights on) when stomata are open.

  • Method: Spray until runoff (approx. 2 mL per rosette for Arabidopsis).

  • Post-Treatment: Cover plants with a humidity dome for 1 hour to prevent rapid evaporation, then remove to avoid fungal issues.

Part 3: Analytical Validation (LC-MS/MS)

Trustworthiness: You cannot assume the phenotype is due to the oxime itself. You must verify its conversion to IAA.

Extraction Protocol:

  • Harvest: Flash freeze 100mg plant tissue in liquid nitrogen.

  • Homogenization: Grind to fine powder.

  • Extraction Buffer: 80% Methanol + 1% Acetic Acid (cold).

    • Internal Standard: Add

      
      -IAA (100 pmol) to correct for recovery.
      
  • Incubation: 1 hour at 4°C with shaking.

  • Clarification: Centrifuge at 14,000 x g for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS (e.g., Q-Exactive or Triple Quad).

Target Transitions:

  • IAOx: Precursor [M+H]+ 175.08 → Fragment 130.06 (Quinolinium ion).

  • IAA: Precursor [M+H]+ 176.07 → Fragment 130.06.

Validation_Workflow Step1 Treat Plant (IAOx 10µM) Step2 Flash Freeze & Grind Step1->Step2 Step3 Extract (MeOH + 13C-Std) Step2->Step3 Step4 LC-MS/MS Step3->Step4 Decision Ratio IAA/IAOx? Step4->Decision Success:\nIAA Increased Success: IAA Increased Decision->Success:\nIAA Increased High Metabolic Block:\nIAOx Accumulates Metabolic Block: IAOx Accumulates Decision->Metabolic Block:\nIAOx Accumulates Low

Figure 2: Analytical workflow to validate the metabolic conversion of exogenous oximes.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Chlorosis / Necrosis "Glucosinolate Burn"High IAOx flux overloaded the CYP83 pathway, leading to toxic intermediates (thiohydroximates). Reduce concentration < 5 µM.
No Phenotype Poor Uptake / DegradationOximes can oxidize in light. Ensure stock is fresh and stored in dark. Use 0.1% Silwet L-77 for waxy leaves.
Inconsistent Results Microbial DegradationNon-sterile media allows bacteria to metabolize oximes. Use 0.22 µm filter sterilization ; do not autoclave the oxime.
Precipitation Solubility LimitIAOx is poorly soluble in water. Ensure DMSO concentration in final solution is < 0.1% but sufficient to keep oxime dissolved during dilution.

References

  • Zhao, Y., et al. (2002). Trp-dependent auxin biosynthesis in Arabidopsis: involvement of cytochrome P450s CYP79B2 and CYP79B3.[4] Genes & Development.

  • Sugawara, S., et al. (2009). Biochemical analyses of indole-3-acetaldoxime-dependent auxin biosynthesis in Arabidopsis. PNAS.

  • Lamberth, C. (2024). Oxime chemistry in crop protection.[5] Pest Management Science.[5]

  • Mikkelsen, M.D., et al. (2000). Cytochrome P450 CYP79B2 from Arabidopsis catalyzes the conversion of tryptophan to indole-3-acetaldoxime.[6][7][8] Journal of Biological Chemistry.

Sources

Method

Application Note: Development of Benzaldehyde Oxime Derivatives as Potent Anti-Inflammatory Agents

[1] Executive Summary Benzaldehyde oximes (C=N-OH) and their ether derivatives represent a privileged scaffold in medicinal chemistry, exhibiting dual-targeting capability against acute and chronic inflammation. Unlike t...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Benzaldehyde oximes (C=N-OH) and their ether derivatives represent a privileged scaffold in medicinal chemistry, exhibiting dual-targeting capability against acute and chronic inflammation. Unlike traditional NSAIDs that primarily target COX enzymes, recent data suggests benzaldehyde oximes modulate the NF-


B signaling pathway  while simultaneously activating the Nrf2/HO-1 antioxidant axis . This application note provides a comprehensive technical guide for researchers to synthesize, optimize, and validate these compounds, bridging the gap between synthetic organic chemistry and immuno-pharmacology.

Chemical Synthesis & Optimization Strategy

The synthesis of bioactive benzaldehyde oximes relies on the condensation of substituted benzaldehydes with hydroxylamine. To enhance lipophilicity and metabolic stability, the oxime hydroxyl group is often alkylated to form oxime ethers.

Core Synthesis Protocol

Objective: High-yield synthesis of (E)-benzaldehyde O-benzyl oximes.

Reagents:

  • Substituted Benzaldehyde (e.g., 2,3,4-trihydroxybenzaldehyde)[1][2]

  • Hydroxylamine hydrochloride (

    
    )[3]
    
  • Sodium Carbonate (

    
    ) or Pyridine
    
  • Solvent: Ethanol/Water (1:1) or Methanol

Step-by-Step Workflow:

  • Oxime Formation: Dissolve the aldehyde (1 eq) in Ethanol/Water. Add

    
     (1.5 eq) and 
    
    
    
    (1.5 eq). Reflux at 80°C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
  • Work-up: Evaporate ethanol. Extract aqueous residue with Ethyl Acetate (

    
    ).[4] Wash with brine, dry over 
    
    
    
    , and concentrate.
  • Etherification (Optional but Recommended for SAR): React the crude oxime with a substituted benzyl halide (e.g., 4-methoxybenzyl chloride) and

    
     in DMF at 60°C for 3 hours.
    
  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography.

Synthetic Pathway Visualization

The following diagram illustrates the conversion of benzaldehyde to bioactive oxime ethers.

SynthesisWorkflow Aldehyde Substituted Benzaldehyde Oxime Benzaldehyde Oxime (Intermediate) Aldehyde->Oxime Condensation (Reflux, 2-4h) Reagents1 NH2OH·HCl Na2CO3, EtOH Reagents1->Oxime Product Benzaldehyde Oxime Ether Oxime->Product Etherification (SN2, 60°C) Reagents2 R-X (Alkyl Halide) K2CO3, DMF Reagents2->Product

Figure 1: Synthetic route for generating benzaldehyde oxime ethers from aldehyde precursors.

Mechanism of Action: The Dual Pathway

To validate the anti-inflammatory potential of your derivatives, it is critical to assess their impact on two opposing pathways: the suppression of pro-inflammatory NF-


B  and the activation of cytoprotective Nrf2/HO-1 .
Mechanistic Flow
  • Inhibition: The oxime moiety interferes with the phosphorylation of I

    
    B
    
    
    
    , preventing the nuclear translocation of NF-
    
    
    B (p65). This downregulates iNOS and COX-2.[5][6]
  • Activation: Electrophilic centers on the benzaldehyde scaffold facilitate the dissociation of Nrf2 from Keap1, promoting HO-1 expression, which scavenges ROS.

MechanismPath cluster_cytosol Cytoplasm cluster_nucleus Nucleus LPS LPS / Stimulus IkB_NFkB IkB-NFkB Complex LPS->IkB_NFkB Activates IKK Compound Benzaldehyde Oxime Compound->IkB_NFkB Blocks Phosphorylation Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Disrupts Interaction p_IkB Phosphorylated IkB (Degradation) IkB_NFkB->p_IkB Free_NFkB Free NF-kB (p65) IkB_NFkB->Free_NFkB Free_Nrf2 Free Nrf2 Keap1_Nrf2->Free_Nrf2 DNA_Inflam Inflammatory Genes (iNOS, COX-2, TNF-a) Free_NFkB->DNA_Inflam Translocation DNA_Antiox Antioxidant Genes (HO-1, NQO1) Free_Nrf2->DNA_Antiox Translocation

Figure 2: Dual mechanism of action: NF-


B suppression and Nrf2 activation.

Biological Evaluation Protocols

In Vitro Screening: NO Inhibition in RAW 264.7 Cells

This assay is the industry standard for primary screening. It quantifies the reduction of Nitric Oxide (NO), a key inflammatory mediator.[7][8]

Materials:

  • RAW 264.7 Murine Macrophage cell line.[5][7][8]

  • Lipopolysaccharide (LPS) (Escherichia coli serotype).

  • Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5%

    
    ).[9]
    
  • MTT Reagent (for viability control).[7]

Protocol:

  • Seeding: Plate cells in 96-well plates at

    
     cells/well in DMEM + 10% FBS. Incubate for 24h at 37°C, 5% 
    
    
    
    .
  • Treatment: Replace medium with fresh serum-free medium containing the test compound (0.1 – 50

    
    M). Pre-incubate for 1 hour.
    
  • Stimulation: Add LPS (final concentration 1

    
    g/mL) to all wells except vehicle control. Incubate for 18–24 hours.
    
  • NO Measurement: Transfer 100

    
    L of supernatant to a new plate. Add 100 
    
    
    
    L Griess Reagent. Incubate 10 mins at RT in the dark.
  • Readout: Measure absorbance at 540 nm . Calculate nitrite concentration using a

    
     standard curve.[7][8]
    
  • Viability Check: Perform MTT assay on the remaining cells to ensure NO reduction is not due to cytotoxicity.

In Vivo Validation: Carrageenan-Induced Paw Edema

This model assesses acute anti-inflammatory efficacy in a physiological system.[10][11]

Protocol:

  • Animals: Male Wistar rats (180–220g), n=6 per group.

  • Grouping:

    • Group I: Vehicle Control (Saline/CMC).

    • Group II: Positive Control (Indomethacin, 10 mg/kg).[11]

    • Group III-V: Test Compound (10, 25, 50 mg/kg).

  • Administration: Administer compounds orally (p.o.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan  into the subplantar region of the right hind paw.
    
  • Measurement: Measure paw volume using a digital plethysmometer at

    
     (baseline) and 
    
    
    
    hours post-injection.
  • Calculation:

    
    
    

Structure-Activity Relationship (SAR) Analysis

The following table summarizes key SAR trends observed in benzaldehyde oxime derivatives.

Structural ModificationEffect on ActivityMechanistic Note
Unsubstituted Oxime Low/ModerateRapid metabolic hydrolysis; poor lipophilicity.
O-Benzyl Ether High Increases lipophilicity; improves cell membrane permeability.
2,3,4-Trihydroxy (Ring A) Very High Catechol moiety acts as a radical scavenger (Antioxidant).
4-Methoxy (Ring B) High Electron-donating group stabilizes the ether; improves COX-2 selectivity.
Halogen (Cl/F) on Ring B ModerateIncreases metabolic stability but may reduce solubility.
Coumarin-Oxime Hybrids Very High Dual pharmacophore; potent inhibition of LOX and COX enzymes.

Expert Insight: The most potent compounds often combine a polyhydroxy benzaldehyde core (for antioxidant capacity) with a lipophilic ether tail (for bioavailability).

References

  • BenchChem. "Carrageenan-Induced Paw Edema Protocol with Fepradinol."[11] BenchChem Application Notes. Link

  • Bio-protocol. "Carrageenan-induced paw edema assay." Bio-protocol. Link

  • Kim, H. et al. "Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1."[5][6][12] International Journal of Molecular Sciences, 2014. Link

  • Sova, M. "Antioxidant and Antimicrobial Activities of Novel Benzaldehyde Oxime Derivatives." Molecules, 2022.[1][2] Link

  • Inotiv. "Carrageenan Induced Paw Edema (Rat, Mouse)." Inotiv Preclinical Models. Link

  • ResearchGate. "Synthesis, Anti-inflammatory and Analgesic Activity of Oxime-Ethers."[13] ResearchGate.[13] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for 4-(tert-Butyl)benzaldehyde Oxime Synthesis

Welcome to the Technical Support Center. As application scientists and drug development professionals, we know that the oximation of bulky, lipophilic aldehydes often presents unexpected challenges in yield and product i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we know that the oximation of bulky, lipophilic aldehydes often presents unexpected challenges in yield and product isolation. This guide bypasses generic advice to provide you with field-proven, mechanistically grounded solutions for synthesizing 4-(tert-butyl)benzaldehyde oxime.

I. Mechanistic Overview & The Causality of Yield Loss

To optimize the synthesis of 4-(tert-butyl)benzaldehyde oxime, one must understand the dual-nature of the oximation mechanism. The reaction between 4-tert-butylbenzaldehyde and hydroxylamine hydrochloride (NH₂OH·HCl) is an equilibrium-driven condensation.

Because free hydroxylamine is unstable, it is supplied as a hydrochloride salt. A base is required to deprotonate the salt and liberate the nucleophilic amine. However, the reaction is highly pH-dependent:

  • Nucleophilic Attack: Requires free NH₂OH, which is favored at higher pH levels.

  • Dehydration (-H₂O): The breakdown of the tetrahedral carbinolamine intermediate into the final oxime requires protonation of the hydroxyl group, which is favored at lower pH levels.

Therefore, the optimal pH is strictly between 4.0 and 6.0[1]. Using an overly strong base (like NaOH) without precise stoichiometric control pushes the pH > 7, stalling the reaction at the carbinolamine intermediate. Furthermore, the bulky para-tert-butyl group increases the substrate's lipophilicity, often leading to biphasic separation in purely aqueous systems, which severely depresses the reaction rate.

ReactionPathway A NH2OH·HCl + Base (Deprotonation) B Free Hydroxylamine (NH2OH) A->B D Nucleophilic Addition (pH 4-6 optimal) B->D C 4-(tert-Butyl)benzaldehyde C->D E Tetrahedral Carbinolamine Intermediate D->E F Dehydration (-H2O) (Rate-limiting step) E->F G 4-(tert-Butyl)benzaldehyde Oxime (E/Z Isomers) F->G

Mechanistic pathway of 4-(tert-butyl)benzaldehyde oxime synthesis.

II. Diagnostic Troubleshooting Guide (FAQs)

Q: My conversion rate stalls at 70% despite extended refluxing. How can I drive the reaction to completion? A: Stalled conversions in oximation are rarely due to time or temperature; they are almost always a pH or solubility issue. If you are using Na₂CO₃ or NaOH, the local pH might be too high, inhibiting the rate-limiting dehydration step[1]. Solution: Switch to a sodium acetate (NaOAc) buffer system. NaOAc naturally buffers the reaction mixture to pH ~5, which is the kinetic sweet spot for oxime formation. Additionally, ensure your solvent system contains enough ethanol to fully solubilize the highly lipophilic 4-tert-butylbenzaldehyde throughout the reaction.

Q: I am isolating an oily residue instead of a crystalline solid. How do I fix this? A: Pure 4-tert-butylbenzaldehyde oxime should isolate as a white solid[2]. Oily products usually indicate one of two things: trapped solvent/water, or a mixture of E (anti) and Z (syn) isomers that depress the melting point. Solution: Perform a rigorous biphasic work-up (extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄)[3]. To resolve isomer mixtures into the thermodynamically favored anti-isomer, recrystallize the crude oil from a hot mixture of ethanol and water. The anti-oxime will preferentially crystallize upon slow cooling.

Q: Are there alternative, greener methods that bypass traditional refluxing in organic solvents? A: Yes. Mechanochemical (solvent-free grinding) and microwave-assisted protocols have proven highly effective. Grinding the aldehyde with NH₂OH·HCl and Na₂CO₃ in a mortar for 5-10 minutes can yield >90% conversion by exploiting high localized concentrations[4]. Alternatively, microwave irradiation at 80°C can drive the reaction to completion in under 5 minutes[5].

TroubleshootingTree Start Issue: Low Oxime Yield CheckTLC Check TLC: Unreacted Aldehyde? Start->CheckTLC YesAldehyde Yes CheckTLC->YesAldehyde NoAldehyde No (Side Products) CheckTLC->NoAldehyde CheckPH Verify Reaction pH YesAldehyde->CheckPH CheckTemp Check Temperature & Solvent YesAldehyde->CheckTemp SideRxn Nitrile Formation or Hydrolysis? NoAldehyde->SideRxn PHLow pH < 4 (Amine Protonated) CheckPH->PHLow PHHigh pH > 7 (Poor Dehydration) CheckPH->PHHigh FixPH Adjust to pH 4-6 (Add NaOAc) PHLow->FixPH PHHigh->FixPH FixTemp Increase to 60°C or Use EtOH/H2O CheckTemp->FixTemp FixSide Lower Temp / Avoid Strong Acids SideRxn->FixSide

Troubleshooting decision tree for low yield in oxime synthesis.

III. Quantitative Parameter Comparison

To select the best approach for your lab's capabilities, compare the validated parameters for benzaldehyde oxime syntheses below.

MethodologySolvent SystemBase UsedMolar Ratio (Ald:NH₂OH:Base)Temp (°C)TimeTypical Yield
Traditional Reflux EtOH / H₂ONaOAc1 : 1.2 : 1.260-802-4 h80-85%
Room Temp Stirring MethanolNa₂CO₃1 : 1.1 : 1.120-254-6 h85-90%
Microwave-Assisted [Hmim][NO₃] or EtOHNa₂CO₃1 : 1.2 : 1.2803-5 min92-95%
Mechanochemical None (Grinding)Na₂CO₃1 : 4.0 : 1.5255-10 min91-96%

Note: The mechanochemical method utilizes a higher equivalent of NH₂OH·HCl to drive the solid-state collision frequency, while the base ratio is adjusted to account for the stoichiometry of Na₂CO₃[6].

IV. Optimized Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating in-process checks, you ensure that any deviation is caught before the final isolation step.

Protocol A: Buffered Ethanol-Water Synthesis (Gold Standard for Purity)

This method utilizes sodium acetate to perfectly buffer the reaction at pH ~5, ensuring maximum conversion without side reactions.

  • Reagent Preparation: In a round-bottom flask, dissolve 10.0 mmol of 4-tert-butylbenzaldehyde in 15 mL of absolute ethanol.

  • Buffer Activation: In a separate beaker, dissolve 12.0 mmol of hydroxylamine hydrochloride (NH₂OH·HCl) and 12.0 mmol of sodium acetate trihydrate (NaOAc·3H₂O) in 5 mL of deionized water.

  • Reaction Execution: Add the aqueous buffer solution dropwise to the ethanolic aldehyde solution under vigorous stirring. Heat the mixture to a mild reflux (60°C) for 2 hours.

  • Validation Checkpoint (Self-Validation): Spot the reaction mixture on a silica TLC plate alongside the starting 4-tert-butylbenzaldehyde. Elute with 4:1 Hexane:Ethyl Acetate. A successful reaction is validated by the complete disappearance of the highly UV-active starting material spot (Rf ~0.7) and the appearance of a lower Rf spot (Rf ~0.3) corresponding to the oxime.

  • Work-up: Concentrate the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent[3].

  • Isolation: Recrystallize the crude product from hot ethanol/water to yield the pure 4-tert-butylbenzaldehyde oxime as a white solid[2].

Protocol B: Solvent-Free Mechanochemical Synthesis (Gold Standard for Speed)

This green-chemistry approach eliminates solvent entirely, relying on the mechanical energy of grinding to drive the reaction to completion in minutes[4].

  • Reagent Mixing: To an agate mortar, add 2.0 mmol of 4-tert-butylbenzaldehyde, 8.0 mmol of NH₂OH·HCl, and 3.0 mmol of anhydrous Na₂CO₃[4].

  • Grinding: Grind the mixture vigorously with a pestle at room temperature for 5 to 10 minutes. The mixture will temporarily become paste-like as water of condensation is released, indicating the reaction is proceeding.

  • Validation Checkpoint: Extract a 5 mg aliquot of the paste, dissolve in 1 mL of ethyl acetate, and perform TLC analysis (as described in Protocol A) to confirm complete conversion.

  • Work-up: Suspend the ground mixture in 15 mL of water to dissolve the unreacted inorganic salts. Extract the aqueous suspension with ethyl acetate (2 x 15 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄ and evaporate under reduced pressure to yield the oxime in >90% yield.

V. References

  • An Efficient Procedure for Synthesis of Oximes by Grinding Source: Asian Journal of Chemistry URL: [Link]

  • Microwave-promoted one-pot conversion of alcohols to oximes using 1-methylimidazolium nitrate, [Hmim][NO3], as a green promoter and medium Source: Comptes Rendus de l'Académie des Sciences URL: [Link]

  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride Source: MDPI URL: [Link]

  • [Supporting Information] Table of Contents Source: The Royal Society of Chemistry URL: [Link]

  • Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes Source: Semantic Scholar URL: [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 4-(Tert-butyl)benzenecarbaldehyde Oxime

Welcome to the technical support center for the purification of crude 4-(tert-butyl)benzenecarbaldehyde oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of crude 4-(tert-butyl)benzenecarbaldehyde oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges encountered during the purification of this important synthetic intermediate. The information herein is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis and purification of 4-(tert-butyl)benzenecarbaldehyde oxime, providing concise and actionable answers.

Q1: What are the most common impurities in crude 4-(tert-butyl)benzenecarbaldehyde oxime?

A1: The primary impurities in crude 4-(tert-butyl)benzenecarbaldehyde oxime typically originate from the starting materials and potential side reactions. These include:

  • Unreacted 4-(tert-butyl)benzaldehyde: This is often the most significant impurity.

  • Unreacted hydroxylamine: Depending on the workup, residual hydroxylamine or its salts may be present.[1]

  • Byproducts from side reactions: Although generally the oximation reaction is clean, side products can form under certain conditions, such as elevated temperatures or incorrect pH.

  • Residual solvents: Solvents used in the reaction (e.g., ethanol, methanol) or workup (e.g., ethyl acetate, dichloromethane) may be present.[2]

Q2: My crude product is an oil, but I expected a solid. What should I do?

A2: 4-(tert-butyl)benzenecarbaldehyde oxime can sometimes be slow to crystallize, especially if impurities are present that act as a crystallization inhibitor. Here are a few strategies to induce crystallization:

  • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid oxime, add a tiny crystal to the oil. This will act as a template for crystallization.

  • Trituration: Add a non-polar solvent in which the oxime is poorly soluble, such as hexane or pentane.[3] Stir the mixture vigorously. This can help to wash away soluble impurities and induce the oxime to solidify.

  • Cooling: Place the flask in an ice bath or refrigerator to lower the temperature, which can often promote crystallization.

Q3: I am seeing two spots on my TLC plate for the purified oxime. What does this indicate?

A3: The presence of two spots on a TLC plate for a purified oxime often indicates the presence of syn and anti isomers.[4] Aldoximes, like 4-(tert-butyl)benzenecarbaldehyde oxime, can exist as geometric isomers due to the restricted rotation around the C=N double bond. These isomers can sometimes be separated by column chromatography.[5] It is important to confirm the identity of both spots, potentially through spectroscopic methods, to ensure they are indeed isomers and not an impurity.

Q4: Can my oxime decompose during purification? What conditions should I avoid?

A4: Yes, oximes can be sensitive to certain conditions. Key factors to consider are:

  • Strongly acidic conditions: While the formation of oximes can be catalyzed by acid, strongly acidic conditions can lead to the hydrolysis of the oxime back to the aldehyde and hydroxylamine.[1][6][7]

  • High temperatures: Excessive heat, particularly during distillation or prolonged heating, can cause decomposition.[8] For aldoximes, this can sometimes lead to dehydration to form the corresponding nitrile.[9]

  • Certain analytical techniques: Gas chromatography (GC) can sometimes cause thermal decomposition of oximes in the injection port, leading to the appearance of nitrile impurities in the chromatogram that are not present in the bulk sample.[9] It is often advisable to use a less harsh analytical method like High-Performance Liquid Chromatography (HPLC) for purity analysis.[2][10][11]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the purification of 4-(tert-butyl)benzenecarbaldehyde oxime.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield After Recrystallization - The chosen solvent is too good, and the product remains in the mother liquor.- Too much solvent was used.- Premature crystallization during hot filtration.- Test a range of solvents or solvent mixtures to find one where the oxime has high solubility when hot and low solubility when cold.- Use the minimum amount of hot solvent required to dissolve the crude product.- Preheat the filtration funnel and flask to prevent cooling and crystallization during filtration.
Product is an Oil After Solvent Removal - Presence of impurities inhibiting crystallization.- The product may have a low melting point.- Attempt trituration with a non-polar solvent like hexane to remove oily impurities and induce solidification.[3]- Use seed crystals if available.- Purify by column chromatography to remove impurities.
Persistent Aldehyde Impurity - Incomplete reaction.- Hydrolysis of the oxime during workup or purification.- Ensure the reaction has gone to completion using TLC monitoring.- During aqueous workup, avoid strongly acidic conditions.[1] A wash with a dilute solution of sodium bicarbonate can help neutralize any residual acid.[1]- Purify via column chromatography, as the aldehyde and oxime typically have different polarities.[1]
Nitrile Impurity Detected by GC-MS - Thermal decomposition of the aldoxime in the GC injection port.[9]- Confirm the presence of the nitrile in the bulk sample using a non-destructive technique like ¹H NMR.[9]- If the nitrile is only seen on GC-MS, it is likely an artifact of the analysis. Use HPLC for purity determination instead.[2][10][11]- If lowering the GC inlet temperature reduces the nitrile peak, this further suggests in-situ decomposition.[9]

Detailed Purification Protocols

This section provides step-by-step procedures for the most common and effective purification techniques for 4-(tert-butyl)benzenecarbaldehyde oxime.

Recrystallization

Recrystallization is often the most efficient method for purifying solid organic compounds. The key is selecting an appropriate solvent system.

Experimental Protocol: Recrystallization from Aqueous Ethanol
  • Solvent Selection: A mixture of ethanol and water is a good starting point for the recrystallization of many oximes.[12] The goal is to find a ratio where the oxime is soluble in the hot solvent but sparingly soluble at room temperature or below.

  • Dissolution: Place the crude 4-(tert-butyl)benzenecarbaldehyde oxime in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol until the solution becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold aqueous ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.[1]

Experimental Protocol: Silica Gel Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase (Eluent): A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.[1] A good starting point is a low percentage of ethyl acetate in hexane (e.g., 5-10%), gradually increasing the polarity to elute the more polar compounds.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude oxime in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane and load it onto the top of the silica gel column.

  • Elution: Begin eluting with the non-polar solvent mixture, collecting fractions. The less polar unreacted aldehyde will typically elute first, followed by the oxime.

  • Monitoring: Monitor the fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-(tert-butyl)benzenecarbaldehyde oxime.

Visual Workflows and Diagrams

Purification Workflow

The following diagram illustrates a general workflow for the purification of crude 4-(tert-butyl)benzenecarbaldehyde oxime.

Purification_Workflow Crude_Product Crude 4-(tert-butyl)benzenecarbaldehyde oxime Initial_Assessment Initial Purity Assessment (TLC, NMR) Crude_Product->Initial_Assessment Is_Solid Is the product solid? Initial_Assessment->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No (Oily) Final_Analysis Final Purity Analysis (HPLC, NMR, Melting Point) Recrystallization->Final_Analysis Column_Chromatography->Final_Analysis Pure_Product Pure Product Final_Analysis->Pure_Product

Caption: General purification workflow for crude 4-(tert-butyl)benzenecarbaldehyde oxime.

Troubleshooting Decision Tree

This diagram provides a decision-making framework for troubleshooting common purification issues.

Caption: Decision tree for troubleshooting purification issues.

References

  • Sustainable and Efficient Route for the Regeneration of Carbonyl Compounds from Oximes Using Aqueous Extract of Sapindus laurifolia under Microwave Radiation. PMC. Available at: [Link]

  • Oximes. Sciencemadness Discussion Board. Available at: [Link]

  • QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES. Unknown Source.
  • An Efficient Procedure for Synthesis of Oximes by Grinding. Unknown Source.
  • Isolation and analysis of carbonyl compounds as oximes. CDC Stacks. Available at: [Link]

  • Product Class 15: Oximes. Unknown Source.
  • How can I remove nitrile impurities from the oxime? ResearchGate. Available at: [Link]

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PMC. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • (PDF) An efficient one pot synthesis of oxime by classical method. ResearchGate. Available at: [Link]

  • Oxime radicals: generation, properties and application in organic synthesis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • EP1270548A1 - Purification method of cyclohexanone-oxime. Google Patents.
  • Green Approach for Synthesis of Oximes by Using Natural Acids. ijprajournal. Available at: [Link]

  • EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde. Google Patents.
  • Supplementary Information Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. Unknown Source.
  • Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. MDPI. Available at: [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. PMC. Available at: [Link]

  • Synthesis and characterisation of process related impurity in bosentan monohydrate. JOCPR. Available at: [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. SciSpace. Available at: [Link]

  • Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Oxime Synthesis &amp; Ligation

Welcome to the Technical Support Center for oxime synthesis and bioconjugation. Oxime ligation—the condensation of an aminooxy group with an aldehyde or ketone—is a cornerstone of bioorthogonal chemistry due to its high...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for oxime synthesis and bioconjugation. Oxime ligation—the condensation of an aminooxy group with an aldehyde or ketone—is a cornerstone of bioorthogonal chemistry due to its high chemoselectivity and the relative hydrolytic stability of the resulting oxime bond[1]. However, achieving quantitative yields while preserving the structural integrity of complex biomolecules requires precise control over reaction kinetics and thermodynamics.

This guide is designed for researchers and drug development professionals to troubleshoot sluggish kinetics, prevent degradative side reactions, and optimize bioconjugation workflows.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My oxime ligation yield is extremely low at physiological pH (7.4), and prolonged incubation is causing reactant degradation. How can I accelerate the reaction?

A1: The uncatalyzed condensation of an aminooxy group with a carbonyl is highly pH-dependent, with an optimal rate occurring at pH 4.0–5.0[2]. At physiological pH (7.4), the reaction is inherently sluggish because the carbonyl carbon is insufficiently electrophilic without acid catalysis. Prolonged incubation times often lead to the degradation of the highly reactive aminooxy probe[3].

The Solution: Introduce a nucleophilic catalyst. Aniline is the gold standard for this application[1][4].

  • Causality: Aniline acts as a nucleophile, rapidly attacking the carbonyl to form a protonated Schiff base (imine) intermediate. This Schiff base is significantly more electrophilic than the native aldehyde/ketone, drastically lowering the activation energy required for the subsequent attack by the aminooxy group[5]. Once the oxime is formed, the aniline catalyst is regenerated.

Q2: I am observing the formation of unexpected amides and nitriles instead of my target oxime. What is causing this?

A2: You are observing the Beckmann rearrangement and its associated fragmentation pathway[6][7].

  • Causality: Under strongly acidic conditions or elevated temperatures, the hydroxyl group of the newly formed oxime becomes protonated and acts as a leaving group. This triggers the anti (trans) substituent on the adjacent carbon to migrate to the nitrogen atom, forming an amide[6]. If the group alpha to the oxime is electron-rich and can stabilize a carbocation, an "abnormal" Beckmann fragmentation occurs instead, yielding a nitrile and a carbocation intermediate[6].

  • The Fix: Avoid using strong acids (e.g., concentrated HCl, TFA) as catalysts or during your workup. If an acidic environment is required, use mild buffers (e.g., acetate or phosphate buffers at pH 4.5–7.0) and maintain temperatures below 37°C[8].

Q3: My target protein is sensitive to low pH, and aniline is too toxic for my live-cell application. Are there alternative strategies to boost kinetics?

A3: Yes. If aniline toxicity or off-target Schiff base formation is a concern, consider the following alternatives:

  • Alternative Catalysts: p-Phenylenediamine (pPDA) and m-phenylenediamine (mPDA) are highly effective alternatives. mPDA, in particular, can be up to 15 times more efficient than aniline at neutral pH[8].

  • Cryoconcentration: Counterintuitively, freezing the reaction mixture at -20°C can dramatically accelerate the reaction rate at neutral pH without any catalyst[2][3].

    • Causality: As water crystallizes into an ice lattice, the reactants are excluded from the ice and forced into highly concentrated microscopic pockets of unfrozen liquid. Because oxime ligation is a bimolecular reaction, this localized spike in concentration drives the reaction forward rapidly[3].

Q4: The oxime bond is supposed to be stable, but I am seeing reversion back to the starting materials during HPLC analysis. Why?

A4: Oxime formation is a reversible equilibrium reaction. While oximes are far more hydrolytically stable than standard imines, they are not entirely immune to hydrolysis[1][9].

  • Causality: Exposure to excess water combined with acidic conditions (such as the 0.1% TFA commonly used in reverse-phase HPLC mobile phases) protonates the oxime oxygen, creating a resonance-stabilized oxonium ion that is susceptible to nucleophilic attack by water, cleaving the bond[8].

  • The Fix: Ensure your analytical mobile phases utilize milder pH modifiers (e.g., formic acid or ammonium acetate) if prolonged analysis is required. Store purified bioconjugates lyophilized or frozen at -20°C to prevent long-term aqueous hydrolysis[8].

Part 2: Mechanistic Pathways

AnilineCatalysis Carbonyl Carbonyl Compound (Aldehyde/Ketone) SchiffBase Protonated Schiff Base (Highly Reactive Electrophile) Carbonyl->SchiffBase + Aniline (Fast) Aniline Aniline Catalyst (Nucleophile) Aniline->SchiffBase Oxime Stable Oxime Product SchiffBase->Oxime + Aminooxy (Rate-determining) Regen Regenerated Catalyst SchiffBase->Regen Catalyst Release Aminooxy Aminooxy Conjugate (R-O-NH2) Aminooxy->Oxime Regen->Aniline

Fig 1: The nucleophilic catalytic cycle of aniline in oxime ligation.

SideReactions Oxime Oxime Intermediate Acid Strong Acid / Heat (Harsh Conditions) Oxime->Acid Exposure Water Excess H2O / Acidic pH Oxime->Water Equilibrium Shift Amide Amide (Beckmann Rearrangement) Acid->Amide Anti-group Migration Nitrile Nitrile + Carbocation (Beckmann Fragmentation) Acid->Nitrile Electron-rich α-group Hydrolysis Reverted Carbonyl + Hydroxylamine (Hydrolysis) Water->Hydrolysis Reversible Cleavage

Fig 2: Common side reactions in oxime synthesis: Beckmann rearrangement, fragmentation, and hydrolysis.

Part 3: Quantitative Catalyst Comparison

To select the appropriate catalyst for your workflow, consult the performance metrics below. Data demonstrates the fold rate increase relative to uncatalyzed reactions[8].

CatalystOperating pHOptimal ConcentrationFold Rate Increase (vs. Uncatalyzed)Notes
Aniline 7.0100 mM~40xStandard for robust biomolecules; potential toxicity in live cells.
Aniline 4.5100 mM~400xMaximum efficiency; requires acid-tolerant substrates.
p-Phenylenediamine 7.010 mM~120xHighly effective at lower concentrations; prone to oxidation.
m-Phenylenediamine 7.410 - 100 mM>600xUp to 15x more efficient than aniline at physiological pH.

Part 4: Standard Operating Procedure (SOP)

Protocol: Aniline-Catalyzed Oxime Ligation for Protein Bioconjugation

This protocol is a self-validating system designed to maximize yield while preventing reactant degradation and side reactions[2][3][8].

Materials Required:

  • Target protein containing a reactive carbonyl (e.g., aldehyde tag or p-acetylphenylalanine).

  • Aminooxy-functionalized probe (e.g., aminooxy-PEG or fluorophore).

  • 100 mM Phosphate Buffer (PB), pH 7.0.

  • Aniline (High purity, freshly distilled or ampouled).

Step-by-Step Workflow:

  • Buffer & Catalyst Preparation: Prepare a 1.0 M stock solution of aniline in 100 mM PB. Critical Step: Aniline addition will alter the pH. You must readjust the stock solution strictly back to pH 7.0 using dilute HCl to prevent acid-catalyzed Beckmann side reactions.

  • Reactant Assembly: In a low-bind microcentrifuge tube, dilute the carbonyl-containing protein to a final concentration of 10–50 µM in PB.

  • Probe Addition: Add the aminooxy-functionalized probe to the protein solution. To drive the equilibrium forward, maintain a 5- to 10-fold molar excess of the probe (e.g., 50–500 µM).

  • Initiation: Initiate the catalytic cycle by adding the aniline stock solution to achieve a final catalyst concentration of 100 mM.

  • Incubation & Monitoring: Incubate the reaction at room temperature (20–25°C). Monitor the reaction progress every 30 minutes using LC-MS or SDS-PAGE. Self-Validation: If the Schiff base intermediate accumulates without converting to the oxime, your aminooxy probe may have degraded prior to use.

  • Quenching & Purification: Once maximum conversion is achieved (typically 1–4 hours), immediately purify the conjugate using Size-Exclusion Chromatography (SEC) or dialysis against a neutral buffer (pH 7.0–7.4) to remove the aniline catalyst and excess probe.

  • Storage: Flash-freeze the purified conjugate in liquid nitrogen and store at -20°C to prevent aqueous hydrolysis.

References

  • Muttenthaler, M. et al. "Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides." Chemical Communications (RSC Publishing). Available at:[Link]

  • Dawson, P. E. et al. "Nucleophilic Catalysis of Oxime Ligation." ResearchGate. Available at:[Link]

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. "Nucleophilic catalysis of oxime ligation." PubMed - NIH. Available at: [Link]

  • RSC Publishing. "Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst." Catalysis Science & Technology. Available at:[Link]

  • ResearchGate. "One-pot oximation-Beckmann rearrangement of ketones and aldehydes to amides of industrial interest." ResearchGate. Available at:[Link]

Sources

Optimization

Proper storage and stability assessment of aromatic oximes

Topic: Proper Storage, Stability Assessment, and Troubleshooting Doc ID: AO-STAB-2025 | Revision: 2.1 | Role: Senior Application Scientist Introduction: The "Deceptively Stable" Reagent Aromatic oximes ( ) are workhorses...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Proper Storage, Stability Assessment, and Troubleshooting

Doc ID: AO-STAB-2025 | Revision: 2.1 | Role: Senior Application Scientist

Introduction: The "Deceptively Stable" Reagent

Aromatic oximes (


) are workhorses in medicinal chemistry, serving as intermediates for amides, nitriles, and heterocycles. While often crystalline solids with high melting points, they possess a "deceptive stability."[1] They are kinetically stable under ambient conditions but thermodynamically poised for decomposition via three primary vectors: acid-catalyzed hydrolysis , Beckmann rearrangement , and thermal runaway .

This guide synthesizes field-proven storage protocols with rigorous stability assessment workflows. It is designed to move you beyond "store in the fridge" to a mechanistic understanding of why your reagent degrades and how to prevent it.

Module 1: The Gold Standard Storage Protocol

Objective: Prevent moisture-induced hydrolysis and photochemical isomerization.

The stability of aromatic oximes is governed by the integrity of the C=N bond and the lability of the N-O bond. Field experience dictates the following storage hierarchy:

Environmental Control Matrix
ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term) 4°C (Active use)Lowers kinetic energy, significantly retarding spontaneous Beckmann rearrangement and sublimation.
Atmosphere Argon or Nitrogen Displaces atmospheric moisture (preventing hydrolysis) and oxygen (preventing radical oxidation).
Container Amber Glass Blocks UV/Visible light (300–450 nm) which catalyzes

photo-isomerization [1].
Desiccant P2O5 or Silica Essential. Surface moisture creates a localized acidic micro-environment that accelerates autocatalytic hydrolysis.
The "Acid-Free" Rule

Critical Warning: Never store oximes in the same secondary containment as volatile acids (HCl, TFA, Acetic Acid).

  • Mechanism: Acid vapors protonate the oxime nitrogen or oxygen.

  • Consequence: This lowers the activation energy for both hydrolysis (reversion to aldehyde/ketone) and the Beckmann Rearrangement (conversion to amide) [2].

Module 2: Stability Assessment Workflows

Objective: Quantify purity and safety margins before scale-up.

Thermal Safety Screening (DSC)

Before heating any oxime >50°C, you must assess its thermal stability. The N-O bond is energetically rich; decomposition can be exothermic and explosive.

Protocol: Differential Scanning Calorimetry (DSC)

  • Sample: 2–5 mg in a gold-plated high-pressure crucible (prevents reaction with aluminum).

  • Ramp: 5°C/min from 25°C to 300°C.

  • Analysis: Identify

    
     (onset temperature) and 
    
    
    
    (enthalpy of decomposition).[2]

The "100 K Rule" [3]:



If your DSC onset is 160°C, do not heat the reaction mass above 60°C without detailed accelerating rate calorimetry (ARC) data.
Purity & Isomer Ratio (HPLC)

Oximes often exist as mixtures of E (anti) and Z (syn) isomers.

  • Method: Reverse-phase HPLC (C18 column).

  • Mobile Phase: Water/Acetonitrile (buffered to pH 7.0 with phosphate). Note: Avoid acidic modifiers (TFA) which can induce on-column isomerization.

  • Detection: UV at

    
     (typically 254 nm for aromatics).
    

Module 3: Troubleshooting & FAQs

Direct solutions to common laboratory observations.

Q1: "My solid oxime has turned into a wet paste or liquid. Did it melt?"

Diagnosis: Likely Hydrolysis or Eutectic Depression , not simple melting. Mechanism: Moisture ingress leads to partial hydrolysis:



The resulting aldehyde/ketone acts as a solvent, depressing the melting point of the remaining oxime, creating a "wet" appearance.
Action: 
  • Check for the smell of benzaldehyde/acetophenone (almond/sweet odor).

  • Run TLC. If a lower-polarity spot (aldehyde/ketone) appears, recrystallize immediately or discard.

Q2: "I see two peaks in my NMR/HPLC. Is my compound impure?"

Diagnosis: Likely


 Isomerization , not necessarily chemical degradation.
Context:  In DMSO-

or polar solvents, oximes can exist as equilibrium mixtures. E-isomers are generally more stable in the solid state due to intermolecular H-bonding dimers, while Z-isomers may be stabilized by intramolecular bonding in solution [4]. Validation Test:
  • Isolate the major peak/spot.

  • Re-dissolve and let stand for 2 hours.

  • Re-analyze. If the second peak reappears, they are isomers in equilibrium.

Q3: "The compound turned yellow/brown during storage."

Diagnosis: Oxidative Degradation . Mechanism: Formation of nitro compounds or radical coupling products (iminoxyl radicals) initiated by light or trace metals [5]. Action:

  • If color is superficial: Recrystallize from ethanol/water.

  • Prevention: Ensure storage in amber vials under Argon.

Visualizing the Science

Figure 1: Degradation Pathways & Triggers

This diagram maps the causality between storage conditions and specific chemical failures.

OximeDegradation Storage Storage Condition Failure Moisture Moisture Ingress (+ Trace Acid) Storage->Moisture Light UV/Vis Light Exposure Storage->Light Heat Thermal Stress (> T_onset - 100K) Storage->Heat Hydrolysis Hydrolysis (Aldehydes/Ketones) Moisture->Hydrolysis Acid Cat. Isomerization E/Z Isomerization (Purity Drop) Light->Isomerization hν Excitation Beckmann Beckmann Rearrangement (Amides) Heat->Beckmann Solid State Runaway Thermal Runaway (Explosion Hazard) Heat->Runaway N-O Bond Cleavage Intermediates Reactive Intermediates Isomerization->Intermediates Equilibrium

Caption: Causality map linking environmental failures (red/yellow) to chemical degradation products (grey).

Figure 2: Stability Assessment Workflow

A logic gate for determining if an oxime batch is safe and suitable for use.

StabilityWorkflow Start Oxime Batch Received/Synthesized Visual Visual Inspection (Color/State) Start->Visual DSC DSC Screening (Thermal Safety) Visual->DSC Pass (White Solid) Fail_Visual Discard/Recrystallize (Hydrolysis/Oxidation) Visual->Fail_Visual Fail (Liquid/Colored) HPLC HPLC/NMR Analysis (Chemical Purity) DSC->HPLC T_onset > Process T + 100K Fail_DSC RESTRICTED HANDLING Explosion Hazard DSC->Fail_DSC T_onset Low / High Exotherm Decision Is Purity >98%? HPLC->Decision Isomers Are peaks Isomers? Decision->Isomers No (Multiple Peaks) Safe Approve for Use Store @ -20°C Decision->Safe Yes Isomers->Fail_Visual No (Degradants) Isomers->Safe Yes (E/Z Mixture)

Caption: Step-by-step decision tree for validating oxime stability and safety prior to experimentation.

References

  • Cimino, P. et al. (2023). "Acid-promoted E/Z isomerization of oximes in water...". ResearchGate.[3][4] Link

  • Master Organic Chemistry. (2025). "The Beckmann Rearrangement".[5][6][7] MasterOrganicChemistry.com. Link

  • UNECE. (2019). "Manual of Tests and Criteria: Thermal Stability". United Nations Economic Commission for Europe. Link

  • Kalia, J. & Raines, R.T. (2008). "Hydrolytic Stability of Hydrazones and Oximes". Angewandte Chemie / NIH. Link

  • Beilstein Institute. (2020). "Oxime radicals: generation, properties and application". Beilstein Journal of Organic Chemistry. Link

Sources

Troubleshooting

Technical Support Center: Stereochemical Control and Troubleshooting in Oxime Synthesis

Welcome to the Technical Support Center for Oxime Synthesis. For researchers and drug development professionals, controlling the stereoselectivity (E/Z ratio) of oxime formation is critical, as the geometric isomers exhi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Oxime Synthesis. For researchers and drug development professionals, controlling the stereoselectivity (E/Z ratio) of oxime formation is critical, as the geometric isomers exhibit distinct pharmacological properties, binding affinities, and chemical reactivities.

This guide synthesizes field-proven methodologies to help you understand the causality behind solvent effects, troubleshoot common isomeric mixtures, and optimize the stereochemical outcomes of your oximation reactions.

Visual Workflow: Solvent-Driven Stereoselectivity

The decision tree below illustrates how solvent selection directly dictates the stereochemical outcome of oxime formation by shifting the reaction between kinetic and thermodynamic control.

SolventEffects Start Oxime Synthesis (Carbonyl + NH₂OH) Decision Target Stereoisomer? Start->Decision PathE E-Isomer (Anti) Thermodynamically Stable Decision->PathE Favor E PathZ Z-Isomer (Syn) Kinetically Favored Decision->PathZ Favor Z SolventE Aprotic / Non-polar Solvents (e.g., Toluene, THF, CHCl₃) PathE->SolventE SolventZ Polar Protic Solvents (e.g., MeOH, EtOH, H₂O) PathZ->SolventZ MechE Lacks H-bonding. Allows equilibration to E-isomer. SolventE->MechE MechZ H-bonding stabilizes transition state. Traps kinetic Z-isomer. SolventZ->MechZ

Workflow for solvent-driven stereoselective oxime synthesis.

Frequently Asked Questions (FAQs)

Q1: Why do polar protic solvents like methanol increase the proportion of the Z-isomer? A1: The stereochemical outcome is heavily dictated by the solvent's proton-donating ability and dielectric constant. Protic solvents (e.g., methanol, water) act as strong hydrogen-bond donors. During the nucleophilic attack of hydroxylamine on the carbonyl carbon, a kinetic intermediate is formed. Protic solvents stabilize this transition state via hydrogen bonding and rapidly protonate the kinetic Z-anion[1]. This effectively traps the kinetically favored Z-isomer before it can equilibrate to the thermodynamically more stable E-isomer[1]. Computational studies further confirm that in aqueous solutions, E/Z isomerization occurs through a protonated oxime–water adduct[2].

Q2: How can I drive my reaction to exclusively form the E-isomer? A2: To favor the E-isomer, you must shift the reaction from kinetic to thermodynamic control. This is achieved by using anhydrous, non-polar, or aprotic solvents (e.g., toluene, chloroform, or diethyl ether)[3]. Because aprotic solvents lack hydrogen-bonding capabilities, they do not prematurely trap the kinetic intermediate. Instead, they allow the intermediate to equilibrate to the sterically less hindered, thermodynamically stable E-isomer[1].

Q3: How do I accurately determine the E/Z ratio of my synthesized oximes? A3: The gold standard for determining the E/Z ratio is ¹H NMR spectroscopy[4]. The chemical shift of the proton attached to the C=N double bond (in aldoximes) or the adjacent alkyl/benzylic protons (in ketoximes) differs significantly between isomers due to the anisotropic deshielding effect of the hydroxyl group[4]. Generally, the proton of the Z-isomer appears at a lower field (higher ppm) than the corresponding proton of the E-isomer[4].

Troubleshooting Guide

Issue 1: Poor E/Z Selectivity (Mixture of Isomers)
  • Root Cause: The reaction conditions are caught in an intermediate state between kinetic and thermodynamic control, or the solvent polarity is insufficiently biased.

  • Solution: Push the equilibrium to one extreme. If targeting the E-isomer, switch to a strictly anhydrous aprotic solvent (e.g., THF or toluene) and elevate the temperature[4]. If targeting the Z-isomer, utilize a highly polar protic solvent (e.g., ethanol/water mix) at lower temperatures to freeze the kinetic product[4].

Issue 2: Isomerization During Workup or Purification
  • Root Cause: Oximes are sensitive to acidic environments and UV light, which can catalyze E/Z interconversion post-synthesis[4]. Prolonged exposure to acidic silica gel during column chromatography is a common culprit for unexpected ratio shifts[4].

  • Solution: Perform workups under strictly neutral or slightly basic conditions. When purifying via chromatography, deactivate the silica gel by adding 1-2% triethylamine to your eluent, or switch to neutral alumina[4]. Always store purified oximes in amber vials to prevent photoisomerization.

Issue 3: Low Conversion Rates in Non-Polar Solvents
  • Root Cause: Hydroxylamine hydrochloride (the standard reagent) has exceptionally poor solubility in non-polar solvents like toluene or hexane, starving the reaction of the nucleophile.

  • Solution: Generate the free hydroxylamine base in situ by adding an organic base (e.g., pyridine or triethylamine) that is soluble in the organic phase. Alternatively, employ liquid-assisted grinding (mechanochemistry) or phase-transfer catalysts to overcome the solubility barrier.

Quantitative Data: Solvent Effects on Stereoselectivity

Use the table below to benchmark your solvent selection against expected mechanistic controls and stereochemical outcomes.

SolventClassificationDielectric Constant (ε)H-Bond DonorDominant Control MechanismTypical Major Isomer
Water Polar Protic80.1Yes (Strong)Kinetic (Traps intermediate via H-bonding)Z-Isomer
Methanol Polar Protic32.7YesKinetic (Rapid protonation of Z-anion)Z-Isomer
Tetrahydrofuran (THF) Polar Aprotic7.5NoThermodynamic (Allows equilibration)E-Isomer
Toluene Non-polar2.4NoThermodynamic (Minimizes intermediate solvation)E-Isomer

Experimental Protocols

Protocol 1: Stereoselective Synthesis and Isolation of E-Oximes (>98% Purity)

This protocol utilizes thermodynamic control and acid-promoted precipitation to isolate the E-isomer.

  • Reaction Setup: Dissolve the carbonyl precursor (e.g., aryl alkyl ketone) and hydroxylamine hydrochloride in an anhydrous organic solvent (e.g., diethyl ether or tetrahydrofuran) at a 1:10 solute-to-solvent ratio[3].

  • Base Addition: Add an equivalent of an organic base (e.g., pyridine) to liberate the free hydroxylamine. Stir at room temperature until TLC indicates complete consumption of the starting material. (Note: This initial step yields an E/Z mixture).

  • Acid-Promoted Precipitation: Filter off any precipitated salts. Saturate the anhydrous organic filtrate with anhydrous HCl gas (or add a Lewis acid like BF₃)[3].

  • Isolation: The pure E-oxime hydrochloride salt will precipitate voluminously from the ethereal solution[3]. Collect the solid via vacuum filtration and wash thoroughly with cold, dry diethyl ether[3].

  • Neutralization: Carefully add the dried hydrochloride salt in portions to a vigorously stirring solution of 10% aqueous Na₂CO₃[3]. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo to yield the >98% pure E-oxime[3].

Protocol 2: NMR Determination of E/Z Ratio

A self-validating method to quantify the stereochemical outcome of your synthesis.

  • Sample Preparation: Dissolve 5–10 mg of the purified oxime mixture in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a standard 1D ¹H NMR spectrum. Ensure the relaxation delay (d1) is set to at least 2 seconds to allow complete relaxation for accurate integration.

  • Peak Identification: Locate the diagnostic protons. For aldoximes, identify the imine proton (CH=N). For ketoximes, identify the α-alkyl or benzylic protons. The Z-isomer protons typically resonate downfield (higher ppm) relative to the E-isomer[4].

  • Quantification: Integrate the respective peaks. Calculate the ratio using the formula: % E-Isomer = (Integration E) / (Integration E + Integration Z) × 100

References

  • Source: Google Patents (US4158015A)
  • Click Step-Growth Polymerization and E/Z Stereochemistry Using Nucleophilic Thiol–yne/–ene Reactions Source: ACS Publications URL
  • The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution Source: ResearchGate URL
  • Technical Support Center: Improving Stereoselectivity in Aldoxime Synthesis Source: Benchchem URL

Sources

Optimization

Catalyst selection for efficient synthesis of 4-tert-butylbenzaldehyde

Welcome to the Technical Support Center for the synthesis of 4-tert-butylbenzaldehyde (PTBBA). This guide is engineered for researchers, process chemists, and drug development professionals who require high-efficiency, s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-tert-butylbenzaldehyde (PTBBA). This guide is engineered for researchers, process chemists, and drug development professionals who require high-efficiency, scalable, and selective catalytic pathways.

Rather than a generic overview, this center is structured around the fundamental causality of catalytic behavior—addressing the thermodynamic and kinetic bottlenecks that lead to over-oxidation, poor regioselectivity, or catalyst deactivation.

I. Catalyst Performance & Selection Matrix

The synthesis of PTBBA from 4-tert-butyltoluene (TBT) or tert-butylbenzene requires precise control over the oxidation state. The table below summarizes validated catalytic systems, highlighting the trade-off between conversion rates and aldehyde selectivity.

Catalyst SystemSubstrateOxidant / ReagentConditionsConversionSelectivity (PTBBA)Reaction Type
Co(OAc)₂ / Br⁻ TBTH₂O₂ (Aqueous)130°C, Acetic Acid~58%75–80%Homogeneous Oxidation
Ce(OAc)₃ / Br⁻ TBTH₂O₂ (Aqueous)130°C, Acetic Acid~72%~50%Homogeneous Oxidation
Co-Mn-Br (Amoco) TBTO₂ (Liquid Phase)150°C, 5.6 MPa16.4%87.0%Homogeneous Oxidation
Co/MCM-41 TBTH₂O₂ (Aqueous)Mild (Reflux)15.0%82.0%Heterogeneous Oxidation
CoAPO-5 Zeolite TBTTBHP130°C, Solvent-free15.5%73.4%Heterogeneous Oxidation
AlCl₃ / CuCl tert-ButylbenzeneCO / HCl2°C to 80°C>90%>95% (para)Gattermann-Koch Formylation

II. Mechanistic Workflows & Visualizations

Understanding the kinetic pathways of your chosen catalyst is critical for troubleshooting side reactions.

A. Divergent Kinetics in Homogeneous Oxidation

When utilizing a Br⁻/H₂O₂/Acetic acid system, the choice of transition metal dictates the fate of the benzylic radical intermediate[1].

TBT_Oxidation TBT 4-tert-butyltoluene (TBT) Radical Benzylic Radical Intermediate TBT->Radical Initiator / H₂O₂ PTBBA 4-tert-butylbenzaldehyde (PTBBA) Radical->PTBBA Co(II) Catalyst (Fast Oxidation) SideProd Brominated Side Products Radical->SideProd Ce(III) Catalyst (Slow Oxidation)

Caption: Mechanistic divergence in TBT oxidation based on Co(II) vs Ce(III) catalyst kinetics.

B. Atom-Economical Paired Electrolysis (BASF Process)

For industrial scaling, the BASF paired electrolysis method eliminates the need for chemical oxidants by pairing the anodic oxidation of TBT with the cathodic reduction of phthalic acid dimethyl ester[2][3].

BASF_Process Cell Undivided Electrochemical Cell Anode Anode (+) Oxidation Cell->Anode Cathode Cathode (-) Reduction Cell->Cathode Acetal PTBBA Dimethyl Acetal Anode->Acetal -4e⁻, +2MeOH Phthalide Phthalide Cathode->Phthalide +4e⁻, +4H⁺ TBT 4-tert-butyltoluene TBT->Anode Phthalate Phthalic Acid Dimethyl Ester Phthalate->Cathode

Caption: BASF paired electrolysis generating PTBBA acetal at the anode and phthalide at the cathode.

III. Troubleshooting & FAQs

Q: Why am I seeing high yields of 4-tert-butylbenzyl bromide instead of the aldehyde when using a Ce(III)/Br⁻/H₂O₂ system? A: This is a kinetic issue. The reaction proceeds via a benzylic radical intermediate. Cobalt(II) catalysts (like Co(OAc)₂) are capable of rapidly oxidizing this radical directly to the aldehyde, largely preventing side reactions[1]. In contrast, Cerium(III) oxidizes the radical too slowly. This delay allows the radical to react with bromine (generated in situ from the Br⁻ ions), leading to 4-tert-butylbenzyl bromide and its hydrolysis products, dropping aldehyde selectivity to ~50%[1]. Solution: Switch to a Co(II) catalyst to outcompete the bromination pathway.

Q: How can I prevent over-oxidation to 4-tert-butylbenzoic acid in liquid-phase aerobic oxidation? A: Over-oxidation is the primary failure mode in Amoco-type (Co-Mn-Br) liquid O₂ oxidations. Because the aldehyde is more easily oxidized than the starting toluene, you must artificially restrict the conversion rate. By maintaining the conversion of TBT at a low threshold (~16.4%), the selectivity for PTBBA can be maintained at a highly efficient 87%[4]. Solution: Use dioxane as a solvent at 150°C and 5.6 MPa, and strictly quench the reaction before conversion exceeds 20%[4].

Q: I need to eliminate heavy metal waste from my workflow. What are the best heterogeneous catalyst alternatives? A: Mesoporous silica and zeolites doped with Cobalt are highly effective and reusable. Co/MCM-41 yields an 82% selectivity for PTBBA using aqueous H₂O₂[5]. Alternatively, Cobalt-modified APO-5 zeolite (CoAPO-5) using tert-butylhydroperoxide (TBHP) achieves 73.4% selectivity and can be recycled for at least five runs without any significant loss in catalytic activity or metal leaching[6].

Q: Can I bypass oxidation entirely and synthesize PTBBA via the formylation of tert-butylbenzene? What about regioselectivity? A: Yes, via the Gattermann-Koch reaction (CO and HCl gas with an AlCl₃ catalyst). While electrophilic aromatic substitutions often yield mixtures of ortho and para isomers, the bulky tert-butyl group exerts massive steric hindrance. Unlike the nitration of toluene (which favors ortho), reactions involving tert-butylbenzene heavily favor the para position[7]. This steric directing effect ensures that the formylation is highly selective for 4-tert-butylbenzaldehyde[7][8].

IV. Validated Experimental Protocols

Protocol A: Heterogeneous Oxidation using CoAPO-5 Zeolite

This protocol utilizes a solid catalyst to simplify downstream separation and prevent metal leaching[6].

  • Preparation: In a high-pressure reaction vessel, combine 4-tert-butyltoluene (TBT) and tert-butylhydroperoxide (TBHP) in a 1:3 weight ratio.

  • Catalyst Loading: Add the CoAPO-5 zeolite catalyst at exactly 5% by weight with respect to the TBT substrate.

  • Reaction: Seal the vessel and heat the mixture to an optimum temperature of 130°C under continuous stirring. The reaction follows pseudo-first-order kinetics with an activation energy of ~24.46 kJ/mol[5].

  • Monitoring: Monitor the reaction via Gas Chromatography (GC). Quench the reaction when TBT conversion reaches ~15.5% to prevent over-oxidation.

  • Recovery: Filter the mixture while warm to recover the CoAPO-5 catalyst. Wash the catalyst with acetonitrile, dry, and reuse (stable for >5 cycles)[6].

Protocol B: Paired Electrolysis (Lab-Scale BASF Adaptation)

This protocol represents the most atom-economical approach, balancing protons and electrons in an undivided cell[2][3].

  • Cell Setup: Utilize an undivided electrochemical cell equipped with a Reticulated Vitreous Carbon (RVC) anode and a standard carbon cathode.

  • Electrolyte Preparation: Dissolve 4-tert-butyltoluene (anodic substrate) and phthalic acid dimethyl ester (cathodic substrate) in a Methanol/THF solvent mixture. Add 0.1 M lithium perchlorate as the supporting electrolyte.

  • Electrolysis: Pass 4 F·mol⁻¹ of charge through the system.

  • Mechanism: At the anode, TBT undergoes a two-electron oxidation, losing protons and trapping methanol to form 4-tert-butylbenzaldehyde dimethyl acetal. Simultaneously, at the cathode, the phthalic ester undergoes a four-electron reduction, consuming the protons generated at the anode to form phthalide[2].

  • Workup: Dilute the solution with a pH 7 buffer, extract with Ethyl Acetate (EtOAc), and hydrolyze the acetal intermediate under mild acidic conditions to yield the final 4-tert-butylbenzaldehyde.

V. References

  • Partial oxidation of 4-tert-butyltoluene catalyzed by homogeneous cobalt and cerium acetate catalysts in the Br-/H2O2/acetic acid system: insights into selectivity and mechanism. Chemistry. 2007;13(28):8037-44.[Link]

  • Selective Oxidation of 4-Tert-butyltoluene to 4-Tert-butylbenzaldehyde Over Co/MCM-41. ResearchGate.[Link]

  • Catalytic oxidation of 4-tert-butyltoluene to 4-tert-butylbenzaldehyde over cobalt modified APO-5 zeolite. ResearchGate.[Link]

  • Electrochemistry in Organic Synthesis. Thieme Connect.[Link]

  • Electrophilic aromatic substitution. Wikipedia.[Link]

  • Aromatic Electrophilic Substitution. Dalal Institute.[Link]

  • MSc by Research - University of Birmingham. University of Birmingham.[Link]

Sources

Troubleshooting

Technical Support Center: Separation of E/Z Isomers of Benzaldehyde Oximes

Content Type: Technical Troubleshooting Guide & FAQ Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists Last Updated: March 2026 Executive Summary The separation of E (anti) and Z (syn) isome...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Troubleshooting Guide & FAQ Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists Last Updated: March 2026

Executive Summary

The separation of E (anti) and Z (syn) isomers of benzaldehyde oximes is a classic yet frequently underestimated challenge in organic synthesis. While the E-isomer is thermodynamically favored and typically crystalline (mp ~130°C), the Z-isomer (mp ~35°C) is kinetically accessible but prone to acid-catalyzed or thermal isomerization.[1] This guide addresses the specific failure modes associated with silica gel chromatography and provides robust protocols for fractional crystallization and spectroscopic verification.

Module 1: Diagnostic & Characterization

Q1: How do I definitively distinguish between the E and Z isomers using standard analytics?

A1: The most reliable methods are


H NMR spectroscopy  and Melting Point  analysis. Do not rely solely on TLC 

values, as they can vary based on stationary phase acidity.[1]
Spectroscopic & Physical Data Table
Feature(E)-Benzaldehyde Oxime (Anti)(Z)-Benzaldehyde Oxime (Syn)Mechanistic Insight
Structure Phenyl and OH are anti (opposite).[1] H and OH are syn (cis). Phenyl and OH are syn (same side).[1] H and OH are anti (trans). E is sterically less crowded and thermodynamically stable.[1]
Melting Point 130 – 133 °C (Solid)33 – 35 °C (Low-melting solid/oil)High lattice energy of E facilitates separation via crystallization.

H NMR (CH=N)

8.1 – 8.3 ppm
(Deshielded)

7.3 – 7.5 ppm
(Shielded)
Protons cis to the oxime oxygen are deshielded due to the anisotropic effect of the lone pair and OH group.
Stability High (Thermodynamic Product)Low (Kinetic Product)Z isomerizes to E with trace acid, heat, or light.[1]

Technical Note: In older literature, "syn" and "anti" nomenclature can be contradictory. Always refer to the Cahn-Ingold-Prelog (CIP) priority rules: E (Entgegen) = High priority groups (OH and Phenyl) on opposite sides.[1]

Q2: My crude NMR shows a mixture, but after workup, I only see one isomer. What happened?

A2: You likely triggered acid-catalyzed isomerization .[1] Benzaldehyde oximes are sensitive to trace acids.[1] If your workup involved an acidic wash (e.g., 1M HCl to remove amines) or if you concentrated the sample in the presence of trace acid on a rotary evaporator at elevated temperatures (


), the unstable Z-isomer will convert to the stable E-isomer.
  • Corrective Action: Buffer aqueous washes to pH ~6-7. Use neutral drying agents (Na

    
    SO
    
    
    
    ) rather than acidic ones (MgSO
    
    
    can be slightly acidic).[1] Keep water bath temperatures below 35°C.

Module 2: Separation Protocols

Q3: Chromatography resulted in a single broad peak or "streaking." How do I fix this?

A3: This is the hallmark of on-column isomerization . Standard silica gel is slightly acidic (pH 4–5).[1] As the Z-isomer travels through the column, the acidic surface catalyzes its conversion to the E-isomer, resulting in a "merged" spot or a long tail connecting two spots.

Protocol A: Deactivated Silica Gel Chromatography (The "Rescue" Method)

Use this method if you must isolate the Z-isomer liquid.

  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel in your starting eluent (e.g., Hexane).[2]

    • Critical Step: Add 1% Triethylamine (Et

      
      N)  or 0.5% Pyridine  to the slurry solvent to neutralize acidic sites.[1]
      
    • Pack the column and flush with 2 column volumes of the base-treated eluent.

  • Eluent System:

    • Use a gradient of Hexane : Ethyl Acetate (Start 95:5

      
       End 80:20).[1]
      
    • Maintain 0.5% Et

      
      N in the mobile phase throughout the run.
      
  • Execution:

    • Run the column quickly (Flash chromatography). Prolonged residence time increases isomerization risk.[1]

    • Collect fractions into tubes containing a drop of buffer or solvent to prevent post-collection isomerization.[1]

Q4: Is there a scalable method that avoids chromatography?

A4: Yes, Fractional Crystallization is the superior method for scaling up, particularly for isolating the E-isomer.

Protocol B: Fractional Crystallization (The Gold Standard)
  • Solvent Selection: Use a non-polar solvent where the E-isomer is sparingly soluble at RT but soluble at reflux (e.g., Toluene or Benzene/Petroleum Ether ).[1]

  • Dissolution: Dissolve the crude mixture in the minimum amount of hot solvent.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • The E-isomer (mp ~130°C) will crystallize out as white needles/plates.[1]

    • The Z-isomer (mp ~35°C) will remain in the mother liquor.

  • Filtration: Filter the solid E-isomer.

  • Recovery of Z: Concentrate the mother liquor at low temperature (<30°C). The residue will be highly enriched in the Z-isomer. If higher purity is needed, subject this residue to Protocol A (Deactivated Chromatography).[1]

Module 3: Advanced Troubleshooting & Logic

Decision Logic for Separation Strategy

The following diagram illustrates the decision process for selecting the correct separation method based on your specific needs (Scale vs. Purity vs. Isomer Target).

SeparationStrategy Start Crude Mixture (E/Z) Target Which Isomer is Priority? Start->Target Target_E Target: E-Isomer (Stable) Target->Target_E Target_Z Target: Z-Isomer (Unstable) Target->Target_Z Method_Cryst Protocol B: Fractional Crystallization (Solvent: Toluene/Hexane) Target_E->Method_Cryst High Purity & Scale Method_Chrom Protocol A: Deactivated Silica Column (Add 1% Et3N) Target_Z->Method_Chrom Required for Liquid Isomer Result_E Pure E-Isomer (Solid) Method_Cryst->Result_E Result_Z Pure Z-Isomer (Oil/Low Melt) Method_Cryst->Result_Z Mother Liquor (Enriched Z) Method_Chrom->Result_Z

Caption: Decision tree for selecting the optimal separation methodology based on the target isomer.

Q5: Can I intentionally convert the Z-isomer to the E-isomer?

A5: Yes. If the Z-isomer is an unwanted byproduct, you can drive the equilibrium to the thermodynamic E-isomer.

  • Method: Dissolve the mixture in dry ether or toluene. Add a catalytic amount of HCl (gas) or reflux with a trace of acid catalyst (e.g., p-TsOH) for 1-2 hours.[1] Neutralize, wash, and recrystallize (Protocol B).

Q6: Why does the Z-isomer exist at all if E is more stable?

A6: The formation of oximes is kinetically controlled. Under basic conditions (often used in synthesis with NH


OH

HCl + NaOH), the Z-isomer can form faster due to the trajectory of nucleophilic attack or intermediate stabilization. However, it is thermodynamically uphill.[1]

Isomerization Z_Isomer Z-Isomer (Syn) (Kinetic Product) Transition Transition State (Acid Catalyzed) Z_Isomer->Transition H+ / Heat E_Isomer E-Isomer (Anti) (Thermodynamic Product) E_Isomer->Transition Slow (High Barrier) Transition->E_Isomer Fast

Caption: Thermodynamic landscape of Benzaldehyde Oxime isomerization.

References

  • Sigma-Aldrich. (E)-Benzaldehyde oxime Product Specification & Properties. Retrieved from [1]

  • NIST Chemistry WebBook. Benzaldehyde, oxime, (Z)- Physical Properties. Retrieved from [1]

  • BenchChem Technical Support. Separation of Deoxybenzoin Oxime Isomers (Analogous Methodology). Retrieved from [1]

  • PubChem. Benzaldehyde Oxime Compound Summary (CID 5324611).[1][3] Retrieved from [1]

  • Creative Biostructure. NMR Analysis of E/Z Isomers. Retrieved from [1]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H and 13C NMR Analysis of 4-(Tert-butyl)benzenecarbaldehyde Oxime

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 4-(tert-butyl)benzenecarbaldehyde oxime , a critical intermediate in the synthesis of agrochemicals (e.g., Fenpropimorph) and frag...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 4-(tert-butyl)benzenecarbaldehyde oxime , a critical intermediate in the synthesis of agrochemicals (e.g., Fenpropimorph) and fragrance compounds.

Executive Summary

The conversion of 4-(tert-butyl)benzaldehyde to its corresponding oxime is a fundamental functional group transformation. However, precise characterization is required to ensure complete conversion and to quantify the E/Z isomeric ratio. This guide objectively compares the NMR signatures of the product against its precursor, establishing a self-validating analytical protocol.

Key Performance Indicators (KPIs) for Analysis:

  • Conversion Verification: Complete disappearance of the aldehyde formyl proton (~9.97 ppm).

  • Product Confirmation: Appearance of the oxime methine proton (~8.10 ppm) and hydroxyl proton (~11.1 ppm).

  • Isomeric Purity: Detection of the thermodynamically stable E-isomer vs. the kinetic Z-isomer.

Chemical Context & Reaction Pathway

The synthesis involves the condensation of 4-(tert-butyl)benzaldehyde with hydroxylamine hydrochloride. The resulting oxime exists in equilibrium between two geometric isomers: the E (anti) and Z (syn) forms.

  • E-Isomer (Major): Sterically favored; the -OH group is anti to the bulky aryl group.

  • Z-Isomer (Minor): Sterically hindered; often forms in trace amounts (<5%) unless photochemically excited or acid-catalyzed.

Analytical Workflow (DOT Visualization)

G Start Start: Crude Reaction Mixture Solubility Dissolve in DMSO-d6 (Prevents OH exchange) Start->Solubility H_NMR Run 1H NMR (16 scans) Solubility->H_NMR Decision Check 9.0 - 10.5 ppm H_NMR->Decision Aldehyde Peak @ 9.97 ppm? Incomplete Reaction Decision->Aldehyde Yes Oxime Peak @ 8.10 ppm only? Successful Conversion Decision->Oxime No Isomer Check 7.3 - 7.5 ppm (Z-isomer detection) Oxime->Isomer

Figure 1: Decision logic for monitoring the aldehyde-to-oxime conversion using 1H NMR.

Comparative Analysis: Precursor vs. Product

The most reliable method for verifying product identity is a direct comparison with the starting material. The data below is standardized for DMSO-d6 , the recommended solvent for oximes due to its ability to stabilize the labile -OH proton through hydrogen bonding.

Table 1: 1H NMR Spectral Comparison (400 MHz, DMSO-d6)
Proton AssignmentPrecursor: 4-(t-butyl)benzaldehyde [1]Product: 4-(t-butyl)benzaldehyde Oxime [2]Shift (Δδ)Analysis Notes
-CHO (Aldehyde) 9.97 ppm (s, 1H) Absent-Primary Diagnostic: Must be absent in pure product.
-OH (Oxime) Absent11.12 ppm (s, 1H) -Broad singlet; chemical shift varies with concentration/temp.
-CH=N (Oxime) Absent8.10 ppm (s, 1H) -Secondary Diagnostic: Sharp singlet confirming imine formation.
Ar-H (Ortho) 7.84 ppm (d, J=8.1 Hz)7.52 ppm (d, J=8.5 Hz)-0.32Upfield shift due to loss of electron-withdrawing C=O.
Ar-H (Meta) 7.63 ppm (d, J=7.8 Hz)7.42 ppm (d, J=8.5 Hz)-0.21Less affected by the functional group change.
t-Butyl (-C(CH₃)₃) 1.31 ppm (s, 9H)1.29 ppm (s, 9H)-0.02Stable internal reference; minimal shift.
Table 2: 13C NMR Spectral Comparison (100 MHz, DMSO-d6)
Carbon AssignmentPrecursor Shift (ppm) [1]Product Shift (ppm) [3]Analysis Notes
C=O (Carbonyl) 192.7 AbsentDisappearance confirms loss of carbonyl.
C=N (Oxime) Absent~149.5 - 150.2 Characteristic imine carbon resonance.
Ar-C (Quaternary) 157.8 (C-tBu), 133.9 (C-CHO)~152.0 (C-tBu), ~130.0 (C-CN)Aromatic ipso carbons shift significantly.
t-Butyl (Quat) 35.034.6Minimal change.
t-Butyl (Methyl) 30.731.0Minimal change.

Detailed Experimental Protocol

A. Sample Preparation

Why DMSO-d6? While CDCl₃ is common, oxime hydroxyl protons often exchange rapidly or broaden significantly in chloroform, making integration difficult. DMSO-d6 forms a hydrogen bond with the oxime -OH, resulting in a sharp, distinctive singlet at ~11.1 ppm.

  • Mass: Weigh 10–15 mg of the dried oxime product.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Mixing: Vortex until fully dissolved. Ensure no suspended solids remain, as they cause line broadening.

  • Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the residual DMSO pentet (2.50 ppm).

B. Isomer Differentiation (E vs Z)

In the E-isomer (major), the methine proton is deshielded by the lone pair of the nitrogen and the magnetic anisotropy of the aromatic ring. In the Z-isomer (minor), the steric clash twists the aromatic ring, often shielding the methine proton.

  • E-Isomer (Anti): δ 8.10 ppm (Major peak).

  • Z-Isomer (Syn): Typically appears upfield, ~7.30 – 7.50 ppm (often obscured by aromatic signals) or as a distinct smaller singlet depending on solvent interactions [4].

  • Quantification: Integrate the singlet at 8.10 vs. any minor singlet in the 7.0–7.6 range to calculate the E/Z ratio.

Troubleshooting & Expert Insights

  • Issue: Missing -OH Peak.

    • Cause: Chemical exchange with water in "wet" solvent.

    • Solution: Use a fresh ampoule of DMSO-d6 or add activated molecular sieves to the NMR tube.

  • Issue: Doublets in the Aliphatic Region.

    • Cause: Restricted rotation of the tert-butyl group is extremely rare at room temperature. More likely, this indicates the presence of the Z-isomer or an impurity like the starting material (check 1.31 vs 1.29 ppm).

  • Issue: Extra Peak at ~10.0 ppm.

    • Cause: Residual aldehyde.

    • Action: The reaction is incomplete. Extend reflux time or add more hydroxylamine.

References

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information: 1H and 13C NMR data of aldehydes and imines. Retrieved from [Link]

  • RSC Advances. (2013). Supporting Information: Synthesis of Oximes. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). 4-tert-Butylbenzaldehyde Spectral Data. Retrieved from [Link]

Comparative

Analytical Methodologies for the Spectroscopic Characterization of Substituted Oximes: A Comparative Guide

Introduction Substituted oximes ( ) are pivotal intermediates in medicinal chemistry, materials science, and agricultural agrochemicals. Whether functioning as acetylcholinesterase reactivators or as precursors for compl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted oximes (


) are pivotal intermediates in medicinal chemistry, materials science, and agricultural agrochemicals. Whether functioning as acetylcholinesterase reactivators or as precursors for complex nitrogenous heterocycles, their structural elucidation is complicated by 

geometric isomerism and the electronic effects of the

-substitution (e.g.,

-benzyl,

-trimethylsilyl). This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy in resolving these structural nuances, providing a self-validating framework for analytical scientists.

Comparative Spectroscopic Modalities

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR remains the gold standard for differentiating


 isomers in substituted oximes. The spatial orientation of the oxime hydroxyl/ether oxygen and its lone pairs creates an anisotropic shielding environment that differentially affects the 

-protons and

-carbons.
  • 
     and 
    
    
    
    NMR:
    In the
    
    
    -isomer, the
    
    
    -proton or
    
    
    -carbon cis to the hydroxyl/alkoxy group typically experiences significant shielding (upfield shift) due to steric compression and lone-pair anisotropy, whereas the
    
    
    -isomer exhibits a relative deshielding effect 1.
  • 
     NMR:  Nitrogen-15 NMR provides unambiguous assignment of oxime configurations. The 
    
    
    
    chemical shifts are highly sensitive to the orientation of the lone pair and hydrogen-bonding interactions. Furthermore, recent advancements have shown that oxime
    
    
    geometry significantly impacts their ability to act as mediators in proton-relayed NMR hyperpolarisation techniques (SABRE) 2.
Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is essential for determining the molecular weight and fragmentation patterns of volatile oxime derivatives (e.g.,


-trimethylsilyl oximes) 3.
  • McLafferty Rearrangement: For odd-electron positive ions of oximes, the McLafferty rearrangement (transfer of a

    
    -hydrogen to the iminyl group followed by 
    
    
    
    -bond cleavage) is a highly diagnostic fragmentation pathway. Crucially, the stereochemical feasibility of this rearrangement is isomer-dependent; it is generally more pronounced in the mass spectra of the
    
    
    -isomers than the
    
    
    -isomers 4.
  • Substituent-Specific Cleavage: For

    
    -benzyl oximes, the cleavage of the 
    
    
    
    bond yields a benzyl cation that rearranges to a highly stable tropylium ion (
    
    
    ), producing an intense base peak at
    
    
    91 5.
Infrared (IR) Spectroscopy

While less definitive for stereochemical assignment than NMR, IR spectroscopy is a rapid, non-destructive tool for functional group validation.

  • Key Absorptions: Substituted oximes lack the broad

    
     stretch (3100-3600 
    
    
    
    ) characteristic of free oximes. Instead, they exhibit a diagnostic
    
    
    stretch (1620-1685
    
    
    ) and an
    
    
    single bond stretch (900-1050
    
    
    ) 5.
  • Isomeric Shifts: The

    
     stretching frequency may shift slightly to a higher wavenumber in the more sterically hindered 
    
    
    
    -isomer 1.

Quantitative Data Comparison

The following table summarizes the comparative performance of these spectroscopic techniques for oxime characterization:

Analytical TechniquePrimary ApplicationE/Z Differentiation CapabilityKey Spectral MarkersSample Requirement

/

NMR
Structural elucidation, Isomer ratioHigh (via anisotropic shielding)

-H and

-C chemical shifts
5-20 mg (Non-destructive)

NMR
Unambiguous stereochemical assignmentVery High

chemical shift (

20-30 ppm)
>20 mg or

-enriched
GC-MS (EI) Molecular weight, FragmentationModerate (via McLafferty rearrangement)

,

91 (O-benzyl), McLafferty fragment
<1 mg (Destructive)
ATR-FTIR Functional group validationLow

(1620-1685

),

(900-1050

)
1-5 mg (Non-destructive)

Experimental Protocols

Protocol 1: NMR-Based E/Z Isomer Ratio Determination

Causality: To accurately quantify the


 ratio, the relaxation delay (

) must be sufficiently long to ensure complete longitudinal relaxation (

) of the

-protons, preventing integration bias.
  • Sample Preparation: Dissolve 15 mg of the substituted oxime in 0.6 mL of deuterated chloroform (

    
    ) or DMSO-
    
    
    
    . Ensure the solvent is anhydrous to prevent chemical exchange broadening.
  • Acquisition Parameters: Set up a standard 1D

    
     NMR experiment on a 
    
    
    
    400 MHz spectrometer. Set the relaxation delay (
    
    
    ) to
    
    
    5 seconds.
  • Data Processing: Apply a mild exponential window function (LB = 0.3 Hz) prior to Fourier transformation. Phase and baseline correct the spectrum manually.

  • Quantification: Identify the distinct

    
    -proton signals for the 
    
    
    
    and
    
    
    isomers. Integrate these isolated signals to determine the molar ratio of the geometric isomers.
Protocol 2: GC-MS Analysis via Trimethylsilyl (TMS) Derivatization

Causality: Free oximes can thermally degrade or exhibit poor chromatographic peak shape. Derivatization to


-trimethylsilyl oximes increases volatility and thermal stability, ensuring sharp GC peaks and reproducible EI mass spectra.
  • Derivatization: In a 2 mL glass vial, dissolve 1 mg of the oxime sample in 100

    
     of anhydrous pyridine. Add 100 
    
    
    
    of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).
  • Incubation: Seal the vial and heat at 60°C for 30 minutes to drive the silylation reaction to completion.

  • GC Separation: Inject 1

    
     of the derivatized sample into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS). Use a temperature gradient starting at 80°C (hold 2 min), ramping at 10°C/min to 280°C.
    
  • MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan from

    
     50 to 600. Analyze the chromatogram for separated 
    
    
    
    and
    
    
    TMS-oxime peaks and evaluate the relative abundance of the McLafferty rearrangement fragments.

Spectroscopic Workflow Visualization

OximeCharacterization Start Substituted Oxime Characterization Goal1 Determine E/Z Isomer Ratio Start->Goal1 Goal2 Identify Functional Groups Start->Goal2 Goal3 Determine Mass & Fragmentation Start->Goal3 NMR NMR Spectroscopy (1H, 13C, 15N) Goal1->NMR IR IR Spectroscopy (ATR-FTIR) Goal2->IR MS Mass Spectrometry (GC-MS / LC-MS) Goal3->MS Result1 Anisotropic Shielding & Chemical Shifts NMR->Result1 Result2 C=N and N-O Stretching Bands IR->Result2 Result3 McLafferty Rearrangement & Molecular Ion MS->Result3

Decision workflow for selecting the appropriate spectroscopic modality for oxime characterization.

References

  • A Comparative Guide to the Spectroscopic Analysis of Oximes Derived from O-Benzylhydroxylamine | Benchchem |5

  • Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement | PubMed/NCBI | 4

  • Characterization of O-trimethylsilyl oximes of trisaccharides by gas chromatography-mass spectrometry | PubMed/NCBI | 3

  • Aldoximes enable proton-relayed NMR hyperpolarisation | Chemical Communications (RSC) | 2

  • Spectroscopic Fingerprints of Oxime Ester Isomers: A Comparative Analysis | Benchchem | 1

Sources

Validation

Analytical Modalities for the Quality Control of Aromatic Oximes: A Comparative Guide

Aromatic oximes are indispensable intermediates in pharmaceutical synthesis (e.g., cholinesterase reactivators, kinase inhibitors) and specialized metal extractants. However, establishing a robust Quality Control (QC) fr...

Author: BenchChem Technical Support Team. Date: March 2026

Aromatic oximes are indispensable intermediates in pharmaceutical synthesis (e.g., cholinesterase reactivators, kinase inhibitors) and specialized metal extractants. However, establishing a robust Quality Control (QC) framework for these compounds presents unique physicochemical challenges. Unlike standard small molecules, aromatic oximes exhibit dynamic E/Z geometric isomerism and pronounced thermal lability. As a Senior Application Scientist, I have frequently observed drug development pipelines stall due to artifactual impurity profiles generated by improper analytical method selection.

This guide objectively compares the performance of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) for oxime QC. By understanding the causality behind molecular behavior, we can design self-validating analytical systems that ensure absolute scientific integrity.

The Causality of Analytical Challenges in Oxime QC

1.1. E/Z Isomeric Equilibration The synthesis of aromatic ketoximes invariably yields a mixture of E and Z isomers. While the energy barrier for rotation around the C=N bond is higher than in imines—making the isomers generally stable at room temperature—they can readily interconvert under acidic, basic, or thermal stress (1)[1]. Because E and Z isomers often possess distinct pharmacological profiles and physical properties, baseline chromatographic resolution is a critical QC requirement.

1.2. Thermal Instability and the Beckmann Rearrangement Aromatic oximes are notoriously sensitive to elevated temperatures. When subjected to thermal stress (such as the >250°C environment of a GC injector port), oximes undergo the Beckmann rearrangement, converting into N-substituted amides, or dehydrate to form nitriles (2)[2]. This thermal degradation creates "ghost peaks" that falsely represent the bulk API's purity.

Beckmann A Aromatic Oxime (Ar-C(=NOH)-R) B Thermal/Acidic Stress (e.g., GC Injector) A->B Heat/H+ C Protonated Intermediate B->C D N-Substituted Amide (Beckmann Product) C->D Alkyl/Aryl Migration E Nitrile Degradant (Ar-CN) C->E Dehydration (-H2O)

Caption: Thermal degradation pathways of aromatic oximes via Beckmann rearrangement.

Comparative Analysis of Analytical Modalities

To establish a self-validating QC system, orthogonal techniques must be employed. The table below summarizes the performance metrics of the three primary analytical modalities used for aromatic oximes.

Analytical ModalityPrimary QC ApplicationLimit of Quantitation (LOQ)StrengthsLimitations
RP-HPLC-UV/DAD E/Z Isomer ratio, non-volatile impurities~0.05% (w/w)Excellent resolution of geometric isomers; avoids thermal degradation entirely.E/Z isomers may have different UV response factors, skewing area%.
1H-qNMR Absolute purity, structural confirmation~0.1% - 0.5% (w/w)Absolute quantification without a specific reference standard; unaffected by UV response.Lower sensitivity for trace impurities; requires high-field NMR access.
GC-FID/MS Residual solvents, volatile precursors~0.01% (w/w)High theoretical plate count; excellent for highly volatile starting materials.High risk of thermally-induced Beckmann rearrangement artifact peaks.

Data Synthesis: While GC is excellent for residual solvents, it is fundamentally flawed for the main assay of thermally labile oximes unless derivatization (e.g., silylation) is performed. Therefore, the industry standard relies on RP-HPLC for routine profiling and qNMR for absolute purity validation (3)[3].

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. Every critical parameter is grounded in the physicochemical reality of the analyte.

Protocol 1: RP-HPLC Method for E/Z Isomer Resolution

Causality: The E and Z isomers interact differently with the C18 stationary phase due to their distinct dipole moments and steric profiles. Maintaining a neutral to slightly acidic mobile phase pH ensures the oxime hydroxyl group (pKa ~10-11) remains protonated and neutral, preventing peak tailing and on-column degradation.

Step-by-Step Methodology:

  • Instrumentation: HPLC system equipped with a Diode Array Detector (DAD) and a thermostatted column compartment.

  • Column Selection: Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm). The high carbon load provides the necessary hydrophobic retention to resolve closely eluting isomers.

  • Mobile Phase: Isocratic elution using Acetonitrile : 0.1% aqueous Formic Acid (60:40, v/v). Rationale: Formic acid suppresses ionization while maintaining MS compatibility if peak identification is required.

  • Flow Rate & Temperature: 1.0 mL/min at 30°C. Rationale: Elevated temperatures (>40°C) can induce on-column E/Z interconversion, leading to a "saddle" between peaks.

  • Sample Preparation: Dissolve 1.0 mg/mL of the aromatic oxime in the mobile phase. Avoid protic solvents like pure methanol if the oxime is prone to solvolysis.

  • System Suitability Test (SST): Inject a known E/Z mixture. The method is only self-validated if the resolution factor (

    
    ) between the E and Z peaks is 
    
    
    
    .
Protocol 2: 1H-qNMR for Absolute Purity Determination

Causality: qNMR relies on the fundamental principle that the area of an NMR resonance is directly proportional to the number of nuclei generating it. Because E and Z isomers can have different UV extinction coefficients, HPLC area% might not equal true weight%. qNMR bypasses this by comparing the oxime's proton integral against a highly pure Internal Standard (IS) (4)[4].

Step-by-Step Methodology:

  • Standard Selection: Select an IS (e.g., Maleic Anhydride or Dimethyl Sulfone) that is available in certified high purity (>99.5%) and produces a singlet distinct from the oxime signals.

  • Sample Preparation: Accurately weigh ~15 mg of the aromatic oxime and ~5 mg of the IS into a glass vial using a microbalance (d = 0.01 mg). Dissolve in 0.75 mL of CDCl₃ or DMSO-d₆.

  • Parameter Optimization (The Self-Validating Step): Execute an inversion-recovery experiment to determine the longitudinal relaxation time (

    
    ) of the slowest-relaxing proton of interest.
    
  • Acquisition: Acquire the 1H spectrum using a 400 MHz (or higher) spectrometer. Set the relaxation delay (

    
    ) to at least 
    
    
    
    (typically 30-60 seconds) to ensure >99% magnetization recovery (5)[5]. Use a 90° excitation pulse.
  • Data Processing: Apply baseline correction and integrate the IS singlet and a distinct oxime proton (e.g., the CH=N proton or an isolated aromatic proton). Calculate absolute purity using the mass, integral, and molecular weight ratios.

The Orthogonal QC Decision Tree

To synthesize these methodologies into a cohesive QC strategy, the following decision tree outlines the analytical lifecycle of an aromatic oxime batch.

QCWorkflow Start Aromatic Oxime API Batch Q1 Target Impurity Profile? Start->Q1 qNMR 1H qNMR (Absolute Purity Assay) Start->qNMR Orthogonal Validation GC GC-FID/Headspace (Residual Solvents Only) Q1->GC Volatiles HPLC RP-HPLC-UV/DAD (E/Z Ratio & Degradants) Q1->HPLC Core Profiling Release Data Synthesis & Batch Release GC->Release HPLC->Release qNMR->Release

Caption: Orthogonal analytical decision tree for the quality control of aromatic oximes.

References
  • Gallo, V., et al. "Performance assessment in fingerprinting and multi component quantitative NMR analyses." Università degli Studi di Bari Aldo Moro. Available at: [Link]

  • ChemRxiv. "Progress Towards a Large-Scale Synthesis of Molnupiravir (MK-4482, EIDD-2801) from Cytidine." ChemRxiv. Available at:[Link]

Sources

Comparative

Comparative Reprotoxicity of Oxime Compounds: A Strategic Guide for Drug Development

As drug development professionals and toxicologists evaluate novel oximes—whether as medical antidotes for organophosphate poisoning or as industrial chemical intermediates—understanding their reproductive toxicity (repr...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and toxicologists evaluate novel oximes—whether as medical antidotes for organophosphate poisoning or as industrial chemical intermediates—understanding their reproductive toxicity (reprotoxicity) and developmental impacts is paramount.

This guide objectively compares the reprotoxicological profiles of key medical oximes (e.g., Pralidoxime/2-PAM) and industrial oximes (e.g., MEKO, AAO, ADO, MIBKO). By moving beyond binary "toxic vs. non-toxic" classifications, we will dissect the pharmacokinetic and pharmacodynamic causality driving these outcomes and provide self-validating experimental frameworks for your own preclinical evaluations.

Mechanistic Divergence: Maternal Toxicity vs. Fetal Sparing

The toxicological behavior of an oxime during pregnancy is dictated by its intended chemical application and its metabolic fate.

Industrial Oximes (e.g., AAO, ADO, MIBKO, MEKO): The primary dose-limiting toxicity for industrial oximes is hematotoxicity. In vivo, these oximes rapidly hydrolyze into hydroxylamine and the corresponding aldehyde or ketone[1]. Hydroxylamine is a potent oxidizing agent that targets maternal erythrocytes, leading to methemoglobinemia, hemolytic anemia, and compensatory extramedullary hematopoiesis with splenic hemosiderosis[2][3]. Interestingly, despite severe maternal toxicity, these compounds exhibit a remarkable lack of direct reproductive or developmental toxicity[3]. The fetus is largely spared because the oxidative damage is localized to the maternal erythrocyte pool, and the intact oximes lack direct teratogenic structural alerts[4].

Medical Oximes (e.g., 2-PAM, Obidoxime, HI-6): Medical oximes are quaternary ammonium acetylcholinesterase (AChE) reactivators designed to counteract nerve agents[5][6]. While their high polarity typically restricts barrier penetration, studies have demonstrated that compounds like Pralidoxime (2-PAM) copiously cross the placental barrier[7]. In late-stage gestation, 2-PAM can accumulate in the fetal brain at concentrations significantly higher than those found in the maternal brain, necessitating strict risk-benefit analyses when treating pregnant patients[7].

Mechanism cluster_industrial Industrial Oximes (e.g., MEKO, AAO) cluster_medical Medical Oximes (e.g., 2-PAM) Oxime Oxime Exposure Hydrolysis Hydrolysis to Hydroxylamine Oxime->Hydrolysis Metabolism Placenta Placental Barrier Penetration Oxime->Placenta Systemic Circulation Erythrocyte Maternal Erythrocyte Oxidative Stress Hydrolysis->Erythrocyte Anemia Hemolytic Anemia & Splenic Hemosiderosis Erythrocyte->Anemia FetalSparing High Repro NOAEL (Fetal Sparing) Anemia->FetalSparing No direct teratogenicity FetalBrain Fetal Brain Accumulation Placenta->FetalBrain High Transfer Rate AChE AChE Reactivation (Therapeutic/Toxic) FetalBrain->AChE

Fig 1. Mechanistic divergence of oxime reprotoxicity and transplacental transfer.

Comparative Reprotoxicity Data

The following table synthesizes quantitative No-Observed-Adverse-Effect Levels (NOAELs) derived from standardized mammalian studies. Notice the consistent delta between maternal toxicity thresholds and F1 generation (reprotoxicity) thresholds for industrial oximes.

Oxime CompoundPrimary ApplicationMaternal Toxicity NOAELReprotoxicity NOAEL (F1)Key Mechanistic Observations
Acetaldehyde oxime (AAO) Industrial< 5 mg/kg/day50 mg/kg/daySevere maternal hemolytic anemia and splenic changes; no F1 malformations[2][4].
Aldicarb oxime (ADO) Agrochemical< 5 mg/kg/day25 mg/kg/dayMaternal liver toxicity; increased stillbirths at high doses (secondary to maternal stress)[2][4].
Methyl isobutyl ketoxime (MIBKO) Industrial30 mg/kg/day100 mg/kg/daySplenic hemosiderosis in F0 generation; highest dose tested showed no F1 toxicity[2][4].
Methyl ethyl ketoxime (MEKO) Industrial< 10 mg/kg/day≥ 200 mg/kg/dayRegenerative anemia in F0; no developmental or postnatal toxicity observed[4][8].
Pralidoxime (2-PAM) Medical (Antidote)N/A (Acute PK focus)N/A (High fetal exposure)Rapid placental transfer; fetal brain concentration exceeds maternal brain concentration[7].

Self-Validating Experimental Methodologies

Protocol A: Modified OECD 415 One-Generation Study (Industrial Oximes)

Standard assess general reprotoxicity, but oximes require specific hematological endpoints due to their unique hydroxylamine conversion[2].

  • Model Selection & Acclimatization: Utilize Wistar rats. Causality: Their erythrocyte sensitivity to oxidative stress closely models human hematological responses to hydroxylamine, preventing false-negative maternal toxicity readings.

  • Pre-Mating Dosing Regimen: Administer the oxime via oral gavage for 10 weeks prior to mating for males, and 2 weeks for females[2]. Causality: This 10-week window ensures the entire spermatogenesis cycle is exposed to the steady-state pharmacokinetics of the oxime.

  • Hematological Validation (The Causality Check): On Day 14 and Day 60, draw blood to measure methemoglobin levels, mean corpuscular hemoglobin concentration (MCHC), and reticulocyte counts[4]. Causality: This acts as an internal validation step. If maternal hematotoxicity is absent, systemic exposure is insufficient, rendering downstream fetal NOAELs unreliable.

  • Gestation & F1 Evaluation: Continue exposure through gestation and lactation. Monitor F1 pups for viability, balanopreputial separation (males), and vaginal opening (females)[2].

Protocol B: Transplacental Pharmacokinetic Evaluation (Medical Oximes)

Medical oximes must be evaluated for fetal compartment accumulation to assess off-target cholinergic risks[7].

  • Timed Mating: Designate Gestation Day (GD) 0 via the presence of a vaginal plug.

  • Dosing at GD 18: Administer the medical oxime (e.g., 2-PAM) via intraperitoneal (IP) injection[7]. Causality: By GD 18, the murine chorioallantoic placenta is fully mature, and fetal blood-brain barrier tight junctions are forming. This represents the peak vulnerability window for assessing whether a polar quaternary compound can exploit placental transporters.

  • Serial Sacrifice & Compartmental Sampling: Euthanize subjects at 5, 15, 30, and 90 minutes post-injection. Harvest maternal plasma, placenta, and fetal brain[7]. Causality: Comparing fetal and maternal brain compartments directly controls for maternal systemic clearance rates, proving that fetal accumulation is an active or trapped process rather than a simple diffusion equilibrium.

  • HPLC-UV Quantification: Homogenize tissues and quantify oxime concentrations using HPLC with UV detection (e.g., 294 nm for the pyridinium ring of 2-PAM)[7].

PK_Workflow Mating Timed Mating (GD 0) Dosing Oxime Admin (GD 18, IP) Mating->Dosing Sampling Serial Sacrifice (5-90 min) Dosing->Sampling Harvest Tissue Harvest (Placenta, Fetal Brain) Sampling->Harvest HPLC HPLC-UV Quantification Harvest->HPLC

Fig 2. Self-validating workflow for transplacental pharmacokinetic evaluation.

Strategic Implications for Drug Development

When developing novel oxime compounds, researchers must decouple systemic maternal toxicity from direct teratogenicity. For industrial oximes, the data robustly supports that while they are potent hematotoxicants (via hydroxylamine), they are not direct reproductive toxicants[3][8]. Regulatory submissions should therefore focus heavily on establishing precise NOAELs for erythrocyte oxidative stress.

Conversely, for medical oximes intended as AChE reactivators, developers cannot rely on the compound's polarity to prevent fetal exposure. The proven transplacental penetration of 2-PAM[7] dictates that next-generation antidotes (e.g., non-oxime reactivators or novel bispyridinium oximes) must undergo rigorous fetal pharmacokinetic profiling early in the preclinical pipeline to ensure they do not induce fetal cholinergic crises.

References

  • Comparative reprotoxicity of three oximes. Drug and Chemical Toxicology / PubMed. URL: [Link]

  • BLOOD-FETUS PENETRATION OF PRALIDOXIME. Military Medical Science Letters (MMSL). URL:[Link]

  • A Review of the Synthesis of Quaternary Acetylcholinesterase Reactivators. Current Organic Chemistry. URL:[Link]

  • 2-Butanone, oxime (MEKO) - Draft evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). URL:[Link]

Sources

Validation

Photoinduced Electron-Transfer Reactions of Benzaldehyde Oximes: A Comparative Study

Executive Summary This guide provides a technical comparative analysis of photoinduced electron-transfer (PET) reactions involving benzaldehyde oximes. It contrasts classical triplet sensitization (using Chloranil and 9,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparative analysis of photoinduced electron-transfer (PET) reactions involving benzaldehyde oximes. It contrasts classical triplet sensitization (using Chloranil and 9,10-Dicyanoanthracene) with modern photoredox catalysis (using 4CzIPN).

The study focuses on the divergence of reaction pathways—specifically, the competition between oxidative cleavage (yielding nitriles/aldehydes) and dehydrogenative cyclization (yielding isoxazolines). Targeted at drug development professionals, this guide elucidates how sensitizer choice and substrate oxidation potential (


) dictate product selectivity.

Comparative Analysis: Sensitizer Systems & Reaction Outcomes[1][2][3][4]

The reactivity of benzaldehyde oximes under PET conditions is bifurcated by the nature of the photosensitizer and the specific substituents on the aromatic ring.

Table 1: Comparative Performance of Sensitizer Systems
FeatureSystem A: Classical Triplet SensitizationSystem B: Modern Donor-Acceptor Photoredox
Primary Sensitizer Chloranil (CA) or 9,10-Dicyanoanthracene (DCA) 4CzIPN (1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene)
Excited State Triplet (

) or Singlet (

)
Long-lived Charge Transfer State
Mechanism ET-PT (Electron Transfer - Proton Transfer) or HAT SET (Single Electron Transfer) followed by radical trapping
Primary Products Nitriles (via iminoyl radical) & Aldehydes (via hydrolysis)Isoxazolines (via intermolecular/intramolecular cyclization)
Substrate Requirement

V (vs. SCE) for ET pathway
Indole-functionalized oximes or electron-rich alkenes
Key Limitation Low selectivity (mixture of aldehyde/nitrile); requires UV lightHigher cost of catalyst; requires visible light (Blue LED)
Typical Yield 40–80% (Mixed)60–75% (High Selectivity)

Mechanistic Deep Dive: The Bifurcation Point

The critical determinant in these reactions is the initial quenching step of the excited sensitizer.

The Classical Pathway (Chloranil/DCA)

In classical systems, the reaction is governed by the oxidation potential of the oxime.

  • Low

    
     (< 2.0 V):  The reaction proceeds via Electron Transfer (ET) .[1][2][3][4] The excited sensitizer accepts an electron from the oxime, forming an oxime radical cation. This cation undergoes rapid deprotonation (Proton Transfer, PT) to form an iminoxyl radical .
    
  • High

    
     (> 2.0 V):  The thermodynamics for ET are unfavorable (
    
    
    
    ). The reaction shifts to a Hydrogen Atom Transfer (HAT) mechanism, where the triplet sensitizer abstracts a hydrogen atom directly from the O-H bond.

Outcome: Both pathways converge on iminoxyl/iminoyl radicals, which typically fragment to nitriles or hydrolyze to regenerate the parent aldehyde.[2][5]

The Modern Pathway (4CzIPN)

Modern donor-acceptor fluorophores like 4CzIPN possess a wide redox window (


 V vs SCE).
  • Mechanism: Instead of fragmentation, the generated radical species (often stabilized by an auxiliary group like an indole) is trapped.

  • Application: In the presence of a dipolarophile (or internal alkene), the radical intermediate undergoes a formal [3+2] cycloaddition or radical cascade to form isoxazolines , a pharmacophore found in drugs like fluralaner.

Visualizing the Pathways

Diagram 1: Mechanistic Divergence (ET-PT vs. HAT)

PET_Mechanism Oxime Benzaldehyde Oxime (Ground State) Decision Check E_ox Oxime->Decision Sensitizer Sensitizer* (Excited) (CA / DCA) Sensitizer->Oxime Quenching RadCation Oxime Radical Cation [Ar-CH=N-OH]•+ Decision->RadCation E_ox < 2.0V (Electron Transfer) Iminoxyl Iminoxyl Radical [Ar-CH=N-O]• Decision->Iminoxyl E_ox > 2.0V (H-Atom Transfer) RadCation->Iminoxyl -H+ (PT) Iminoyl Iminoyl Radical [Ar-C=N-OH]• RadCation->Iminoyl Isomerization/H-shift Aldehyde Aldehyde (Hydrolysis) Iminoxyl->Aldehyde H2O Nitrile Nitrile (Elimination) Iminoyl->Nitrile -H2O

Caption: Divergence of PET pathways based on substrate oxidation potential (


).
Diagram 2: Catalytic Cycle for Isoxazoline Synthesis (4CzIPN)

Catalytic_Cycle PC_Ground 4CzIPN (Ground State) PC_Excited 4CzIPN* (Excited State) PC_Ground->PC_Excited Blue LED (460 nm) PC_Reduced 4CzIPN•- (Reduced) PC_Excited->PC_Reduced SET from Substrate PC_Reduced->PC_Ground SET to O2 Substrate Indolyl-Oxime Radical_Int Radical Intermediate Substrate->Radical_Int Oxidation by PC* Product Isoxazoline Radical_Int->Product Cyclization Oxygen O2 (Terminal Oxidant) Oxygen->PC_Reduced Regenerates PC

Caption: Photoredox catalytic cycle utilizing 4CzIPN for the dehydrogenative cyclization of oximes.

Experimental Protocols

Protocol A: Chloranil-Sensitized Cleavage (Classical)

Validates the ET-PT mechanism yielding nitriles/aldehydes.

  • Preparation: In a Pyrex tube, dissolve Benzaldehyde Oxime (1.0 mmol) and Chloranil (0.1 mmol, 10 mol%) in dry Acetonitrile (MeCN, 10 mL).

    • Note: MeCN is critical as a non-nucleophilic polar solvent to support the radical cation species.

  • Degassing: Bubble dry Nitrogen (

    
    ) through the solution for 15 minutes to remove dissolved oxygen (unless singlet oxygen pathways are desired).
    
  • Irradiation: Irradiate the solution using a 300W High-Pressure Mercury Lamp (filtered for

    
     nm) for 4–6 hours.
    
  • Monitoring: Monitor consumption of oxime via TLC (Hexane:EtOAc 4:1).

  • Workup: Evaporate solvent under reduced pressure. Purify via silica gel column chromatography.

  • Expected Outcome: A mixture of Benzonitrile and Benzaldehyde. Ratio depends on substituents (Electron-withdrawing groups favor nitrile).

Protocol B: 4CzIPN-Catalyzed Cyclization (Modern)

Validates the synthesis of isoxazolines via photoredox catalysis.

  • Preparation: In an 8 mL vial equipped with a stir bar, add Indolyl-Oxime substrate (0.2 mmol), 4CzIPN (2 mol%), and 2,4,6-Collidine (0.3 equiv) in anhydrous 1,2-Dichloroethane (DCE) (6 mL).

    • Expert Insight: Collidine acts as a base to assist the deprotonation of the nascent radical cation, preventing side reactions.

  • Setup: Seal the vial. Do NOT degas aggressively if using aerobic turnover, though controlled

    
     or an external oxidant is often required for the catalytic turnover (refer to specific literature conditions; often air-compatible).
    
  • Irradiation: Place in a photoreactor with Blue LEDs (460 nm) . Fan cooling is mandatory to maintain T < 35°C.

  • Reaction Time: Stir under irradiation for 24–36 hours.

  • Workup: Dilute with DCM, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography on silica gel.

  • Expected Outcome: Indolyl-

    
    -isoxazoline (>60% yield).
    

Supporting Data: Substituent Effects (Hammett Correlation)

The efficiency of the Electron Transfer (ET) step in the classical pathway correlates with the electronic nature of the benzaldehyde substituent.

  • Electron-Donating Groups (e.g., 4-OMe):

    • Lower Oxidation Potential (

      
       V).
      
    • Fast quenching of sensitizer.

    • Result: High conversion, but prone to hydrolysis (Aldehyde formation).

  • Electron-Withdrawing Groups (e.g., 4-NO2):

    • High Oxidation Potential (

      
       V).
      
    • Slow quenching via ET; reaction shifts to HAT.

    • Result: Slower reaction, favored formation of Nitriles.

Hammett Plot Insight: A plot of


 vs 

typically shows a negative slope (

) for the ET pathway, confirming the development of positive charge (radical cation) in the transition state.

References

  • Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions. Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • Catalytic Oxidative Cyclization of 2′-Arylbenzaldehyde Oxime Ethers under Photoinduced Electron Transfer Conditions. Source: National Institutes of Health (PMC) URL:[Link]

  • Dehydrogenative Photoredox Catalyzed Synthesis of Indolyl Δ2-Isoxazolines via a Formal C(sp3)−H Functionalization. Source: Wiley Online Library (Angewandte Chemie) URL:[Link]

  • 9,10-Dicyanoanthracene-sensitized photo-oxygenation of electron-rich stilbene oxides. Source: Royal Society of Chemistry (Perkin Transactions 1) URL:[Link]

  • Electrochemical Synthesis of Isoxazolines: Method and Mechanism. Source: ChemRxiv (Preprint) URL:[Link]

Sources

Comparative

Comparing the antimicrobial activity of different benzaldehyde oxime derivatives

Topic: Comparing the antimicrobial activity of different benzaldehyde oxime derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1] [2][3] Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing the antimicrobial activity of different benzaldehyde oxime derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1]

[2][3]

Executive Summary & Technical Context

Benzaldehyde oximes (


) represent a pivotal scaffold in medicinal chemistry, bridging the gap between simple aldehydes and complex heterocyclic pharmacophores. Their biological activity stems principally from the azomethine linkage (

), which mimics the transition state of peptide bond hydrolysis and facilitates hydrogen bonding with enzyme active sites.

This guide objectively compares the antimicrobial performance of various substituted benzaldehyde oxime derivatives. Unlike generic reviews, we focus on the Structure-Activity Relationship (SAR) driven by electronic and steric effects of substituents (e.g.,


, 

,

) and provide specific Minimum Inhibitory Concentration (MIC) data to guide lead optimization.
Core Mechanism of Action

The antimicrobial efficacy of these derivatives operates through three primary mechanisms:

  • Enzyme Inhibition: Specifically targeting

    
    -ketoacyl-acyl carrier protein synthase III (FabH), essential for bacterial fatty acid biosynthesis.
    
  • Membrane Disruption: Lipophilic halogenated derivatives penetrate the lipid bilayer, disrupting permeability.

  • Redox Cycling: Ortho-hydroxylated derivatives generate Reactive Oxygen Species (ROS), inducing oxidative stress in fungal pathogens.

MechanismOfAction Oxime Benzaldehyde Oxime Scaffold FabH Inhibition of FabH (Fatty Acid Synthase) Oxime->FabH Azomethine Binding Membrane Membrane Disruption (Lipid Bilayer) Oxime->Membrane Lipophilic R-Groups (Cl, Br, I) ROS ROS Generation (Oxidative Stress) Oxime->ROS Ortho-OH Redox Cycling BacterialDeath Bacterial Cell Death FabH->BacterialDeath Stalled Growth Membrane->BacterialDeath Lysis FungalDeath Fungal Cell Death ROS->FungalDeath DNA/Protein Damage

Figure 1: Mechanistic pathways of benzaldehyde oxime derivatives against microbial targets.

Experimental Protocol: Synthesis & Evaluation

To ensure reproducibility, the following standardized workflow is recommended for synthesizing and testing these derivatives.

Synthesis (General Condensation)

The synthesis relies on the nucleophilic attack of hydroxylamine on the carbonyl carbon of the substituted benzaldehyde.

  • Reagents: Substituted benzaldehyde (1 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium acetate (1.5 eq).

  • Solvent: Ethanol/Water (1:1 v/v).

  • Conditions: Reflux at 60-80°C for 2-4 hours.

  • Purification: Recrystallization from ethanol.

Antimicrobial Assay (Broth Microdilution)

Objective: Determine the MIC values against S. aureus (Gram-positive) and E. coli (Gram-negative).

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Dilution: Prepare 2-fold serial dilutions of the test compound in DMSO/Mueller-Hinton Broth (range:

    
     µg/mL).
    
  • Incubation: 37°C for 24 hours.

  • Readout: The lowest concentration showing no visible turbidity is the MIC.[2]

ExperimentalWorkflow Start Start: Substituted Benzaldehyde Reaction Reflux with NH2OH·HCl (Ethanol/Water, 2-4h) Start->Reaction Purify Recrystallization (Yield Calculation) Reaction->Purify Dilution Serial Dilution (0.5 - 512 µg/mL) Purify->Dilution Inoculation Inoculate with Pathogen (0.5 McFarland) Dilution->Inoculation Incubation Incubate 37°C, 24h Inoculation->Incubation Readout Determine MIC (No Turbidity) Incubation->Readout

Figure 2: Standardized workflow for synthesis and antimicrobial evaluation.[2]

Comparative Performance Analysis

The following data synthesizes experimental results from multiple studies, comparing specific high-performing derivatives against standard antibiotics.

Antibacterial Activity (MIC in µg/mL)

Key Finding: Electron-withdrawing groups (EWG) like Nitro (-NO2) and Chloro (-Cl) significantly enhance antibacterial potency compared to electron-donating groups (EDG) like Methoxy (-OMe).

Compound DerivativeSubstituent (R)S. aureus (MIC)E. coli (MIC)B. subtilis (MIC)Performance vs. Standard
Compound 44 [1]2,4-Dichloro (O-benzyl)3.13 6.25 3.13Superior to some standards; highly potent FabH inhibitor.
Compound 3i [2]3,5-Dichloro-2-hydroxy3.9 7.83.9 High ; Dual mechanism (membrane + redox).
Compound 3e [3]4-Nitro24.049.025.0Moderate ; Nitro group enhances binding but lowers solubility.
Compound 1d [4]Benzimidazole-linked4.08.04.0High ; Comparable to Ciprofloxacin.
Standard Ciprofloxacin0.5 - 1.00.01 - 0.50.25Reference Standard.
Antifungal Activity (MIC in µg/mL)

Key Finding: The presence of an ortho-hydroxyl (-OH) group is critical for antifungal activity, likely due to its ability to chelate metals or participate in redox cycling.[3]

Compound DerivativeSubstituent (R)C. albicans (MIC)A. niger (MIC)Mechanism Note
Compound 4k [4]6-Chloro-benzimidazole8.0 16.0 Potent inhibition of ergosterol synthesis pathways.
Compound 3i [2]3,5-Dichloro-2-hydroxy15.631.2Synergistic effect of Cl (lipophilicity) and OH (redox).
Vanillin Oxime [5]4-Hydroxy-3-methoxy125.0>250Weak activity; Methoxy group may sterically hinder binding.
Standard Fluconazole4.0 - 16.08.0 - 64.0Reference Standard.

Structure-Activity Relationship (SAR) Analysis

The data clearly indicates that the biological activity of benzaldehyde oximes is tunable.[2]

  • Halogenation (Cl, F, I): Increases lipophilicity (

    
    ), allowing the molecule to penetrate the bacterial cell wall more effectively. Compound 44 (2,4-dichloro) exemplifies this, showing the lowest MIC values.
    
  • Electronic Effects (NO2 vs OMe): Electron-withdrawing groups (NO2) generally increase acidity and hydrogen-bond donor capability of the oxime proton, enhancing active site binding. Electron-donating groups (OMe) often reduce potency unless paired with a halogen.

  • Ortho-Hydroxyl Group: Essential for antifungal specificity. It enables the formation of stable chelates with metal ions essential for fungal metalloenzymes.

SAR Core Benzaldehyde Oxime Activity Halogen Halogens (Cl, F) (Positions 2,4) Core->Halogen Nitro Nitro Group (NO2) (Position 4) Core->Nitro Hydroxyl Hydroxyl (OH) (Position 2 - Ortho) Core->Hydroxyl Lipophilicity Increased Lipophilicity Better Membrane Penetration Halogen->Lipophilicity Binding Enhanced H-Bonding Stronger Enzyme Affinity Nitro->Binding Antifungal Metal Chelation/Redox Specific Antifungal Action Hydroxyl->Antifungal

Figure 3: Structure-Activity Relationship (SAR) logic for benzaldehyde oxime optimization.

Conclusion & Recommendations

For researchers targeting broad-spectrum antibacterial agents , the 2,4-dichloro substitution pattern (as seen in Compound 44) yields the most promising results, rivaling standard antibiotics in efficacy against resistant strains like MRSA.

For antifungal applications , the inclusion of an ortho-hydroxyl group is non-negotiable. Future drug design should focus on hybrid scaffolds that combine the lipophilic advantages of halogens with the redox potential of phenolic hydroxyls (e.g., 3,5-dichloro-2-hydroxybenzaldehyde oxime).

References

  • Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, antimicrobial, biofilm inhibition and antioxidant activities of some novel undecenoic acid-based substituted benzaldehyde oxime ester derivatives. ResearchGate. Available at: [Link]

  • Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes. Arabian Journal of Chemistry. Available at: [Link]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. RSC Advances. Available at: [Link][4][5][6][7][8][9][10][11][12]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Handling of 4-(Tert-butyl)benzenecarbaldehyde Oxime

[1] Executive Summary & Core Directive Do not treat 4-(tert-butyl)benzenecarbaldehyde oxime as generic organic waste. [1] While many aromatic aldehydes are routine organic waste, their oxime derivatives introduce specifi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Core Directive

Do not treat 4-(tert-butyl)benzenecarbaldehyde oxime as generic organic waste. [1]

While many aromatic aldehydes are routine organic waste, their oxime derivatives introduce specific thermal and chemical instabilities.[1] The presence of the hydroxyimino group (


) creates a potential for exothermic decomposition (runaway reactions), particularly in the presence of strong acids or metal salts.[1]

Immediate Action Required:

  • Segregate from all acidic waste streams immediately.[1]

  • Label clearly as "Thermally Sensitive Organic Solid/Solution."[1]

  • Disposal Path: High-temperature incineration via a certified hazardous waste contractor.[1]

Chemical Profile & Hazard Assessment

To manage disposal safely, you must understand the molecular behavior of the compound. The tert-butyl group adds significant lipophilicity, increasing skin absorption risks and aquatic toxicity, while the oxime moiety presents reactivity hazards.[1]

PropertySpecificationOperational Implication
Chemical Structure 4-

Bulky hydrophobic group + Reactive nitrogen center.[1]
Thermal Stability Moderate to Low Oximes can undergo energetic decomposition (Beckmann rearrangement) if heated or catalyzed by acid.[1][2] Do not distill.
Toxicity Profile Irritant / Sensitizer / Aquatic Tox High likelihood of skin sensitization (H317) and aquatic toxicity (H411/H400) due to lipophilic nature.[1]
Incompatibilities Strong Acids, Oxidizers, Metal Salts Contact with sulfuric/hydrochloric acid can trigger rapid, exothermic conversion to amides.[1]
Flash Point

C (Estimated)
Combustible solid.[1] Dust explosion hazard if ground finely.[1]

Pre-Disposal Protocol: The "Self-Validating" System[1]

Trusting a label is insufficient.[1] You must implement a Self-Validating System to ensure the waste stream is chemically compatible before addition.[1]

The "Acid-Check" Rule

Causality: Oximes are susceptible to the Beckmann rearrangement, an acid-catalyzed isomerization that converts oximes to substituted amides.[1] This reaction is exothermic.[1] If a large quantity of oxime waste is added to a container with hidden acidic residues, the heat generated can pressurize the vessel or cause a fire.

Protocol:

  • Test the Receiver: Before adding the oxime solution to a waste carboy, extract a 5 mL aliquot of the existing waste.

  • Verify pH: Check the aliquot with pH paper.[1]

    • If pH < 4: Do NOT add the oxime.[1] Neutralize the waste stream or start a fresh container.[1]

    • If pH 4-10: Safe to proceed.[1]

  • Metal Scavenging: Ensure the waste container does not contain transition metal catalysts (Fe, Cu), which can lower the decomposition temperature of oximes.

Disposal Workflow & Decision Tree

The following diagram outlines the logical flow for disposing of 4-(tert-butyl)benzenecarbaldehyde oxime, prioritizing the prevention of thermal runaway.

OximeDisposal Start Waste Generation: 4-(Tert-butyl)benzenecarbaldehyde Oxime StateCheck Determine Physical State Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Liquid Solution (Mother Liquor) StateCheck->Liquid DoubleBag Double Bag in Polyethylene (3 mil min) Solid->DoubleBag Box Place in Fiber Drum or Lab Pack DoubleBag->Box Label Label: 'Contains Oximes - NO ACIDS - Flammable' Box->Label SolventCheck Identify Solvent Base Liquid->SolventCheck Halogen Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogen NonHalogen Non-Halogenated Solvent (e.g., Ethanol, Ethyl Acetate) SolventCheck->NonHalogen AcidCheck CRITICAL CONTROL POINT: Check pH of Waste Container Halogen->AcidCheck NonHalogen->AcidCheck AcidCheck->Label If pH > 4 Disposal Final Disposal: High-Temp Incineration Label->Disposal

Figure 1: Decision tree for the safe segregation and packaging of oxime waste. Note the critical control point regarding pH verification.

Step-by-Step Methodology
A. For Solid Waste (Pure Compound)[1]
  • Wetting (Optional but Recommended): If the powder is dry and fine, lightly mist with water or mineral oil to suppress dust.[1] Oxime dusts can be explosive in high concentrations.[1]

  • Primary Containment: Transfer solid into a wide-mouth high-density polyethylene (HDPE) jar or double-bag using 3-mil polyethylene bags.

  • Secondary Containment: Place the sealed primary container into a dedicated "Solid Organic Waste" drum.

  • Labeling: Mark the container explicitly: "Toxic Solid, Organic, n.o.s. (Contains 4-tert-butylbenzaldehyde oxime)."[1]

B. For Liquid Waste (Solutions)
  • Solvent Compatibility: Determine if your solvent is halogenated (e.g., DCM) or non-halogenated (e.g., EtOAc).[1]

  • The Acid Test: Perform the pH check described in Section 3.

  • Transfer: Pour slowly into the appropriate solvent carboy. Use a funnel with a grounding wire if the solvent is non-conductive (e.g., Hexanes/Toluene) to prevent static discharge, as oximes are combustible.

  • Cap Venting: Use a vented cap (Safety Cap) if available, to prevent pressure buildup from slow thermal degradation.[1]

Emergency Contingencies

Accidental Spills[1]
  • Do Not Use: Sawdust or paper towels. If the oxime is mixed with an oxidizer, these organic absorbents become fire hazards.

  • Protocol:

    • Evacuate the immediate area.[1][3][4][5]

    • Don PPE: Nitrile gloves (double gloved), lab coat, and safety goggles.[1]

    • Cover spill with Vermiculite or Diatomaceous Earth (inert absorbents).[1]

    • Sweep into a disposal bag using a non-sparking scoop.

    • Clean surface with a mild soap solution; do not use bleach (hypochlorite can react with oximes to form unstable chloro-oximes).[1]

Exposure Response[1][4][6][7]
  • Skin Contact: The tert-butyl group facilitates skin penetration.[1] Wash immediately with soap and copious water for 15 minutes.[1][5] Do not use solvent (ethanol/acetone) to wash skin, as this drives the chemical deeper into the dermis.

  • Ingestion: Seek medical attention immediately.[1][3][4] Oximes can hydrolyze to hydroxylamine in vivo, causing methemoglobinemia (interference with blood oxygen transport).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 70324, 4-tert-Butylbenzaldehyde (Precursor). Retrieved from [Link][1][6]

  • Bretherick, L. (2017).[1] Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.[1] (Reference for general oxime thermal instability and acid-catalyzed rearrangement hazards).

  • U.S. EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] (Guidelines for P and U list waste characterization). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-(Tert-butyl)benzenecarbaldehyde oxime

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Author: BenchChem Technical Support Team. Date: March 2026

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Validating Data Sources

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Standard Operating Procedure & Safety Guide: Handling 4-(Tert-butyl)benzenecarbaldehyde Oxime

As a Senior Application Scientist, establishing a robust, self-validating safety protocol is paramount when working with specialized organic intermediates. 4-(Tert-butyl)benzenecarbaldehyde oxime (CAS: 180261-48-7) is a highly valuable compound utilized in the stereocontrolled synthesis of complex derivatives, the continuous flow generation of nitroalkanes[1], and as a selective extractant for palladium (Pd(II)) in metallurgical recovery processes[2]. Because oxime derivatives and their parent benzaldehydes carry specific toxicological profiles—including skin sensitization, acute oral toxicity, and aquatic hazards—handling them requires meticulous Personal Protective Equipment (PPE) strategies and operational controls.

Chemical Identity & Hazard Profile

To design an effective safety matrix, we must first understand the physicochemical properties of the substance. 4-(Tert-butyl)benzenecarbaldehyde oxime presents as a white crystalline solid at room temperature[3].

Table 1: Physicochemical & Hazard Summary

Property / HazardSpecification / DetailsCausality for Handling Protocol
Chemical Name 4-(Tert-butyl)benzenecarbaldehyde oximeThe bulky tert-butyl group increases lipophilicity, enhancing the potential for rapid skin penetration.
CAS Number 180261-48-7Essential for accurate SDS tracking and inventory management.
Molecular Formula C11H15NONitrogen-containing organic; poses a risk of releasing toxic NOx gases upon thermal decomposition.
Physical State White solid (crystalline)Dust generation is a primary inhalation and ocular hazard during weighing and transfer[3].
Primary Hazards Skin sensitizer, Acute Tox (Oral), Aquatic AcuteMandates strict barrier protection and zero-discharge environmental disposal protocols.

Personal Protective Equipment (PPE) Matrix

The PPE selection for handling this oxime is not arbitrary; it is strictly dictated by the compound's lipophilicity and dust-forming potential.

  • Hand Protection: Standard latex is insufficient due to the organic nature of the oxime.

    • Requirement: Double-gloving with heavy-duty Nitrile (minimum 0.11 mm thickness) or Neoprene gloves.

    • Causality: Nitrile provides a superior chemical barrier against lipophilic organic compounds, preventing transdermal absorption and subsequent sensitization.

  • Eye & Face Protection:

    • Requirement: ANSI Z87.1-compliant chemical splash goggles. If handling large quantities (>50g) or conducting dissolution in volatile solvents, a full-face shield is mandatory.

    • Causality: The crystalline dust can cause severe ocular irritation; goggles provide an airtight seal that standard safety glasses lack.

  • Respiratory Protection:

    • Requirement: All open handling (weighing, transferring) must occur within a certified Class II Type A2 Biological Safety Cabinet or a chemical fume hood.

    • Causality: Engineering controls are the primary defense against aerosolized dust. If a hood is temporarily unavailable, a NIOSH-approved N95 or P100 particulate respirator must be worn.

  • Body Protection:

    • Requirement: Flame-resistant (FR) lab coat with fitted cuffs, closed-toe non-porous shoes, and full-length trousers.

Operational Workflow & Handling Protocols

4-(Tert-butyl)benzenecarbaldehyde oxime is frequently utilized in continuous flow setups for oxidation into nitroalkanes using peracetic acid[4]. The following self-validating protocol ensures safety and high yield during this transformation.

Step-by-Step Methodology: Continuous Flow Oxidation Setup

  • Validation Check: Verify the fume hood flow rate is >100 fpm using a digital anemometer. Inspect nitrile gloves for micro-punctures using the inflation test prior to donning.

  • Material Weighing: Pre-weigh the oxime in a sealed, static-dissipative weigh boat to minimize aerosolized dust generation.

  • Solvent Dissolution: Transfer the solid to a volumetric flask and dissolve it immediately in the designated flow solvent.

    • Causality: Dissolving the solid immediately mitigates the inhalation hazard associated with dry powders and prepares it for fluidic pumping.

  • Reactor Integration: Connect the solution line to a Jacketed PFA (Perfluoroalkoxy) tube packed bed reactor[4].

    • Causality: PFA is chosen over stainless steel because initial attempts with stainless steel reactors at 90-95 °C showed poor yields and severe incompatibility with peracetic acid oxidants[1].

  • In-line Oxidation: Introduce peracetic acid via a secondary syringe pump. Ensure in-line pressure sensors are active to detect blockages from potential precipitation.

  • Quenching & Collection: Route the reactor effluent directly into a quenching bath (e.g., aqueous sodium bisulfite) to neutralize unreacted peroxides before product isolation.

Workflow A 1. PPE Validation & Fume Hood Check B 2. Dust-Free Weighing of 4-(tert-butyl)benzaldehyde oxime A->B C 3. Dissolution in Flow Solvent (Hazard Mitigation) B->C D 4. PFA Tube Reactor Setup (Avoid Stainless Steel) C->D E 5. In-line Oxidation (Peracetic Acid Addition) D->E F 6. In-line Quenching (Peroxide Neutralization) E->F G 7. Product Collection & Waste Segregation F->G

Operational workflow for continuous flow oxidation of 4-(tert-butyl)benzenecarbaldehyde oxime.

Spill Response and Disposal Plans

A localized spill of 4-(Tert-butyl)benzenecarbaldehyde oxime requires immediate, structured intervention to prevent environmental release and personnel exposure.

Step-by-Step Spill Protocol:

  • Isolate & Evacuate: Immediately cordon off the spill area. Alert adjacent laboratory personnel.

  • PPE Escalation: Don a fresh pair of nitrile gloves over your existing pair and ensure chemical goggles are tightly secured.

  • Containment: If the spill is solid, do not dry sweep, as this generates inhalable dust. Gently cover the powder with damp sand or vermiculite. If the oxime is already dissolved in a solvent, deploy chemical absorbent pads.

  • Collection: Use non-sparking polypropylene tools to scoop the absorbed mixture into a wide-mouth, sealable hazardous waste container.

  • Decontamination: Wash the spill surface with a mild detergent and water, followed by an ethanol wipe-down to remove any residual lipophilic traces.

SpillResponse S1 Identify Spill & Isolate Area S2 Escalate PPE (Double Nitrile) S1->S2 S3 Containment (Damp Sand/Pads) S2->S3 S4 Mechanical Collection (Non-sparking) S3->S4 S5 Hazmat Disposal & Surface Decon S4->S5

Step-by-step emergency spill response protocol for oxime derivatives.

Disposal Plan: Do not discharge this compound into the sink under any circumstances, as it is highly toxic to aquatic life.

  • Solid Waste: Collect all contaminated PPE, weigh boats, and paper towels in a biohazard/chemical waste bin lined with a heavy-duty plastic bag.

  • Liquid Waste: Segregate organic effluent containing the oxime into clearly labeled "Halogen-Free Organic Waste" (or "Halogenated" if chlorinated solvents were used during extraction).

  • Labeling: Affix GHS-compliant labels indicating "Environmentally Hazardous Substance" and "Skin Sensitizer" prior to transferring to the facility's waste management team.

References[1] Title: (Nitromethyl)cyclohexane | 2625-30-1

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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